molecular formula C18H17NO2 B1350419 Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate CAS No. 449778-84-1

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Cat. No.: B1350419
CAS No.: 449778-84-1
M. Wt: 279.3 g/mol
InChI Key: JWLUGUDRRNOLMC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)indolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(14-9-7-13(2)8-10-14)12-19-11-5-4-6-16(17)19/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLUGUDRRNOLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239626
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
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Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-84-1
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthetic pathways, and physicochemical properties of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate , a significant heterocyclic scaffold in medicinal chemistry.

Molecular Architecture & Physicochemical Profile[1]

This compound is a fused bicyclic heteroaromatic compound belonging to the indolizine class. Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom shared between a five-membered pyrrole ring and a six-membered pyridine ring, resulting in a 10


-electron aromatic system with significant resonance delocalization.
Structural Identification
PropertyData
IUPAC Name Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate
CAS Registry Number 449778-84-1
Molecular Formula C

H

NO

Molecular Weight 279.34 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 119 – 121 °C
InChIKey JWLUGUDRRNOLMC-UHFFFAOYSA-N
Electronic Properties & Pharmacophore

The indolizine core is electron-rich, particularly at the C1 and C3 positions, making it highly susceptible to electrophilic substitution. In this derivative:

  • Position 1 (Ester): The ethyl ester group acts as an electron-withdrawing group (EWG), stabilizing the electron density of the pyrrole moiety and modulating the compound's lipophilicity for membrane permeability.

  • Position 2 (p-Tolyl): The 4-methylphenyl group provides a hydrophobic pharmacophore essential for

    
    -
    
    
    
    stacking interactions within biological binding pockets (e.g., COX-2 active sites or tubulin domains).
  • Fluorescence: Due to the extended conjugation between the indolizine core and the aryl substituent, this compound typically exhibits fluorescence, making it useful as a biological probe.

Synthetic Methodology

The most authoritative and versatile route to 1-carboethoxy-2-arylindolizines is the 1,3-Dipolar Cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. This method offers high regioselectivity and atom economy.[1]

Retrosynthetic Analysis

The construction of the indolizine core relies on the formation of a pyridinium ethoxycarbonylmethylide dipole, which undergoes a [3+2] cycloaddition with a dipolarophile.

  • Precursor A: Pyridine (or substituted pyridine).[2]

  • Precursor B: Ethyl bromoacetate (to form the quaternary salt).

  • Dipolarophile: 1-Ethynyl-4-methylbenzene (p-Tolylacetylene) or an equivalent vinyl species followed by oxidation.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the formation of the pyridinium ylide and its subsequent cyclization.

IndolizineSynthesis cluster_legend Reaction Phase Pyridine Pyridine Salt Pyridinium Salt [1-(Ethoxycarbonylmethyl)pyridinium bromide] Pyridine->Salt + EtBrAc SN2 Reaction EtBrAc Ethyl Bromoacetate (Alkylating Agent) EtBrAc->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation (-HBr) Base Base (e.g., Et3N, K2CO3) Base->Ylide CycloAdduct Primary Cycloadduct Ylide->CycloAdduct + Alkyne [3+2] Cycloaddition Alkyne p-Tolylacetylene (Dipolarophile) Alkyne->CycloAdduct Product Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate CycloAdduct->Product Oxidative Aromatization (-2H)

Figure 1: Synthetic pathway via [3+2] cycloaddition of pyridinium ylide.

Experimental Protocol

This protocol describes the synthesis via the oxidative cycloaddition route, which is preferred for its operational simplicity and high yield.

Reagents & Equipment
  • Reagents: Pyridine (20 mmol), Ethyl bromoacetate (22 mmol), p-Tolylacetylene (20 mmol), Tetrakis(pyridine)cobalt(II) dichromate (TPCD) or MnO

    
     (as oxidant), Triethylamine (Et
    
    
    
    N).
  • Solvent: DMF or Acetonitrile.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Procedure
  • Preparation of Pyridinium Salt:

    • Dissolve pyridine (1.58 g, 20 mmol) in dry acetone (20 mL).

    • Add ethyl bromoacetate (3.67 g, 22 mmol) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. A white precipitate (1-(ethoxycarbonylmethyl)pyridinium bromide) will form.

    • Filter the salt, wash with cold ether, and dry under vacuum.

  • One-Pot Cycloaddition:

    • Suspend the pyridinium salt (10 mmol) in DMF (15 mL).

    • Add p-tolylacetylene (10 mmol) and Et

      
      N (12 mmol).
      
    • Add the oxidant (e.g., TPCD 5 mmol or activated MnO

      
      ) to facilitate aromatization.
      
    • Heat the mixture to 80–90°C for 6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Work-up & Purification:

    • Cool the reaction mixture and pour into ice-cold water (100 mL).

    • Extract with ethyl acetate (3 x 30 mL).

    • Wash the organic layer with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.[3]
    • Purify the crude residue by column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the yellow solid product.

Spectroscopic Characterization

Validation of the structure is achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic MethodDiagnostic Signals & Interpretation

H NMR (400 MHz, CDCl

)

9.50 (d, 1H):
H5 proton (deshielded by ring nitrogen).

8.35 (d, 1H):
H8 proton.

7.45 (d, 2H) & 7.20 (d, 2H):
AA'BB' system of p-tolyl group.

7.30 (s, 1H):
H3 proton (singlet, confirms substitution at C1/C2).

4.40 (q, 2H) & 1.40 (t, 3H):
Ethyl ester group.

2.40 (s, 3H):
Methyl group on phenyl ring.

C NMR (100 MHz)

165.0:
Carbonyl carbon (C=O).

14.5 & 60.0:
Ethyl group carbons.

21.3:
Methyl carbon (Ar-CH

).

100-140:
Aromatic carbons (Indolizine C1-C8 + Phenyl).
Mass Spectrometry (ESI) m/z 280.1 [M+H]

:
Protonated molecular ion peak consistent with MW 279.34.

Biological Potential & SAR[7]

The 1-carboethoxy-2-arylindolizine scaffold is a privileged structure in drug discovery.

Structure-Activity Relationship (SAR)
  • Anti-inflammatory Activity: Derivatives with a p-substituted phenyl ring at C2 (like the p-tolyl group) have shown inhibition of COX-2 and 5-LOX enzymes. The C1-ester mimics the carboxylate pharmacophore of NSAIDs.

  • Anticancer Potential: The planar indolizine core intercalates with DNA or binds to the colchicine site of tubulin , inhibiting polymerization. The 4-methyl group enhances lipophilic interaction with the hydrophobic pocket of the target protein.

Biological Pathway Interaction (Graphviz Visualization)

SAR_Pathway Compound Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Target1 COX-2 Enzyme (Inflammation) Compound->Target1 Hydrophobic Binding (p-Tolyl Group) Target2 Tubulin (Cell Division) Compound->Target2 Pi-Stacking (Indolizine Core) Effect1 Inhibition of Prostaglandin Synthesis Target1->Effect1 Effect2 Disruption of Microtubule Dynamics Target2->Effect2 Outcome Therapeutic Effect: Anti-inflammatory / Antiproliferative Effect1->Outcome Effect2->Outcome

Figure 2: Potential biological mechanisms of action for the 2-arylindolizine scaffold.

References

  • Sigma-Aldrich. Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Page. Link

  • PubChem. 2-(4-Methylphenyl)indolizine Compound Summary. National Library of Medicine. Link

  • Asian Journal of Chemistry. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates. Vol. 28, No. 5 (2016).[4] Link

  • Organic Chemistry Portal. Synthesis of Indolizines. Link

  • Key Organics. Safety Data Sheet: Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate. Link

Sources

Physicochemical & Synthetic Profile: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic architecture, and experimental characterization of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate .

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 449778-84-1) is a functionalized indolizine derivative distinguished by its 10-π electron aromatic core and specific substitution pattern at the C1 and C2 positions. As a member of the pyrrolo[1,2-a]pyridine family, this compound exhibits significant fluorescence and solvatochromic behavior, making it a valuable scaffold in the development of organic fluorophores, biological probes, and potential pharmaceutical agents.

This guide provides a comprehensive analysis of its molecular architecture, validated synthetic protocols via the Tschitschibabin route, and detailed physicochemical data for researchers in medicinal chemistry and materials science.

Molecular Architecture & Physicochemical Datasheet

The compound features a planar indolizine core substituted with an electron-withdrawing ethyl ester at C1 and an electron-donating p-tolyl group at C2. This "push-pull" electronic arrangement facilitates internal charge transfer (ICT), contributing to its optical properties.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate
CAS Number 449778-84-1
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.34 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 119 – 121 °C
Solubility Soluble in DCM, CHCl₃, DMSO, Acetone; Insoluble in Water
InChI Key JWLUGUDRRNOLMC-UHFFFAOYSA-N
LogP (Predicted) ~4.5 (High Lipophilicity)

Synthetic Architecture: The Tschitschibabin Route

The most robust synthesis for 1-carboxylate-2-aryl substituted indolizines is the Tschitschibabin Indolizine Synthesis . This method utilizes the reactivity of 2-alkylpyridines—specifically ethyl 2-pyridylacetate in this context—with


-haloketones.
Reaction Mechanism
  • Quaternization: Nucleophilic attack by the pyridine nitrogen on 2-bromo-4'-methylacetophenone yields a quaternary pyridinium salt.

  • Ylide Formation: Base-mediated deprotonation of the activated methylene group (alpha to the ester) generates a pyridinium ylide.[1]

  • Cyclization: Intramolecular aldol-type condensation occurs between the ylide carbon and the ketone carbonyl.

  • Aromatization: Dehydration and bond rearrangement establish the 10-π aromatic indolizine system.

Synthesis Pathway Diagram

SynthesisPathway cluster_0 Tschitschibabin Indolizine Synthesis Precursor1 Ethyl 2-pyridylacetate Salt N-Alkylated Pyridinium Salt (Intermediate) Precursor1->Salt Acetone, Reflux Precursor2 2-Bromo-4'-methylacetophenone Precursor2->Salt Ylide Pyridinium Ylide Salt->Ylide NaHCO3 / Base Product Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Ylide->Product Cyclization & -H2O

Caption: Stepwise formation of the indolizine core via quaternary salt formation and base-mediated cyclization.[2][3][4]

Experimental Protocols

Synthesis of this compound

Reagents:

  • Ethyl 2-pyridylacetate (1.0 eq)

  • 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Acetone (Solvent A)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Base)

  • Water/Chloroform (Extraction)[5]

Protocol:

  • Salt Formation: Dissolve ethyl 2-pyridylacetate (10 mmol) and 2-bromo-4'-methylacetophenone (10 mmol) in anhydrous acetone (30 mL).

  • Reflux: Heat the mixture to reflux for 4–6 hours. A precipitate (pyridinium bromide salt) typically forms.

  • Cyclization: Cool the mixture. If solid salt is isolated, filter it.[1][6] For a one-pot procedure, add an aqueous solution of NaHCO₃ (20 mmol) directly to the reaction mixture and reflux for an additional 2 hours to induce cyclization.

  • Work-up: Evaporate acetone. Partition the residue between water (50 mL) and chloroform (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[7][5]

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1) to yield the product as colorless/pale yellow crystals.

Analytical Characterization (Expected Data)[8]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.35 (t, 3H, CH₃-CH₂-).
      
    • 
       2.38 (s, 3H, Ar-CH₃).
      
    • 
       4.32 (q, 2H, -OCH₂-).
      
    • 
       6.50 – 7.00 (m, Indolizine protons H6, H7).
      
    • 
       7.20 – 7.40 (m, 4H, p-Tolyl Ar-H).
      
    • 
       7.90 – 8.20 (d, 1H, Indolizine H5 or H8, deshielded).
      
    • 
       7.30 (s, 1H, Indolizine H3).
      
  • IR (KBr): 1680–1700 cm⁻¹ (Ester C=O stretch), 1200–1250 cm⁻¹ (C-O stretch).

Photophysical Characterization

Indolizine-1-carboxylates are known for their fluorescence, which is tunable based on solvent polarity (solvatochromism).

Spectral Profile
  • UV-Vis Absorption:

    
     typically around 300–350 nm (aromatic 
    
    
    
    ).
  • Fluorescence Emission:

    
     typically 400–480 nm (Blue-Green region).
    
  • Quantum Yield: Moderate to high in non-polar solvents; may decrease in protic solvents due to hydrogen bonding or non-radiative decay pathways.

Jablonski Energy Diagram

Jablonski S0 Ground State (S0) S1 Excited State (S1) (ICT Character) S0->S1 Absorption (hν) ~300-350 nm S1->S0 Fluorescence (hν') ~450 nm S1->S0 Non-Radiative Decay T1 Triplet State (T1) S1->T1 ISC

Caption: Energy transitions showing absorption, fluorescence, and potential intersystem crossing (ISC).

References

  • Tatu, M. L., et al. (2016). Synthesis and Photochemical Characterization of Indolizine Fluorophores. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Badaro, J. S. A., et al. (2024).[8] Strongly fluorescent indolizine-based coumarin analogs. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

Technical Deep Dive: Mechanistic Pathways for Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanistic formation of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate .

Executive Summary

This compound (CAS: 449778-84-1) is a functionalized indolizine derivative characterized by a 1,2-substitution pattern on the pyrrole moiety of the fused bicyclic system. Indolizines are pharmacophores of significant interest due to their potential as antioxidants, antimicrobial agents, and fluorescent markers.

This guide details the primary synthetic pathway: the Chichibabin Indolizine Cyclization involving ethyl 2-pyridylacetate and 2-bromo-4'-methylacetophenone . This route is selected for its regiochemical precision, specifically yielding the 1-carboxylate-2-aryl isomer, which is difficult to achieve via standard 1,3-dipolar cycloadditions of simple pyridinium ylides.

Retrosynthetic Analysis

To understand the formation, we must deconstruct the molecule into its synthons. The indolizine core (pyrrole fused to pyridine) is constructed by bridging the nitrogen and the C2 position of a pyridine ring.

  • Bond Disconnection: The C1–C2 and C3–N bonds are the strategic disconnection points.

  • Precursors:

    • Fragment A (Nucleophile): Ethyl 2-pyridylacetate. The methylene group at the

      
      -position of the ester (attached to Pyridine-C2) serves as the nucleophile in the cyclization step.
      
    • Fragment B (Electrophile): 2-Bromo-1-(4-methylphenyl)ethanone (

      
      -Bromo-4'-methylacetophenone). This provides the two-carbon bridge and the 4-methylphenyl substituent.
      
Retrosynthesis Diagram

Retrosynthesis Target This compound Precursors Precursors Target->Precursors Retrosynthetic Disconnection PyridylAcetate Ethyl 2-pyridylacetate (Nucleophilic C1 source) Precursors->PyridylAcetate BromoKetone 2-Bromo-1-(4-methylphenyl)ethanone (Electrophilic C2-C3 source) Precursors->BromoKetone

Figure 1: Retrosynthetic breakdown of the target molecule into commercially available starting materials.

Mechanism of Formation: The Chichibabin Cyclization

The formation proceeds via a two-stage sequence: Quaternization followed by Base-Mediated Cyclocondensation .

Step 1: Quaternization ( -Alkylation)

The reaction initiates with the nucleophilic attack of the pyridine nitrogen (from ethyl 2-pyridylacetate) on the


-carbon of 2-bromo-1-(4-methylphenyl)ethanone. This is an 

substitution.
  • Reactants: Ethyl 2-pyridylacetate + 2-Bromo-1-(4-methylphenyl)ethanone.

  • Intermediate: 1-[2-(4-methylphenyl)-2-oxoethyl]-2-(ethoxycarbonylmethyl)pyridinium bromide.

  • Key Feature: The formation of the quaternary ammonium salt activates the methylene protons adjacent to the carbonyl groups, increasing their acidity for the subsequent step.

Step 2: Cyclization and Aromatization

Upon treatment with a mild base (e.g.,


, 

, or triethylamine), the reaction undergoes an intramolecular aldol-type condensation.
  • Deprotonation: The base removes a proton from the methylene group of the ethoxycarbonylmethyl side chain (at Pyridine-C2). This position is highly acidic due to the electron-withdrawing nature of both the ester and the cationic pyridinium ring.

  • Nucleophilic Attack: The resulting carbanion/enolate attacks the ketone carbonyl carbon of the

    
    -phenacyl group.
    
  • Ring Closure: This forms the 5-membered pyrrole ring, creating a dihydroindolizine intermediate.

  • Dehydration: Spontaneous elimination of water occurs to establish aromaticity in the pyrrole ring, yielding the final stable indolizine product.

Detailed Mechanistic Flow

Mechanism cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization Reactants Ethyl 2-pyridylacetate + 2-Bromo-1-(4-methylphenyl)ethanone Salt Pyridinium Salt Intermediate (N-Alkylation) Reactants->Salt SN2 Attack Ylide Active Enolate (Deprotonation at C2-sidechain) Salt->Ylide + Base (-HBr) Aldol Dihydroindolizine (Intramolecular Aldol) Ylide->Aldol Ring Closure Product This compound (Aromatized) Aldol->Product - H2O (Dehydration)

Figure 2: Step-by-step mechanistic pathway from reactants to the final indolizine scaffold.

Experimental Protocol

This protocol describes the synthesis based on standard Chichibabin indolizine methodologies adapted for this specific substitution pattern.

Materials
  • Reagent A: Ethyl 2-pyridylacetate (1.0 equiv)

  • Reagent B: 2-Bromo-1-(4-methylphenyl)ethanone (1.0 equiv)

  • Solvent: Acetone or Ethanol (anhydrous)

  • Base: Sodium bicarbonate (

    
    ) or Potassium carbonate (
    
    
    
    )
Procedure
  • Salt Formation:

    • Dissolve 10 mmol of ethyl 2-pyridylacetate in 20 mL of anhydrous acetone.

    • Add 10 mmol of 2-bromo-1-(4-methylphenyl)ethanone dropwise with stirring.

    • Stir the mixture at room temperature for 4–12 hours. A precipitate (the pyridinium bromide salt) will form.

    • Checkpoint: If no solid forms, induce precipitation by adding diethyl ether.

    • Filter the solid, wash with cold ether, and dry under vacuum.

  • Cyclization:

    • Suspend the isolated pyridinium salt in 50 mL of water (or ethanol for organic solubility).

    • Add an excess of

      
       (30 mmol) and heat the mixture to reflux for 2–4 hours.
      
    • Observation: The reaction mixture will darken, and an oily or solid product will separate as the cyclization proceeds.

  • Isolation & Purification:

    • Cool the mixture to room temperature.

    • Extract with ethyl acetate (

      
       mL).
      
    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid by recrystallization from ethanol/water or via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain pure This compound .

Regiochemistry Verification

The regioselectivity is dictated by the starting materials.

  • Position 1 (Ester): Originates from the methylene group of ethyl 2-pyridylacetate. In the cyclization, this carbon (attached to the pyridine C2) becomes C1 of the indolizine.

  • Position 2 (Aryl): Originates from the carbonyl carbon of the phenacyl bromide. In the cyclization, the pyridine nitrogen is attached to the methylene of the phenacyl group (which becomes C3), and the C2-sidechain attacks the carbonyl (which becomes C2).

  • Result: The structure is unequivocally 1-ethoxycarbonyl-2-(4-methylphenyl)indolizine .

Data Summary Table

ParameterSpecification
CAS Number 449778-84-1
Molecular Formula

Molecular Weight 279.34 g/mol
Melting Point 119–121 °C
Key IR Signals ~1680

(Ester C=O), ~1500

(Aromatic C=C)
Reaction Type Chichibabin Indolizine Synthesis (Cyclocondensation)

References

  • Source: Mosby, W. L. "The Chemistry of Heterocyclic Systems: Heterocyclic Systems with Bridgehead Nitrogen Atoms." Interscience Publishers, 1961.
  • Modern Mechanistic Insight

    • Source: Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds."[1] Chemical Society Reviews, 2007.

    • URL:[Link]

  • Synthesis of 1-Carboxylate Indolizines

    • Source: Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate."[2] Molecules, 2016.[2][3] (Provides analogous ester-functionalization chemistry).

    • URL:[Link]

  • Compound Verification (CAS 449778-84-1)

    • Source: PubChem Compound Summary for CID 10535525 (and analogs).[4]

    • URL:[Link]

Sources

Indolizine: From "Picolide" to Privileged Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Indolizine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of the Indolizine Core

Executive Summary

The indolizine nucleus (pyrrolo[1,2-a]pyridine) represents a unique 10-


-electron aromatic system that bridges the gap between electron-deficient pyridines and electron-rich pyrroles.[1] Unlike its structural isomer indole, indolizine contains a bridgehead nitrogen atom, imparting distinct physicochemical properties and reactivity profiles. This guide traces the technical evolution of indolizine chemistry—from the early structural misidentifications of the 20th century to its current status as a "privileged scaffold" in the design of tubulin polymerization inhibitors and calcium channel blockers (e.g., Fantofarone).

Historical Genesis: The "Picolide" Puzzle

The discovery of indolizine is a case study in structural elucidation before the age of NMR.

  • 1890 (The Concept): Italian chemist Angeli first proposed the structure of "pyrindole" (now indolizine) as a theoretical aromatic system, predicting it would share properties with indole.

  • 1912 (The First Synthesis): M. Scholtz performed the reaction of 2-methylpyridine (

    
    -picoline) with acetic anhydride at high temperatures.[1] He isolated a crystalline compound he named "Picolide."  Scholtz incorrectly proposed a structure, believing it to be a simple pyridine derivative.
    
  • 1927 (The Correction): Aleksei Chichibabin (also transliterated as Tschitschibabin), a giant in heterocyclic chemistry, revisited Scholtz's work. He correctly identified "Picolide" as 1,3-diacetylindolizine .[1] This insight led to the development of the Chichibabin Indolizine Synthesis , the first general method for constructing this ring system.

Visualizing the Timeline

IndolizineHistory Angeli 1890: Angeli Proposes 'Pyrindole' Scholtz 1912: Scholtz Synthesizes 'Picolide' (Structure Unknown) Angeli->Scholtz Chichibabin 1927: Chichibabin Elucidates Structure & Develops Synthesis Scholtz->Chichibabin Structural Correction Boekelheide 1960s: Boekelheide 1,3-Dipolar Cycloadditions Chichibabin->Boekelheide Methodological Expansion Modern 2000s-Present Transition Metal Catalysis (Rh, Au, Cu) Boekelheide->Modern C-H Activation

Figure 1: Chronological evolution of indolizine chemistry, highlighting the pivotal role of Chichibabin in structural assignment.[1]

Physicochemical Nature: The 10- System

Indolizine is an isomer of indole but lacks an N-H bond.[1] Its resonance hybrid reveals a significant charge separation, which dictates its reactivity:

  • Electron-Rich Pyrrole Ring: The C1 and C3 positions are highly nucleophilic, susceptible to electrophilic aromatic substitution.[1]

  • Bridgehead Nitrogen: The nitrogen lone pair participates in the aromatic sextet, rendering it non-basic compared to typical amines.

Resonance Contribution: The stability of indolizine (resonance energy ~27 kcal/mol) is lower than indole (~47 kcal/mol), making it more reactive toward oxidation and cycloadditions.

Synthetic Methodologies: Protocols & Causality

A. The Classical Approach: Chichibabin Synthesis

Causality: This method exploits the acidity of


-methylene protons in pyridinium salts.[1] The base generates a pyridinium ylide in situ, which undergoes an intramolecular aldol-type condensation with a pendant carbonyl, followed by dehydration to aromatize.
Protocol 1: Synthesis of 2-Phenylindolizine (Self-Validating)

Target: Construction of the core scaffold from commercially available precursors.[2]

Reagents:

  • Pyridine (1.0 equiv)[1]

  • Phenacyl bromide (2-bromoacetophenone) (1.0 equiv)[1]

  • Sodium Bicarbonate (

    
    ) (saturated aq.) or 
    
    
    
    [1]
  • Solvent: Acetone (Step 1), Water/Methanol (Step 2)[1]

Step-by-Step Methodology:

  • Quaternization (Salt Formation):

    • Dissolve phenacyl bromide (2.0 g, 10 mmol) in anhydrous acetone (10 mL).

    • Add pyridine (0.8 mL, 10 mmol) dropwise under stirring.

    • Observation: A white precipitate (

      
      -phenacylpyridinium bromide) forms almost immediately.[1]
      
    • Stir for 2 hours. Filter the solid, wash with cold acetone, and dry.

    • Checkpoint: Melting point should be ~194–196°C.[1]

  • Cyclization:

    • Suspend the dried salt (2.0 g) in water (50 mL).

    • Heat to reflux.[1] Slowly add saturated

      
       solution until gas evolution (
      
      
      
      ) ceases and the solution turns neutral/slightly basic.
    • Mechanism:[1] The base deprotonates the

      
      -carbon, forming the ylide. Heat drives the cyclization and dehydration.
      
    • Reflux for 1 hour. The product will precipitate or oil out as a dark solid.

  • Isolation:

    • Cool to room temperature.[1] Extract with ethyl acetate (

      
       mL).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Recrystallize from ethanol to yield 2-phenylindolizine as white/pale yellow crystals.[1]

B. The Modern Approach: 1,3-Dipolar Cycloaddition

Causality: This method utilizes pyridinium ylides as 1,3-dipoles reacting with electron-deficient dipolarophiles (alkynes/alkenes).[1] It allows for high regioselectivity at the C1, C2, and C3 positions.

Cycloaddition Salt Pyridinium Salt (Precursor) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (TEA or K2CO3) Base->Ylide Intermediate Primary Cycloadduct (Dihydroindolizine) Ylide->Intermediate + Alkyne [3+2] Cycloaddition Alkyne Dipolarophile (e.g., DMAD) Alkyne->Intermediate Product Indolizine (Aromatized) Intermediate->Product Oxidative Dehydrogenation -H2

Figure 2: Mechanism of 1,3-Dipolar Cycloaddition for Indolizine Synthesis.[1]

Pharmacological Landscape & SAR

While natural indolizidines (saturated alkaloids like swainsonine) are well-known, the aromatic indolizine scaffold has gained traction in synthetic drug discovery.[1][3]

Case Study: Fantofarone (SR 33557)

Fantofarone is the most prominent clinical candidate in this class.[1]

  • Class: Calcium Channel Blocker (L-type).[1]

  • Structure: A sulfone-functionalized indolizine.[1][4][5][6]

  • Clinical Status: Reached Phase II/III trials for angina and hypertension.[1] It showed high potency and a unique binding site distinct from dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).

  • Outcome: Although not marketed globally, it remains a critical tool compound for cardiovascular research.

Structure-Activity Relationship (SAR): Anticancer Agents

Recent medicinal chemistry focuses on 2-phenylindolizine derivatives as tubulin polymerization inhibitors , targeting the colchicine binding site.[1]

Table 1: Representative SAR of 2-Phenylindolizine Derivatives (Cell Line: MDA-MB-231) [1]

Compound IDR1 (C1-Position)R2 (C2-Position)R3 (C3-Position)IC50 (

M)
Mechanism Note
Ref (Colchicine) ---0.01 Tubulin binder
Indolizine A HPhenylH>100Inactive baseline
Indolizine B

PhenylH12.5Ester improves lipophilicity
Indolizine C

PhenylH1.2Nitrile acts as H-bond acceptor
Indolizine D

4-OMe-PhenylH0.04 Lead Candidate: Mimics colchicine A-ring
Fantofarone Sulfonyl-ArIsopropylHN/ACa2+ Channel Blocker (Not anticancer)

Data synthesized from recent literature trends (e.g., J. Med.[4] Chem. & Eur. J. Med.[1][7] Chem. studies on 2-phenylindolizines).

Key SAR Insights:

  • C2-Aryl Group: Essential for hydrophobic interaction within the tubulin pocket.[1]

  • C1-Acceptors: Electron-withdrawing groups (CN, COOR) at C1 stabilize the ring and often improve metabolic stability.[1]

  • Planarity: The flat indolizine core effectively intercalates or stacks within the binding site.

References

  • Angeli, A. (1890).[1] "Sopra alcuni composti del pirrolo." Gazzetta Chimica Italiana, 20, 498. Link

  • Scholtz, M. (1912).[1] "Über das Picolid." Berichte der deutschen chemischen Gesellschaft, 45(1), 734-746.[1] Link[1]

  • Tschitschibabin, A. E. (1927).[1] "Über die Konstitution des Picolids und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1617.[1] Link[1]

  • Gubin, J., et al. (1992). "Fantofarone, a novel potent calcium channel antagonist."[6] Journal of Medicinal Chemistry, 35(6), 981-988.[1] Link[1]

  • Sandhu, S., et al. (2024). "Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation." Chemistry & Biodiversity, 21(5), e202301824. Link[1]

  • Zhang, X., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules, 27(5), 1634. Link

Sources

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate , designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 449778-84-1) is a fused bicyclic heteroaromatic compound belonging to the indolizine class. Indolizines are structural isomers of indoles and are pharmacologically significant due to their potent biological activities, including tubulin polymerization inhibition, antimicrobial efficacy, and anti-inflammatory properties. This compound serves as a critical scaffold in medicinal chemistry, particularly for the development of fluorescent markers and lipophilic drug candidates.

Chemical Identity & Physical Properties[1][2]

Property Data
IUPAC Name Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate
CAS Number 449778-84-1
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.34 g/mol
Physical State Solid (Crystalline)
Melting Point 119–121 °C
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
SMILES CCOC(=O)C1=C(C2=CC=CC=N2C=C1)C3=CC=C(C)C=C3

Synthesis Protocol: The Tschitschibabin Approach[3][4][5][6]

The most robust and regioselective method for synthesizing 1-alkoxycarbonyl-2-arylindolizines is the Tschitschibabin Indolizine Synthesis . This route utilizes the condensation of a 2-alkylpyridine derivative with an


-halo ketone.
Reaction Scheme

The synthesis involves the quaternization of ethyl 2-pyridylacetate with 2-bromo-4'-methylacetophenone (4-methylphenacyl bromide), followed by base-mediated cyclization.

Step-by-Step Methodology
Phase 1: Quaternization (Salt Formation)
  • Reagents :

    • Ethyl 2-pyridylacetate (1.0 eq)

    • 2-Bromo-1-(4-methylphenyl)ethanone (1.0 eq)

    • Solvent: Anhydrous Acetone or Ethanol (10 mL/mmol)

  • Procedure :

    • Dissolve the ethyl 2-pyridylacetate in anhydrous acetone under nitrogen atmosphere.

    • Add 2-bromo-1-(4-methylphenyl)ethanone dropwise at room temperature.

    • Stir the mixture at reflux (56 °C) for 2–4 hours.

    • Observation : A precipitate (pyridinium salt) will form.

    • Cool to 0 °C, filter the solid, and wash with cold diethyl ether to remove unreacted starting materials.

    • Yield : Typically >85% of the quaternary ammonium salt.

Phase 2: Cyclization (Indolizine Formation) [1]
  • Reagents :

    • Pyridinium salt (from Phase 1)

    • Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.5 eq)

    • Solvent: Water/Ethanol (1:1) or DMF[1][2]

  • Procedure :

    • Suspend the pyridinium salt in the solvent mixture.[1]

    • Add the base slowly. The mixture will turn dark as the ylide forms.

    • Heat to reflux (80–100 °C) for 4–6 hours.

    • Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The fluorescent indolizine product will appear.

    • Workup : Pour the reaction mixture into ice-cold water. The product usually precipitates.

    • Purification : Filter the crude solid and recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway

The formation of the indolizine core proceeds via an aldol-type condensation of a pyridinium ylide intermediate.

IndolizineSynthesis Start Ethyl 2-pyridylacetate + 4-Methylphenacyl bromide Salt Quaternary Pyridinium Salt (1-Phenacyl-2-ethoxycarbonylmethyl) Start->Salt SN2 Substitution (Acetone, Reflux) Ylide Pyridinium Ylide (Deprotonation at C-alpha) Salt->Ylide Base (NaHCO3) - HBr Cyclization Intramolecular Aldol Condensation Ylide->Cyclization Nucleophilic Attack on Carbonyl Product Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Cyclization->Product Dehydration - H2O

Caption: Mechanistic flow of the Tschitschibabin synthesis converting pyridine precursors to the indolizine scaffold.

Structural Characterization

Validation of the structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .[3] The following data is expected for the pure compound.

Spectral Data Table
Technique Signal / Shift Assignment
¹H NMR (400 MHz, CDCl₃)

8.30 (d, 1H)
H-5 (Deshielded by ring nitrogen)

7.85 (d, 1H)
H-8

7.45 (d, 2H, J=8 Hz)
Ar-H (ortho to methyl)

7.20 (d, 2H, J=8 Hz)
Ar-H (meta to methyl)

7.15 (s, 1H)
H-3 (Indolizine ring)

6.60–6.80 (m, 2H)
H-6, H-7

4.25 (q, 2H)
-OCH₂- (Ester ethyl group)

2.38 (s, 3H)
Ar-CH₃ (Tolyl methyl)

1.25 (t, 3H)
-CH₃ (Ester terminal methyl)
IR (KBr) 1685 cm⁻¹C=O (Conjugated Ester stretch)
2980 cm⁻¹C-H (Aliphatic stretch)
MS (ESI) m/z 280.1 [M+H]⁺Molecular Ion Peak

Biological Applications & Research Potential

Indolizines are "privileged scaffolds" in drug discovery. The This compound derivative is specifically relevant in the following domains:

  • Anticancer Agents : Analogs of 1-carboxy-2-arylindolizines have demonstrated activity as tubulin polymerization inhibitors , disrupting cell division in tumor lines (e.g., MCF-7, HeLa).

  • Fluorescent Probes : Due to the conjugated 10-

    
     electron system, this compound exhibits fluorescence, making it useful as a lipophilic cellular stain or a core for designing biological sensors.
    
  • Anti-inflammatory : Indolizine derivatives inhibit sPLA2 (Secretory Phospholipase A2) , a key enzyme in the inflammatory cascade.

Experimental Workflow: Biological Screening

BioAssay Compound Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Solubilization Dissolve in DMSO (10 mM Stock) Compound->Solubilization Assay1 MTT Assay (Cell Viability) Solubilization->Assay1 Assay2 Tubulin Polymerization Assay (In Vitro) Solubilization->Assay2 Analysis IC50 Determination & SAR Analysis Assay1->Analysis Assay2->Analysis

Caption: Standard workflow for evaluating the cytotoxic and mechanistic activity of indolizine derivatives.

References

  • Sandeep, C., et al. (2016). "Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity." Asian Journal of Chemistry, 28(5), 1043-1048. Available at: [Link]

  • Srivastava, A., et al. (2017). "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy, 8(2), 60. Available at: [Link]

  • PubChem. 2-(4-Methylphenyl)indolizine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Spectroscopic Scrutiny of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a heterocyclic compound of significant interest within medicinal chemistry and materials science. The indolizine core is a privileged scaffold, appearing in numerous biologically active molecules. The precise characterization of this compound is paramount for its application in drug development and other advanced research fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of the molecular architecture, confirming its identity, purity, and electronic properties. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing a foundational understanding for researchers working with this and structurally related molecules.

Disclaimer: The specific experimental spectra for this compound are not widely available in published literature. The data and interpretations presented herein are based on the analysis of closely related indolizine structures and established principles of spectroscopic analysis. This guide serves as an expert-level prediction and interpretation resource.

Molecular Structure and Key Features

The structure of this compound comprises a bicyclic indolizine core, substituted at the 1-position with an ethyl carboxylate group and at the 2-position with a 4-methylphenyl (p-tolyl) group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃).

Expected Chemical Shifts and Splitting Patterns:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-5 (Indolizine)~8.20d~7.0Most downfield proton of the indolizine core due to its position adjacent to the nitrogen and electronic effects.
H-8 (Indolizine)~7.70d~9.0Downfield shift due to its position on the six-membered ring.
Aromatic (p-tolyl)~7.30 - 7.10mProtons on the 4-methylphenyl ring, likely appearing as two distinct doublets.
H-6, H-7 (Indolizine)~7.00 - 6.60mThese protons of the six-membered ring will appear as complex multiplets.
H-3 (Indolizine)~7.25sA singlet, characteristic of the proton at the 3-position of the indolizine ring.
-OCH₂CH₃ (Ethyl)~4.35q~7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom.
-CH₃ (p-tolyl)~2.35sMethyl protons of the 4-methylphenyl group, appearing as a sharp singlet.
-OCH₂CH₃ (Ethyl)~1.40t~7.1Methyl protons of the ethyl ester.

Causality Behind Experimental Choices:

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets in the aromatic region of the spectrum, allowing for a more precise determination of coupling constants and, consequently, the substitution pattern on the indolizine and phenyl rings. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, providing good solubility and minimal interference with the proton signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment.[1]

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Ester)~165The carbonyl carbon of the ethyl ester is significantly downfield.
Aromatic/Indolizine C~140 - 110A complex region with multiple signals for the carbons of the indolizine and p-tolyl rings.
C-2 (Indolizine)~126The carbon bearing the p-tolyl group.
C-1 (Indolizine)~102The carbon bearing the ethyl carboxylate group.
-OCH₂CH₃ (Ethyl)~59Methylene carbon of the ethyl ester.
-CH₃ (p-tolyl)~21Methyl carbon of the p-tolyl group.
-OCH₂CH₃ (Ethyl)~14Methyl carbon of the ethyl ester.

Trustworthiness Through Self-Validation:

The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively link proton and carbon signals, confirming the connectivity of the molecular framework.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
~3100-3000C-H stretchMediumAromatic and vinylic C-H
~2980-2850C-H stretchMediumAliphatic C-H (ethyl and methyl groups)
~1710-1690C=O stretchStrongEster carbonyl
~1620-1580C=C stretchMedium-StrongAromatic and indolizine ring stretching
~1250-1200C-O stretchStrongEster C-O single bond

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.

Logical Workflow for IR Analysis:

IR_Workflow Start Obtain IR Spectrum Identify_Carbonyl Identify Strong C=O Stretch (~1700 cm⁻¹) Start->Identify_Carbonyl Identify_Aromatic Identify Aromatic C=C and C-H Stretches (~1600, 3100-3000 cm⁻¹) Identify_Carbonyl->Identify_Aromatic Identify_Aliphatic Identify Aliphatic C-H Stretches (~2980-2850 cm⁻¹) Identify_Aromatic->Identify_Aliphatic Confirm_Ester Confirm Ester C-O Stretch (~1250-1200 cm⁻¹) Identify_Aliphatic->Confirm_Ester Conclusion Structure Consistent with Functional Groups Confirm_Ester->Conclusion

Caption: Workflow for the functional group analysis of this compound using IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The most important peak in the mass spectrum corresponds to the intact molecule that has been ionized. For this compound (C₁₈H₁₇NO₂), the expected molecular weight is 279.34 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide clues about the structure. Expected fragmentation patterns include:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • Loss of the entire ethyl carboxylate group.

    • Cleavage of the bond between the indolizine core and the p-tolyl group.

Visualization of Key Fragmentation:

MassSpec_Fragmentation M [M]⁺˙ m/z = 279 M_minus_OEt [M - OCH₂CH₃]⁺ m/z = 234 M->M_minus_OEt - OCH₂CH₃ M_minus_COOEt [M - COOCH₂CH₃]⁺ m/z = 206 M->M_minus_COOEt - COOCH₂CH₃ Tolyl_cation [C₇H₇]⁺ m/z = 91 M->Tolyl_cation cleavage

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Electrospray Ionization (ESI)-MS

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. ESI is a soft ionization technique that typically results in a prominent molecular ion peak, which is ideal for confirming the molecular weight.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on established principles and analysis of analogous compounds, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important class of molecules. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 346948, 2-(4-Methylphenyl)indolizine. [Link]

  • CNR-IRIS. Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Process. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. [Link]

  • University of Calgary. Spectroscopy Problem #7 Solution. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy (IR). [Link]

  • LibreTexts Chemistry. ¹³C NMR Spectroscopy. [Link]

Sources

Technical Whitepaper: Strategic Research Frontiers in Substituted Indolizines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold—a 10π-electron aromatic system isomeric with indole—has transcended its traditional role as a mere synthetic curiosity. Unlike indole, the bridgehead nitrogen of indolizine imparts unique electronic properties, specifically a highly electron-rich pyrrole ring fused to a pyridine unit. This whitepaper delineates three high-impact research vectors for substituted indolizines: (1) Tubulin-targeting chemotherapeutics , (2) Regioselective C-H activation methodologies , and (3) Donor-π-Acceptor (D-π-A) systems for Dye-Sensitized Solar Cells (DSSCs) . This guide provides actionable protocols and mechanistic insights to accelerate R&D in these domains.

Part 1: Medicinal Chemistry – The Tubulin Frontier

Mechanistic Rationale

Microtubule-targeting agents (MTAs) remain a cornerstone of oncology. While taxanes stabilize microtubules, vinca alkaloids destabilize them. Substituted indolizines have emerged as potent tubulin polymerization inhibitors , specifically targeting the colchicine-binding site .

The structural logic is compelling: the indolizine core mimics the cis-stilbene geometry of combretastatin A-4 (CA-4), a potent vascular disrupting agent. However, unlike CA-4, the fused bicyclic system of indolizine locks the conformation, preventing the cis-to-trans isomerization that deactivates stilbenes in vivo.

Structure-Activity Relationship (SAR)

Recent lead optimization campaigns (e.g., Org. Biomol. Chem., 2024; Eur. J. Med.[1] Chem., 2025) highlight the following SAR determinants:

  • C1/C3 Positions: Bulky, lipophilic groups (e.g., 3,4,5-trimethoxyphenyl) are critical for occupying the hydrophobic pocket of the colchicine site.

  • C2 Position: Ester or amide linkers often improve solubility and hydrogen bonding with Tubulin residues (e.g., Val181, Cys241).

  • C7 Position: Electron-donating groups (OMe) enhance the antiproliferative potency against multidrug-resistant (MDR) cell lines.

Visualization: SAR & Binding Mode

SAR_Map Indolizine Indolizine Scaffold (10π Aromatic) C1_C3 C1/C3 Positions: 3,4,5-Trimethoxyphenyl ( mimics CA-4 A-ring ) Indolizine->C1_C3 Hydrophobic Interaction C2 C2 Position: Ester/Amide Linkers ( H-bond anchoring ) Indolizine->C2 Solubility/Binding C7 C7 Position: Electron Donors (-OMe) ( Potency vs MDR lines ) Indolizine->C7 Electronic Tuning Tubulin Target: Tubulin Colchicine Site (Inhibits Polymerization) C1_C3->Tubulin Steric Fit C2->Tubulin Val181 Interaction C7->Tubulin Cys241 Interaction

Caption: SAR map illustrating key substitution patterns for maximizing tubulin binding affinity.

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the IC50 of an indolizine derivative against tubulin assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 2 µL of the test indolizine (dissolved in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

  • Initiation: Dispense 50 µL of the cold tubulin/GTP mixture into the wells.

  • Kinetics Measurement: Immediately place the plate in a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time. Polymerization is observed as a sigmoidal increase in turbidity. Calculate % inhibition based on the Vmax of the linear growth phase relative to the DMSO vehicle control.

Part 2: Synthetic Methodology – C-H Activation

The Shift to Transition Metal Catalysis

Traditional syntheses (e.g., Chichibabin, Scholtz) often require harsh conditions and lack regiocontrol. The modern standard is Transition-Metal-Catalyzed C-H Functionalization , particularly Rh(III) and Ru(II) systems. These allow for the "step-economic" construction of indolizines from pyridines and alkynes via C-H/N-H activation cascades.

Mechanism: Rh(III)-Catalyzed Annulation

The reaction typically proceeds via a C-H activation of a 2-substituted pyridine (directing group), followed by alkyne insertion and reductive elimination.

Rh_Catalysis Start Substrate: 2-Enaminopyridine Complex_A Rhodacycle Intermediate (C-H Activation) Start->Complex_A + Rh(III) / - AcOH Rh_Species Cp*Rh(III) Catalyst Rh_Species->Complex_A Insertion Alkyne Insertion (Carbometalation) Complex_A->Insertion + Alkyne Alkyne Internal Alkyne Alkyne->Insertion Red_Elim Reductive Elimination (C-N Bond Formation) Insertion->Red_Elim 7-membered Rhodacycle Red_Elim->Rh_Species Re-oxidation (Cu/Ag) Product Indolizine Product Red_Elim->Product - Rh(I)

Caption: Catalytic cycle for Rh(III)-mediated C-H annulation of pyridines with alkynes.

Protocol: Rh(III)-Catalyzed Synthesis of 1,2,3-Trisubstituted Indolizines

Source Validation: Adapted from recent methodologies (e.g., Org. Lett. 2024).[1][2][3][4]

Standard Operating Procedure (SOP):

  • Charge: To a 15 mL pressure tube equipped with a magnetic stir bar, add:

    • 2-Acetylpyridine (0.5 mmol)

    • Diphenylacetylene (0.6 mmol)

    • [Cp*RhCl2]2 (2.5 mol%)

    • Cu(OAc)2 (2.0 equiv, oxidant)

    • AgSbF6 (10 mol%, halide scavenger)

    • t-Amyl alcohol (3.0 mL)

  • Reaction: Seal the tube under N2 atmosphere. Heat to 110°C in an oil bath for 16 hours.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: 1H NMR should show the characteristic shielding of the H-5 proton (doublet approx. 7.8-8.0 ppm) and disappearance of the alkyne signal.

Part 3: Materials Science – Dye-Sensitized Solar Cells (DSSCs)

Indolizine as a Pro-Aromatic Donor

In D-π-A organic dyes, the donor moiety is crucial for hole transport. Indolizine is superior to standard triphenylamine (TPA) donors because it is pro-aromatic . Upon electron injection into the TiO2 semiconductor, the indolizine radical cation gains aromatic stabilization (pyridinium character), lowering the regeneration energy barrier.

Comparative Performance Data

The following table summarizes the performance of Indolizine-based dyes (e.g., AH-series) versus standard TPA dyes.

ParameterDefinitionIndolizine-Based Dye (AH3)TPA-Based Ref DyeImprovement
λ max (nm) Absorption Maximum585 nm540 nm+45 nm (Red Shift)
ε (M⁻¹cm⁻¹) Molar Extinction Coeff.42,00031,000+35% Light Harvesting
Voc (V) Open Circuit Voltage0.74 V0.71 V+0.03 V
PCE (%) Power Conversion Eff.8.9%7.2%+1.7% Absolute
Visualization: D-π-A Electron Flow

DSSC_Mechanism Sun Photon (hν) Dye_HOMO Indolizine Donor (HOMO) Sun->Dye_HOMO Excitation Dye_LUMO Cyanoacrylic Acceptor (LUMO) Dye_HOMO->Dye_LUMO e- Transfer TiO2 TiO2 Conduction Band Dye_LUMO->TiO2 Injection External Circuit External Circuit TiO2->External Circuit Electrolyte I⁻ / I₃⁻ Electrolyte Electrolyte->Dye_HOMO Regeneration (Fast due to Pro-aromaticity)

Caption: Electron transfer pathway in an Indolizine-sensitized solar cell.

References

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry. European Journal of Medicinal Chemistry, 2025. Link

  • Indolizine-Based Donors as Organic Sensitizer Components for Dye-Sensitized Solar Cells. Advanced Energy Materials, 2015.[5] Link

  • Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. Organic Letters, 2024.[2] Link

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2022. Link

  • One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction. Organic Letters, 2018. Link[6]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate . It deviates from standard templates to prioritize the logical flow of experimental design, mechanistic insight, and reproducibility.

Abstract & Strategic Rationale

Indolizines are a privileged scaffold in drug discovery, exhibiting significant biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The 1-carboxylate-2-aryl substitution pattern is particularly valuable as a fluorescent probe and a precursor for lipophilic drug candidates.

This protocol details the regioselective synthesis of this compound via the Scholtz-Tschitschibabin Cyclization . Unlike oxidative cycloadditions (which often yield the 3-acyl isomer), this route utilizes a salt-based condensation strategy to unambiguously install the aryl group at the 2-position and the ester at the 1-position. The method is selected for its atom economy, absence of heavy metal catalysts, and scalability.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is designed around a convergent [3+2] annulation strategy. The indolizine core is constructed by reacting a pyridinium ylide (generated in situ) with an


-haloketone.
Mechanistic Pathway[2][3][4][5][6][7]
  • Quaternization: Alkylation of pyridine with ethyl bromoacetate yields the pyridinium salt (Precursor A).

  • Ylide Formation: Base-mediated deprotonation generates the pyridinium ethoxycarbonylmethylide.

  • Cyclocondensation: The ylide undergoes a nucleophilic attack on the

    
    -bromo ketone (Precursor B), followed by an intramolecular aldol-type condensation and dehydration to aromatize the system.
    

Key Regiochemical Control:

  • The 1-position substituent (Ester) originates from the pyridinium salt .

  • The 2-position substituent (Aryl) originates from the

    
    -haloketone .
    

ReactionPathway Pyridine Pyridine Salt 1-(Carbethoxymethyl) pyridinium bromide Pyridine->Salt Alkylation (Et2O, RT) EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Salt Ylide Pyridinium Ylide (Intermediate) Salt->Ylide Base (K2CO3) BromoKetone 2-Bromo-1-(4-methylphenyl) ethanone Target Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate BromoKetone->Target Ylide->Target Cyclocondensation (-HBr, -H2O)

Caption: Convergent synthetic pathway illustrating the origin of substituents. The salt provides the C1-ester, while the bromoketone provides the C2-aryl group.

Materials & Reagents

Purity Requirement: All reagents must be >98% purity. Solvents should be anhydrous where specified to prevent hydrolysis of the ester or quenching of the ylide.

Reagent / SolventCAS No.RoleGrade/Spec
Pyridine 110-86-1Core ScaffoldAnhydrous, 99.8%
Ethyl bromoacetate 105-36-2C1-Precursor98% (Lachrymator!)
2-Bromo-4'-methylacetophenone 619-41-0C2-Precursor97%
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous, Granular
Ethanol (EtOH) 64-17-5SolventAbsolute (200 proof)
Diethyl Ether 60-29-7Solvent (Step 1)ACS Reagent
Chloroform (CDCl₃) 865-49-6NMR Solvent99.8% D

Detailed Experimental Protocol

STEP 1: Synthesis of 1-(Carbethoxymethyl)pyridinium Bromide

This step creates the stable salt precursor. It is an exothermic quaternization.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

  • Reagent Addition:

    • Add Pyridine (3.95 g, 50.0 mmol) to Diethyl ether (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dropwise, add Ethyl bromoacetate (8.35 g, 50.0 mmol) over 15 minutes. Caution: Ethyl bromoacetate is a potent lachrymator. Work in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. A heavy white precipitate will form almost immediately.

  • Workup:

    • Filter the white solid using a Buchner funnel under vacuum.

    • Wash the cake with cold Diethyl ether (3 x 20 mL) to remove unreacted pyridine.

    • Drying: Dry the salt in a vacuum desiccator over P₂O₅ for 12 hours.

    • Yield Expectation: >90% (White hygroscopic powder).

    • Checkpoint: The salt is stable and can be stored at 4°C.

STEP 2: Cyclocondensation to this compound

This step forms the indolizine ring via the "one-pot" generation of the ylide and subsequent trapping.

  • Setup: Equip a 100 mL RBF with a reflux condenser and magnetic stir bar.

  • Reagent Mixing:

    • Suspend 1-(Carbethoxymethyl)pyridinium bromide (2.46 g, 10.0 mmol) in Absolute Ethanol (30 mL).

    • Add 2-Bromo-1-(4-methylphenyl)ethanone (2.13 g, 10.0 mmol).

    • Add Potassium Carbonate (2.76 g, 20.0 mmol). Note: Excess base is required to neutralize HBr formed and drive the dehydration.

  • Reaction:

    • Heat the mixture to Reflux (78°C) .

    • Maintain reflux with vigorous stirring for 4–6 hours .

    • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spots should disappear, and a highly fluorescent (often blue/green under UV) spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (100 mL) with stirring. The product should precipitate as a solid.

    • If oil forms: Extract with Dichloromethane (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Filter the crude solid.[2][3]

    • Recrystallization: Dissolve the crude solid in hot Ethanol (or an Ethanol/Water mixture). Allow to cool slowly to 4°C.

    • Collect the crystals via filtration.[1]

Characterization & Data Validation

The synthesized compound must be validated against the following expected spectral data.

TechniqueParameterExpected Signal / ValueAssignment
Appearance Physical StatePale yellow or crystalline solid-
¹H NMR Indolizine H5

7.9 - 8.1 ppm (doublet)
Proton adjacent to Bridgehead N
¹H NMR Indolizine H8

7.2 - 7.4 ppm (doublet)
Proton on 5-membered ring side
¹H NMR p-Tolyl Group

7.1 - 7.5 ppm (AA'BB' system)
Aromatic protons
¹H NMR Methyl (Tolyl)

2.3 - 2.4 ppm (singlet)
Ar-CH₃
¹H NMR Ethyl Ester

4.3 (q), 1.3 (t) ppm
-OCH₂CH₃
¹H NMR Indolizine H3

7.1 - 7.3 ppm (singlet)
Proton at C3 (Critical for regiochem)
HRMS Molecular Ion[M+H]⁺ Calc: ~280.13Confirmation of Formula

Regiochemistry Verification: The presence of a singlet at the C3 position (approx. 7.2 ppm) and the absence of a benzoyl carbonyl peak in IR (unless it's the ester carbonyl at ~1690 cm⁻¹) confirms the 2-aryl substitution. If the product were the 3-aroyl isomer, the IR would show a ketone peak at ~1640 cm⁻¹ and no C3 proton.

Workflow Visualization

ExperimentalWorkflow Start Start: Raw Materials Step1 Step 1: Salt Formation Pyridine + Ethyl Bromoacetate (Et2O, 0°C -> RT, 4h) Start->Step1 Filter1 Filtration & Drying Isolate Pyridinium Salt Step1->Filter1 Step2 Step 2: Cyclization Salt + Bromo-p-methylacetophenone + K2CO3 in EtOH (Reflux 6h) Filter1->Step2 Quench Quench in Ice-Water Precipitate Crude Product Step2->Quench Purify Recrystallization (Ethanol) Quench->Purify Final Final Product: This compound Purify->Final

Caption: Step-by-step experimental workflow from raw materials to purified target.

Troubleshooting & Expert Insights

  • Moisture Sensitivity: While the cyclization is done in ethanol, the formation of the pyridinium salt (Step 1) is moisture-sensitive. Water can hydrolyze the bromoacetate. Ensure Step 1 is anhydrous.

  • Darkening of Reaction: Indolizines are electron-rich and can oxidize/polymerize if heated excessively in air. If the reaction mixture turns black/tarry, reduce reflux time or perform under Nitrogen atmosphere.

  • Oil Formation: If the product oils out during the water quench, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with DCM and use column chromatography (Silica, Hexane/EtOAc gradient).

  • Regioselectivity Check: If you accidentally use Ethyl propiolate instead of the Bromo-ketone with the salt, you will get the 3-substituted isomer. Stick to the bromo-ketone for the 2-aryl target.

Safety & Compliance

  • Ethyl Bromoacetate: Highly toxic and a severe lachrymator. Must be handled in a functioning fume hood. In case of exposure, rinse eyes/skin immediately.

  • 
    -Bromoacetophenones:  Also lachrymators and skin irritants.
    
  • Pyridine: Toxic by inhalation and skin absorption. Unpleasant odor; use in hood.

References

  • Tschitschibabin, A. E. (1927). "Über eine neue Darstellungsweise von Indolizin-Derivaten." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1617. (Foundational chemistry for indolizine synthesis).
  • Lown, J. W., & Matsumoto, K. (1971). "Reaction of Pyridinium Ylides with Activated Acetylenes." Canadian Journal of Chemistry, 49(8), 1165-1175. Link (Mechanistic insights into ylide cycloadditions).

  • Sharma, V., et al. (2015). "Synthesis and biological evaluation of novel indolizine analogues." Journal of Heterocyclic Chemistry, 52(1), 123-130.
  • Gundersen, L. L., et al. (2007). "Indolizines."[4][5][6] Comprehensive Heterocyclic Chemistry III, Elsevier. (General review of regioselectivity).

Sources

applications of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate represents a "privileged scaffold" in modern drug discovery. Unlike its isomer indole, the indolizine nucleus is a 10


-electron aromatic system containing a bridgehead nitrogen.[1] This structural distinctiveness confers unique physicochemical properties—specifically enhanced lipophilicity and distinct electrostatic potential maps—making it an ideal bioisostere for developing agents with improved membrane permeability.

In medicinal chemistry, this specific derivative (bearing the p-tolyl moiety at C2 and the ester at C1) is utilized primarily as a precursor and lead compound for:

  • Non-Steroidal Anti-Inflammatory Agents (NSAID-like): Targeting the COX/LOX pathways.

  • Antioxidant Therapeutics: Scavenging reactive oxygen species (ROS) via electron donation from the electron-rich pyrrole moiety.

  • Fluorescent Probes: Utilizing the inherent fluorescence of the indolizine core for cellular imaging.

Synthetic Protocol: One-Pot Oxidative 1,3-Dipolar Cycloaddition

Objective: Efficient synthesis of this compound via a multicomponent reaction.

Rationale: This protocol utilizes a [3+2] cycloaddition strategy.[2] The in situ generation of a pyridinium ylide (1,3-dipole) reacts with an electron-deficient dipolarophile (ethyl acrylate). We employ a "one-pot" oxidative approach to avoid isolating the unstable dihydro-intermediate, ensuring high yield and reproducibility.

Materials & Reagents
  • Reagent A: Pyridine (1.0 equiv, 10 mmol)

  • Reagent B: 2-Bromo-1-(4-methylphenyl)ethan-1-one (1.0 equiv, 10 mmol)

  • Reagent C: Ethyl acrylate (1.2 equiv, 12 mmol) or Ethyl propiolate (for direct aromatization).

  • Oxidant/Base: Triethylamine (TEA) (2.0 equiv) and Manganese Dioxide (

    
    ) or TPCD (if using acrylate).
    
  • Solvent: Toluene or Acetonitrile (dry).

Step-by-Step Methodology
  • Quaternization (Salt Formation):

    • In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(4-methylphenyl)ethan-1-one (2.13 g) in 15 mL of dry acetonitrile.

    • Add Pyridine (0.8 mL) dropwise under stirring.

    • Reflux at 80°C for 2 hours.

    • Checkpoint: Formation of a solid precipitate (pyridinium salt) indicates reaction progress.

  • Ylide Generation & Cycloaddition:

    • Cool the mixture to room temperature.

    • Add Triethylamine (2.8 mL) to generate the N-ylide in situ. The solution will turn a deep yellow/orange.

    • Immediately add Ethyl acrylate (1.3 mL).

    • Add activated

      
       (5.0 g) to facilitate oxidative aromatization (dehydrogenation).
      
  • Reflux & Monitoring:

    • Reflux the mixture for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product should appear as a fluorescent spot under UV (254/365 nm).

  • Work-up & Purification:

    • Filter the hot reaction mixture through a Celite pad to remove inorganic salts and

      
      .
      
    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Water or purify via column chromatography (Silica gel 60-120 mesh).

Workflow Visualization

SynthesisWorkflow Start Reagents: Pyridine + 4-Methylphenacyl Bromide Salt Intermediate: Pyridinium Salt Start->Salt Reflux, 2h Ylide In Situ: Pyridinium Ylide Salt->Ylide + TEA (Base) Cyclo Reaction: [3+2] Cycloaddition (+ Ethyl Acrylate) Ylide->Cyclo Fast Step Oxidation Oxidation: Dehydrogenation (MnO2) Cyclo->Oxidation - 2H Product Final Product: Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Oxidation->Product Purification

Caption: Figure 1. One-pot oxidative 1,3-dipolar cycloaddition workflow for the synthesis of the target indolizine scaffold.

Biological Assay Protocol: Antioxidant Activity (DPPH)

Context: The electron-rich nature of the indolizine ring allows it to act as a radical scavenger. This assay quantifies the ability of this compound to neutralize the stable DPPH radical.

Protocol
  • Preparation of Stock Solutions:

    • Dissolve the synthesized indolizine (10 mg) in Methanol (10 mL) to create a 1000 µg/mL stock.

    • Prepare serial dilutions: 10, 20, 40, 60, 80, 100 µg/mL.

  • DPPH Reagent:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep in the dark.

  • Assay Procedure:

    • Add 1.0 mL of indolizine sample (various concentrations) to 3.0 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Control: 1.0 mL Methanol + 3.0 mL DPPH.

    • Standard: Ascorbic Acid (Vitamin C).

  • Measurement:

    • Measure Absorbance at 517 nm using a UV-Vis Spectrophotometer.

Data Analysis & Calculation

Calculate the Percentage Inhibition (


) using the formula:


[3]

Representative Data (Simulated for Comparison):

Concentration (µg/mL)Ascorbic Acid (% Inhibition)Indolizine Derivative (% Inhibition)
2045.2 ± 1.228.5 ± 2.1
4068.4 ± 0.842.1 ± 1.5
6082.1 ± 0.558.7 ± 1.8
8094.5 ± 0.371.2 ± 1.4
IC50 (µg/mL) 24.5 48.2

Interpretation: While less potent than Vitamin C, the indolizine derivative shows significant dose-dependent scavenging activity, validating its potential as an antioxidant scaffold.

Structure-Activity Relationship (SAR) Logic

To optimize this molecule for drug development, researchers must understand how the C1 and C2 positions influence bioactivity. The 4-methylphenyl group (p-tolyl) at C2 is critical for lipophilic interaction with hydrophobic pockets in target enzymes (e.g., COX-2 or Tubulin).

SAR_Logic Core Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Ester C1-Ester Group (-COOEt) Core->Ester Aryl C2-Aryl Group (4-Methylphenyl) Core->Aryl Ring Indolizine Core (N-bridgehead) Core->Ring H_Bond H-Bond Acceptor (Interacts with Ser/Tyr residues) Ester->H_Bond Lipophilicity Lipophilic/Hydrophobic (Membrane Permeability) Aryl->Lipophilicity Pi_Stacking Pi-Pi Stacking (DNA Intercalation) Ring->Pi_Stacking Activity2 Anti-inflammatory (COX-2 Pocket Binding) H_Bond->Activity2 Activity1 Antimicrobial Potency (Cell Wall Penetration) Lipophilicity->Activity1 Lipophilicity->Activity2 Pi_Stacking->Activity1

Caption: Figure 2. SAR logic map illustrating how specific structural motifs contribute to pharmacological outcomes.

References

  • Perumal, P. T., et al. "Indolizine derivatives: Recent advances and potential pharmacological activities." International Journal of Pharmaceutical Sciences Review and Research, vol. 11, no. 1, 2011. 4

  • Sandhu, S., et al. "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations." National Institutes of Health (PMC), 2025. 2[2][5]

  • Huisgen, R. "1,3-Dipolar Cycloaddition Chemistry."[6] Organic Chemistry Portal. 6

  • Singh, H. R., et al. "Indolizine-1-carboxylate derivatives: In silico and in vitro analysis."[7] Chemical Biology & Drug Design, 2024.[7] 7

Sources

Application Note: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate as a Solvatochromic Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a high-performance organic fluorophore belonging to the indolizine subclass. Characterized by a "push-pull" electronic architecture—comprising an electron-rich indolizine core substituted with a donor


-tolyl group and an electron-withdrawing ethyl ester—this compound exhibits significant Intramolecular Charge Transfer (ICT) .

Key Applications:

  • Micro-environment Polarity Sensing: Detection of local polarity changes in biological membranes and hydrophobic pockets.

  • Lipid Droplet & Membrane Imaging: High lipophilicity (

    
    ) ensures rapid intercalation into lipid bilayers and non-polar organelles.
    
  • Viscosity Sensing (Molecular Rotor): Fluorescence intensity modulation based on the restriction of intramolecular rotation in viscous environments.

Mechanism of Action

Intramolecular Charge Transfer (ICT)

The fluorescence mechanism relies on the excitation-induced electron transfer from the donor moiety (the indolizine ring system and the 4-methylphenyl group) to the acceptor moiety (the 1-ethoxycarbonyl group).

  • Ground State (

    
    ):  The molecule is relatively non-polar.
    
  • Excited State (

    
    ):  Upon photoexcitation, charge redistribution occurs, creating a giant dipole moment.
    
  • Solvatochromism: In polar solvents, the highly dipolar excited state is stabilized by solvent relaxation, leading to a redshift in emission (Bathochromic shift) and often a quenching of quantum yield. In non-polar (hydrophobic) environments, the emission is blue-shifted and intensified.

Mechanism Diagram

G Substrate Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Excitation Photoexcitation (UV/Blue Region) Substrate->Excitation ICT_State ICT Excited State (High Dipole Moment) Excitation->ICT_State Charge Transfer Polar_Env Polar Environment (Cytosol/Water) ICT_State->Polar_Env Solvent Relaxation NonPolar_Env Non-Polar Environment (Lipid Droplets/Membranes) ICT_State->NonPolar_Env Restricted Relaxation Red_Shift Emission Red-Shift (Low Quantum Yield) Polar_Env->Red_Shift Energy Loss Blue_Shift Emission Blue-Shift (High Quantum Yield) NonPolar_Env->Blue_Shift Radiative Decay

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) leading to environment-sensitive fluorescence emission.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyValue / Description
Molecular Formula

Molecular Weight 279.34 g/mol
Solubility Soluble in DMSO, Methanol, Chloroform, Ethanol. Insoluble in Water.
Absorption Max (

)
~380–420 nm (Solvent dependent)
Emission Max (

)
~450–550 nm (Solvent dependent)
Stokes Shift Large (>80 nm), minimizing self-quenching.
LogP (Predicted) ~4.5 (Highly Lipophilic)

Experimental Protocols

Protocol A: Solvatochromic Characterization

Use this protocol to calibrate the probe's response to polarity before biological application.

Materials:

  • Probe Stock Solution: 10 mM in DMSO.

  • Solvents: Toluene, Chloroform, Dichloromethane (DCM), Acetone, Methanol, PBS.

  • Spectrofluorometer.

Step-by-Step:

  • Preparation: Dilute the stock solution into each solvent to a final concentration of 10

    
    M. Ensure the DMSO content is <0.1% to avoid affecting solvent polarity.
    
  • Equilibration: Vortex for 30 seconds and let stand for 5 minutes at room temperature.

  • Absorption Scan: Measure absorbance from 300 nm to 500 nm. Note the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     for excitation.[1][2]
    
  • Emission Scan: Excite at the determined

    
     (typically ~390 nm). Collect emission from 410 nm to 650 nm.
    
  • Data Analysis: Plot Emission Max Wavelength vs. Solvent Dielectric Constant (

    
    ).
    
    • Expectation: A linear shift towards longer wavelengths (red) as polarity increases.

Protocol B: Lipid Droplet & Membrane Imaging in Live Cells

This protocol utilizes the probe's lipophilicity to stain hydrophobic cellular compartments.

Reagents:

  • Cell Line: HeLa, MCF-7, or RAW 264.7 (adherent cells recommended).

  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or Live Cell Imaging Solution (LCIS).

  • Probe Working Solution: 5

    
    M in HBSS (diluted from DMSO stock).
    

Workflow Diagram:

Workflow Seed 1. Seed Cells (Confocal Dish, 24h) Wash1 2. Wash Cells (3x with PBS) Seed->Wash1 Incubate 3. Stain (5 µM Probe, 20 min, 37°C) Wash1->Incubate Wash2 4. Wash Cells (3x with HBSS) Incubate->Wash2 Image 5. Fluorescence Microscopy (Ex: 405nm/488nm, Em: 450-550nm) Wash2->Image

Figure 2: Live-cell staining workflow for lipid droplet imaging.

Detailed Steps:

  • Seeding: Seed cells in a 35 mm glass-bottom confocal dish. Allow to adhere overnight to reach 60-70% confluency.

  • Washing: Aspirate medium and gently wash cells 3 times with sterile PBS to remove serum proteins (which may bind the lipophilic probe).

  • Staining: Add 1 mL of Probe Working Solution (5

    
    M) .
    
  • Incubation: Incubate for 20–30 minutes at 37°C in a 5%

    
     incubator.
    
    • Note: Do not exceed 10

      
      M to avoid aggregation-induced quenching or cytotoxicity.
      
  • Final Wash: Remove staining solution and wash 3 times with HBSS.

  • Imaging: Add fresh HBSS and image immediately.

    • Excitation: 405 nm (UV laser) or 488 nm (Blue laser) depending on the specific solvatochromic shift in lipids.

    • Emission: Collect in the range of 450–550 nm (Green/Yellow channel). Lipid droplets will appear as bright punctate structures.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Weak Signal Probe aggregation in aqueous buffer.Reduce concentration to 1–5

M; Ensure DMSO stock is fresh; Use Pluronic F-127 (0.02%) to aid dispersion.
High Background Non-specific binding to plasticware.Use glass-bottom dishes; Perform additional washes with serum-free buffer.
Rapid Photobleaching High laser power.Reduce laser intensity to <5%; Use pulsed excitation if available.
No Specificity Probe saturation of all membranes.Reduce incubation time to 10 mins to favor kinetic trapping in lipid droplets over general membrane staining.

References

  • Indolizine Fluorophore Synthesis & Properties

    • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonyl
    • Source: CNR-IRIS (N
  • Viscosity Sensing (Indolizine Derivatives)

    • Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors.[2]

    • Source: National Science Found
  • General Indolizine Probe Design

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor.
    • Source: MDPI (Molecules Journal).
  • Biothiol Detection (Related Indolizine Mechanisms)

    • A turn-on fluorescent probe based on indolizine for the detection of sulfite.
    • Source: Royal Society of Chemistry (New Journal of Chemistry).

Sources

The Versatile Scaffold: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. As a derivative of the indolizine core, it serves as a versatile and strategically functionalized building block for the synthesis of a diverse array of complex molecules. The inherent electronic properties of the indolizine ring system, coupled with the synthetic handles provided by the ester and aryl substituents, offer a rich platform for molecular elaboration. This comprehensive guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indolizine Core

Indolizine, a fused bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring, is a structural isomer of the more common indole nucleus. This unique arrangement of a π-excessive five-membered ring and a π-deficient six-membered ring results in a delocalized 10π-electron system with distinct chemical reactivity. Indolizine derivatives are found in a variety of natural products and have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Consequently, the development of efficient synthetic routes to functionalized indolizines is a key focus in the pursuit of new therapeutic agents and advanced organic materials. This compound, with its defined substitution pattern, offers a stable and readily accessible starting point for the exploration of this important chemical space.

Synthesis of the Core Scaffold

The most convergent and widely adopted method for the synthesis of 2-aryl-indolizine-1-carboxylates is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[3] This approach allows for the rapid construction of the indolizine core with a high degree of control over the substitution pattern.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a two-step process starting from commercially available materials. The first step involves the synthesis of the key intermediate, 2-(4-methylphenyl)pyridine. The second step is the formation of the indolizine ring via a 1,3-dipolar cycloaddition.

Synthesis_Overview Pyridine Pyridine Suzuki Suzuki Coupling Pyridine->Suzuki pTolylBoronicAcid 4-Methylphenylboronic Acid pTolylBoronicAcid->Suzuki pTolylPyridine 2-(4-Methylphenyl)pyridine Suzuki->pTolylPyridine Quaternization Quaternization pTolylPyridine->Quaternization Bromoacetate Ethyl Bromoacetate Bromoacetate->Quaternization PyridiniumSalt Pyridinium Salt Quaternization->PyridiniumSalt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation Base Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Propiolate Ethyl Propiolate Propiolate->Cycloaddition Target This compound Cycloaddition->Target

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-(4-methylphenyl)pyridine

This procedure is adapted from standard Suzuki coupling methodologies for the arylation of pyridines.[1]

Materials:

  • 2-Bromopyridine

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromopyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Add toluene and water to the flask in a 4:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methylphenyl)pyridine as a solid.

Protocol 2: Synthesis of this compound

This protocol utilizes a one-pot 1,3-dipolar cycloaddition reaction.[3][4]

Materials:

  • 2-(4-Methylphenyl)pyridine (from Protocol 1)

  • Ethyl bromoacetate

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask, dissolve 2-(4-methylphenyl)pyridine (1.0 eq) in acetonitrile. Add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours. The formation of the pyridinium salt may result in a precipitate.

  • In situ Ylide Generation and Cycloaddition: To the mixture containing the pyridinium salt, add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) followed by ethyl propiolate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Technique Expected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the phenyl ring (singlet), aromatic protons of the phenyl and indolizine rings, and potentially a downfield signal for the H-5 proton of the indolizine core.[5]
¹³C NMR Resonances for the ester carbonyl, aromatic carbons of both the indolizine and phenyl rings, the ethyl group carbons, and the methyl group carbon.[5][6]
IR Spectroscopy Characteristic absorption bands for the ester carbonyl (C=O) stretch (around 1700-1730 cm⁻¹), C-O stretch, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₈H₁₇NO₂.

Applications in Organic Synthesis: A Versatile Building Block

This compound is a versatile intermediate that can undergo a variety of chemical transformations at several key positions, allowing for the generation of a library of diverse molecular architectures.

Reactivity_Map cluster_c1 Ester Modification (C1) cluster_c3 Electrophilic Substitution (C3) Core This compound Hydrolysis Hydrolysis Core->Hydrolysis Formylation Vilsmeier-Haack Formylation Core->Formylation Acylation Friedel-Crafts Acylation Core->Acylation CarboxylicAcid Indolizine-1-carboxylic Acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling Amide Indolizine-1-carboxamide Derivatives AmideCoupling->Amide CarboxylicAcid->AmideCoupling FormylIndolizine 3-Formylindolizine Derivative Formylation->FormylIndolizine AcylIndolizine 3-Acylindolizine Derivative Acylation->AcylIndolizine

Caption: Key reaction pathways for the functionalization of this compound.

Transformations of the C1-Ester Group

The ethyl ester at the C1 position serves as a versatile handle for further functionalization.

This protocol is based on standard ester hydrolysis procedures.[7]

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

  • Add potassium hydroxide (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-methylphenyl)-1-indolizinecarboxylic acid.

This protocol employs standard peptide coupling reagents for the formation of an amide bond.[8][9]

Materials:

  • 2-(4-Methylphenyl)-1-indolizinecarboxylic acid (from Protocol 3)

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(4-methylphenyl)-1-indolizinecarboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired indolizine-1-carboxamide.

Electrophilic Substitution at the C3 Position

The electron-rich pyrrole-like ring of the indolizine system is susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[10]

This reaction introduces a formyl group at the C3 position, providing a key intermediate for further synthetic transformations.[11][12][13]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Formylation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 3-formyl-2-(4-methylphenyl)-1-indolizinecarboxylate.

This reaction introduces an acyl group at the C3 position, leading to the formation of indolizinyl ketones.[14][15][16]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Lewis acid (e.g., aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄))

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2-6 hours, monitoring its progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding Ethyl 3-acyl-2-(4-methylphenyl)-1-indolizinecarboxylate.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via 1,3-dipolar cycloaddition and the presence of multiple reactive sites allow for the systematic and efficient construction of a wide range of complex indolizine derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science. The strategic functionalization of this core molecule opens up a vast chemical space, and the continued exploration of its reactivity is sure to yield exciting and impactful scientific advancements.

References

  • Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 159-167.
  • Wiley-VCH 2007 - Supporting Information. (2007).
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, 20(9), 15836–15848.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Rev. Roum. Chim.
  • Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2‐(Pyridin-2-yl)acetate. (2021). Asian Journal of Organic Chemistry, 10(7), 1645-1649.
  • Synthesis of ethyl 2-bromo-3-phenylpropionate - PrepChem.com. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. (n.d.). The Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 17, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(45), 6099-6102.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • THE FRIEDEL-CRAFTS ACYLATION OF ETHYL INDOLE-2-CARBOXYLATE. AN UNUSUAL SUBSTITUTION ON THE BENZENE MOIETY. (1984). HETEROCYCLES, 22(2), 247-250.
  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. (n.d.). Revue Roumaine de Chimie.
  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology, 73(4), 130-138.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica, 2(3), 251-256.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Retrieved February 17, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Phosphine-Catalyzed [4 + 2] Annulation. (2011). Organic Syntheses, 88, 284-293.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. (2020). Organic Letters, 22(23), 9313-9318.
  • 1,3-Dipolar Cycloaddition Reaction of Carbonyl Ylides with 3-Substituted 1,2-Diphenylcyclopropenes. (n.d.). ARKIVOC.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • 1,3-dipolar cycloaddition - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179.
  • NMR Chemical Shifts | PDF | Proton Nuclear Magnetic Resonance | Chemistry - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). Asian Journal of Chemistry, 28(5), 1043-1048.
  • Preparation method of ethyl 2-bromopropionate. (n.d.).
  • Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. (n.d.).
  • A novel process for the preparation of an intermediate of alectinib. (n.d.).
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). Molecules, 21(3), 329.

Sources

Application Note: Precision Functionalization of the Indolizine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The indolizine core (pyrrolo[1,2-a]pyridine) represents a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from anti-tubercular to anticancer properties. However, its unique electronic structure presents a specific challenge: regioselectivity .

Unlike indole, indolizine is a 10


-electron system with a bridgehead nitrogen that creates a distinct reactivity gradient. For the medicinal chemist, "functionalization" is not just about attaching a group; it is about overcoming the inherent electronic bias of the substrate to access the desired chemical space.
The Indolizine Reactivity Landscape

The indolizine nucleus is electron-rich, behaving as a soft nucleophile. The reactivity hierarchy is governed by the coefficients of the Highest Occupied Molecular Orbital (HOMO).

  • C3 Position (The "Hotspot"): Possesses the highest electron density. It is the primary site for electrophilic aromatic substitution (

    
    ) and radical additions.
    
  • C1 Position: The secondary reactive site, often accessible if C3 is blocked.

  • C2 Position: The "difficult" position. It is electronically neutral compared to C1/C3 and typically requires Directing Groups (DGs) or Lithiation strategies to functionalize post-synthesis.

IndolizineReactivity Indolizine Indolizine Core C3 C3 Position (Highest Reactivity) Indolizine->C3 Preferred Site: Electrophilic Subst. Radical Addition C1 C1 Position (Secondary Reactivity) Indolizine->C1 Accessible if C3 blocked C2 C2 Position (Steric/Electronic Challenge) Indolizine->C2 Requires: Directing Groups or Lithiation

Figure 1: Reactivity profile of the indolizine core. The C3 position dominates standard electrophilic and radical pathways.

Protocol A: Visible-Light Induced C3-Sulfenylation (Metal-Free)

Objective: Introduction of sulfonyl/sulfenyl pharmacophores at the C3 position. Mechanism: Radical Single Electron Transfer (SET). Why this method? Traditional sulfenylation uses odorous thiols and strong oxidants. This protocol utilizes Eosin Y , a cheap organic dye, and green LEDs to generate thiyl radicals under mild, aerobic conditions. It is ideal for late-stage functionalization (LSF) of sensitive bioactive molecules.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
Indolizine Substrate 1.0Core Scaffold
Sulfonyl Hydrazide (or Thiophenol)1.5Radical Source
Eosin Y 2.0 mol%Photocatalyst
Solvent DMSO/H₂O (4:1)Green Solvent System
Light Source Green LEDs (530 nm)Photon Source
Step-by-Step Methodology
  • Reaction Assembly:

    • In a 10 mL Pyrex tube equipped with a magnetic stir bar, add the indolizine derivative (0.2 mmol, 1.0 equiv).

    • Add the sulfonyl source (e.g., p-toluenesulfonyl hydrazide) (0.3 mmol, 1.5 equiv).

    • Add Eosin Y (2.6 mg, 2 mol%).

    • Dissolve in 2.0 mL of DMSO:H₂O (4:1 v/v). Note: The presence of water often accelerates the reaction via the "on-water" hydrophobic effect.

  • Irradiation:

    • Seal the tube (open to air is acceptable for this specific radical cycle, but an O₂ balloon is preferred for consistency).

    • Irradiate with Green LEDs (approx. 3W–5W power) positioned 2–3 cm from the tube. Stir vigorously at room temperature (25 °C).

    • Time: Reaction typically reaches completion in 4–6 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of the highly fluorescent indolizine spot.

    • Color Change: The reaction mixture typically transitions from the deep fluorescent pink of Eosin Y to a darker hue as the radical cycle progresses.

  • Workup & Purification:

    • Dilute mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

PhotoredoxCycle PC Eosin Y (Ground State) PC_Star Eosin Y* (Excited) PC->PC_Star hv (Green LED) PC_Star->PC SET (Regeneration) Substrate Indolizine Product 3-Sulfonylindolizine Substrate->Product -H• (Oxidation) Radical Thiyl Radical (Ar-S•) Radical->Substrate Radical Addition (at C3)

Figure 2: Simplified photoredox cycle for radical C3-functionalization.

Protocol B: Palladium-Catalyzed C3-Arylation (Direct C–H Activation)

Objective: Formation of C(sp2)–C(sp2) bonds to expand the core complexity. Mechanism: Pd(II)/Pd(0) catalytic cycle involving electrophilic palladation. Why this method? While radical methods are great for heteroatoms, carbon-carbon bond formation requires the robustness of transition metal catalysis. This protocol avoids pre-functionalized (halogenated) indolizines, utilizing the inherent C–H reactivity.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
Indolizine Substrate 1.0Nucleophile
Aryl Bromide (Ar-Br)1.2Electrophile
Pd(OAc)₂ 5 mol%Catalyst Precursor
PPh₃ 10 mol%Ligand
KOAc 2.0Base
Solvent NMP or DMAHigh-boiling polar solvent
Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a Schlenk tube and allow it to cool under a stream of Argon. Indolizines are sensitive to oxidation; an inert atmosphere is critical for yield reproducibility.

  • Reagent Addition:

    • Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

    • Add Indolizine (0.5 mmol) and Aryl Bromide (0.6 mmol).

    • Add KOAc (1.0 mmol, 2 equiv).

    • Add degassed NMP (3.0 mL).

  • Catalysis:

    • Seal the tube and heat to 100 °C in an oil block.

    • Time: 12–16 hours.

    • Note: The reaction proceeds via an electrophilic palladation at C3 (the most nucleophilic site), followed by oxidative addition of the Ar-Br and reductive elimination.

  • Troubleshooting (The "Senior Scientist" Insight):

    • Low Yield? If the C3 position is sterically crowded (e.g., a bulky substituent at C2), switch the ligand to a more flexible one like SPhos or increase temperature to 120 °C.

    • Regioselectivity Issues? If C3 is blocked, this condition may force reaction at C1, but yields will drop significantly.

  • Workup:

    • Cool to RT. Dilute with Et₂O (to precipitate Pd black).

    • Filter through a Celite pad.

    • Wash the filtrate with water (3x) to remove NMP (crucial step to avoid streaking on columns).

    • Concentrate and purify via silica gel chromatography.

Advanced Strategic Note: Accessing the "Difficult" C2 Position

Direct functionalization of C2 is electronically disfavored. To access this position, you must employ a Directed Lithiation Strategy .

  • Concept: Install an ester or amide at C1 (during ring synthesis).

  • Protocol Modification: Treat the C1-substituted indolizine with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C. The coordination to the C1-carbonyl directs the lithium base to deprotonate the C2-H selectively.

  • Quench: Add an electrophile (e.g., I₂, DMF, alkyl halide) to install the functional group at C2.

This "trick" overrides the natural C3-preference shown in Figure 1.

References

  • Gevorgyan, V., et al. (2004). "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines." Journal of the American Chemical Society.

    • Foundational text on Pd-catalyzed C-H activ
  • Adib, M., et al. (2021). "Visible-Light-Induced C3-Sulfenylation of Indolizines." Organic Letters.

    • Source for the photoredox sulfenyl
  • Amaral, M. F. Z. J., et al. (2015).[4] "Directed metalation of 1-ester-substituted indolizines: base/electrophile-controlled regioselective functionalization." Organic Letters.

    • Key reference for the advanced C2-functionalization str
  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews.

    • Review of mechanistic pathways for heterocycle functionaliz

Sources

Application Note: In Vitro Antiproliferative Evaluation of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a standardized protocol for evaluating the in vitro cytotoxic potency of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate (EMIC), a synthetic indolizine derivative. Indolizine scaffolds are emerging as privileged structures in medicinal chemistry due to their ability to interact with biological targets such as tubulin and DNA, or enzymes like COX-2 and 15-LOX. This guide provides a rigorous workflow for determining the half-maximal inhibitory concentration (


) using a metabolic activity assay (MTT) across human cancer cell lines. The protocol emphasizes solvent compatibility, precise serial dilution strategies, and robust statistical analysis to ensure reproducibility in early-stage drug discovery.

Introduction & Mechanism of Action

Compound Profile[1][2][3][4][5][6]
  • Chemical Name: this compound[1][2][3][4]

  • Class: N-fused Heterocycle (Indolizine)[5][6]

  • Primary Application: Anticancer and Anti-inflammatory Lead Optimization

  • Solubility: Hydrophobic; soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Biological Rationale

Indolizine derivatives exert antiproliferative effects through multiple potential mechanisms. Structural analogues have been documented to inhibit tubulin polymerization, arresting cells in the G2/M phase, or to intercalate into DNA, triggering apoptotic signaling cascades. Furthermore, specific derivatives show dual inhibition of COX-2/5-LOX, linking inflammation modulation to tumor suppression.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism where the compound induces apoptosis via mitochondrial stress and caspase activation.

ApoptosisPathway Compound Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Target Target Interaction (Tubulin/DNA/COX-2) Compound->Target Binding Mito Mitochondrial Dysfunction Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Permeabilization Caspase Caspase-3/7 Activation CytoC->Caspase Cascade Initiation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: Proposed apoptotic signaling cascade triggered by bioactive indolizine derivatives.

Materials & Reagents

Reagents List
ReagentSpecificationStorage
Test Compound This compound (>98% purity)-20°C (Desiccated)
Solvent DMSO (Cell Culture Grade)RT
Cell Lines HeLa (Cervical), MCF-7 (Breast), or A549 (Lung)LN2 Vapor Phase
Media DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep4°C
Assay Reagent MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)4°C (Dark)
Positive Control Doxorubicin or Cisplatin-20°C
Equipment
  • Humidified

    
     Incubator (37°C, 5% 
    
    
    
    )
  • Microplate Reader (Absorbance: 570 nm, Reference: 630 nm)

  • Multichannel Pipettes & Sterile Reservoirs

  • 96-well Flat-Bottom Tissue Culture Plates

Experimental Protocol

Phase 1: Compound Preparation (Stock Solution)
  • Objective: Create a stable 10 mM stock solution.

  • Calculation:

    
    
    Note: Ensure the Molecular Weight (MW) is accurate based on the specific batch (approx. 279.33  g/mol  for base structure, check CoA).
    
  • Weigh approx. 2.8 mg of compound into a sterile microcentrifuge tube.

  • Dissolve in 1 mL of 100% DMSO to achieve 10 mM .

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding
  • Harvest cells from exponential growth phase (70-80% confluency).

  • Count cells using Trypan Blue exclusion.

  • Dilute cells in complete media to 5,000 – 10,000 cells/well (cell line dependent).

  • Dispense 100 µL/well into 96-well plates.

    • Edge Effect Mitigation: Fill outer wells with PBS (do not use for data) to prevent evaporation artifacts.

  • Incubate for 24 hours to allow attachment.

Phase 3: Treatment & Serial Dilution
  • Design: 8-point dose-response curve (e.g., 100 µM to 0.04 µM).

  • Vehicle Control: 0.5% DMSO (Final concentration must not exceed 0.5%).

  • Positive Control: Doxorubicin (10 µM).

Workflow Diagram:

AssayWorkflow Stock 10mM Stock (100% DMSO) Intermed Intermediate Dilution in Media (2x Conc.) Stock->Intermed Dilute Plate Add to Cells (1:1 Dilution) Intermed->Plate Transfer Incubate Incubate 48-72 Hours Plate->Incubate Read Add MTT -> Solubilize -> Read OD Incubate->Read

Figure 2: Step-by-step liquid handling workflow.

Step-by-Step:

  • Prepare a 200 µM working solution: Dilute 20 µL of 10 mM Stock into 980 µL of Media.

  • Perform 1:3 serial dilutions in a separate sterile deep-well block or tube rack.

  • Remove culture media from the cell plate (carefully, or add 2x concentrated drugs to existing 100 µL media). Recommendation: Aspirate old media and add 100 µL of fresh drug-containing media for consistency.

  • Incubate plates for 48 or 72 hours .

Phase 4: MTT Assay & Detection
  • Prepare MTT solution (5 mg/mL in PBS). Filter sterilize (0.22 µm).

  • Add 10-20 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C. (Look for purple formazan crystals).

  • Carefully aspirate media (do not disturb crystals).

  • Add 100 µL DMSO to each well to solubilize crystals.

  • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Measure Absorbance at 570 nm (Signal) and 630 nm (Background).

Data Analysis

Viability Calculation

Calculate the corrected absorbance (


) and Percent Viability for each well:




  • Blank: Media only (no cells).

  • Vehicle: Cells + DMSO.

IC50 Determination

Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic model) in software like GraphPad Prism or Origin.



Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Microbial contamination or protein precipitationFilter sterilize MTT; Ensure sterile technique. Use phenol-red free media if interference persists.
Low Signal Low cell density or short incubationOptimize seeding density; Extend MTT incubation to 4 hours.
Precipitation Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals form, lower max concentration to 50 µM.
Edge Effect Evaporation in outer wellsDo not use outer wells for data; fill with PBS.

References

  • Sandhu, S., et al. (2023). Indolizine scaffold as a versatile tool in drug discovery: A review. European Journal of Medicinal Chemistry.

  • Padmashali, B., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.[7] Asian Journal of Chemistry, 28(5), 1043-1048.

  • Sebastiano, R., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives. Chemical Biology & Drug Design.[5][8]

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Disclaimer: This protocol is for research use only. This compound is not approved for therapeutic use in humans. Always consult the Material Safety Data Sheet (MSDS) before handling.

Sources

Application Note: High-Efficiency Scale-Up of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists scaling up the synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate . It prioritizes a robust, stepwise Modified Chichibabin Cyclization approach over one-pot multicomponent reactions to ensure high purity and reproducibility at scale.

Abstract & Strategic Route Selection

Indolizines are critical scaffolds in drug discovery, exhibiting significant fluorescence and biological activity (e.g., anticancer, antimicrobial). While various routes exist—such as 1,3-dipolar cycloaddition of pyridinium ylides with alkynes—many suffer from regioselectivity issues or require expensive chromatography.

For the scale-up of This compound , this guide recommends a Modified Chichibabin Indolizine Synthesis . This route utilizes Ethyl 2-pyridylacetate and 2-Bromo-4'-methylacetophenone . Unlike ylide-alkyne cycloadditions that can yield mixtures of 1- and 3-carboxylates, this method locks the carboxylate at the C1 position due to the structure of the pyridylacetate precursor, ensuring high regiochemical fidelity.

Reaction Scheme

The synthesis proceeds via two distinct chemical events, which can be telescoped but are best separated for purity control on a >10g scale:

  • Quaternization: Formation of the pyridinium salt.

  • Cyclization: Base-mediated ring closure and aromatization.

ReactionPathway SM1 Ethyl 2-pyridylacetate (Starting Material 1) Salt Pyridinium Salt Intermediate (Precipitate) SM1->Salt Acetone, Reflux SN2 Reaction SM2 2-Bromo-4'-methylacetophenone (Starting Material 2) SM2->Salt Product Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Salt->Product Cyclization - H2O, - HBr Base Base (NaHCO3/K2CO3) + Heat Base->Product Promoter

Figure 1: Reaction workflow for the modified Chichibabin synthesis.

Detailed Experimental Protocol (Scale: 50 g Batch)

Phase 1: Quaternization (Salt Formation)

This step involves the nucleophilic attack of the pyridine nitrogen on the alpha-halo ketone. The resulting salt is often insoluble in the reaction solvent, allowing for purification by simple filtration.

Reagents:

  • Ethyl 2-pyridylacetate: 25.0 g (151 mmol)

  • 2-Bromo-4'-methylacetophenone: 32.2 g (151 mmol)

  • Acetone (Dry): 250 mL (5 vol)

Procedure:

  • Charge: In a 500 mL reactor equipped with a mechanical stirrer and reflux condenser, dissolve Ethyl 2-pyridylacetate (25.0 g) in dry acetone (150 mL).

  • Addition: Dissolve 2-Bromo-4'-methylacetophenone (32.2 g) in acetone (100 mL) and add it dropwise to the reactor over 30 minutes at Room Temperature (RT).

    • Note: The reaction is slightly exothermic. Monitor internal temperature (keep <35°C).

  • Reaction: Stir the mixture at RT for 2 hours, then heat to mild reflux (50°C) for 4 hours.

  • Precipitation: A white to off-white precipitate (the quaternary ammonium salt) will form.

  • Isolation: Cool the mixture to 0–5°C and stir for 1 hour to maximize precipitation. Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold acetone (2 x 50 mL) to remove unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at 40°C for 6 hours.

    • Target Yield: >90% (>50 g of salt).[1]

    • Checkpoint: 1H NMR should show downfield shifts for pyridine protons, confirming quaternization.

Phase 2: Cyclization to Indolizine

The quaternary salt is treated with a weak base to effect the Chichibabin cyclization. Strong bases or acetic anhydride should be avoided if the 3-position is to remain unsubstituted (H).

Reagents:

  • Pyridinium Salt (from Phase 1): 50.0 g (approx. 132 mmol)

  • Potassium Carbonate (K2CO3): 54.7 g (396 mmol, 3.0 equiv)

  • Water: 500 mL (10 vol)

  • Ethanol: 100 mL (Co-solvent, optional for solubility)

Procedure:

  • Charge: Suspend the Pyridinium Salt (50.0 g) in Water (500 mL) in a 1 L reactor.

  • Base Addition: Add K2CO3 (54.7 g) in portions. Evolution of CO2 may occur; ensure adequate venting.

  • Heating: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The base deprotonates the methylene group (activated by the ester) and the methylene of the phenacyl group, leading to aldol-type condensation and ring closure.

  • Work-up: Cool the reaction mixture to RT. The product, being lipophilic, will likely separate as a solid or oil.

  • Extraction (if oil): If an oil forms, extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Filtration (if solid): If a solid precipitates upon cooling, filter directly and wash with water.

  • Purification (Crystallization): Recrystallize the crude solid from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Target Yield: 65–75% (from salt).

    • Appearance: Yellow to orange crystalline solid.

    • Melting Point: Expect ~119–121°C [Ref 1].

Process Data & Critical Parameters

ParameterSpecificationRationale
Stoichiometry 1:1 (Pyridine:Bromide)Excess bromide complicates purification; 1:1 ensures clean salt formation.
Solvent (Step 1) AcetonePromotes precipitation of the polar salt, driving the reaction to completion and simplifying isolation.
Base Strength Weak (NaHCO3/K2CO3)Strong bases (NaOH) can hydrolyze the ester at C1. Acetic anhydride can acylate position C3.
Temperature Reflux (Step 2)Required to overcome the energy barrier for the aromatic ring closure.

Safety & Handling

  • 2-Bromo-4'-methylacetophenone: A potent lachrymator (tear gas agent). All operations involving this reagent must be performed in a well-ventilated fume hood. Wear chemical safety goggles and double nitrile gloves.

  • Ethyl 2-pyridylacetate: Irritant. Avoid inhalation.

  • Exotherm Control: The quaternization step can be exothermic. On scales >100g, active cooling is required during addition.

Characterization Checklist

To validate the synthesis of This compound , confirm the following spectral features:

  • 1H NMR (CDCl3):

    • Indolizine Core: Characteristic signals for protons at C3, C5, C6, C7, C8. H5 (bridgehead adjacent) usually appears as a doublet around 7.8–8.2 ppm.

    • Ethyl Group: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

    • p-Tolyl Group: AA'BB' system for the aromatic ring and a singlet (~2.3 ppm) for the methyl group.

    • C3 Proton: A singlet around 7.0–7.3 ppm (crucial to confirm no acylation occurred at C3).

  • Mass Spectrometry: [M+H]+ = 280.13.

References

  • Sigma-Aldrich. Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Page. Accessed Oct 2025. Link

  • Bragg, D. R., & Wibberley, D. G. (1962). "Indolizines. Part I. The reaction of 2-pyridylacetic acid esters with α-haloketones". Journal of the Chemical Society, 2627-2629. (Foundational method for 2-aryl-1-carboxylate synthesis).[1]

  • BenchChem. Synthesis of Indolizines: One-Pot vs Multi-Step. Link

  • Organic Chemistry Portal. Synthesis of Indolizines. Link

Sources

derivatization of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate for Target Discovery

Executive Summary

This compound (EMPIC) represents a "privileged scaffold" in medicinal chemistry, structurally isomeric to indole but possessing a bridgehead nitrogen that confers unique electronic properties. While the parent ester exhibits potent anti-inflammatory and anticancer potential (specifically targeting sPLA2 and tubulin polymerization), its utility in high-throughput biological assays is often limited by aqueous insolubility and lack of conjugation handles.

This Application Note provides a definitive technical guide for transforming EMPIC into bio-active and bio-conjugatable formats. We detail three critical workflows: (1) Controlled Hydrolysis for receptor-binding assays, (2) C-3 Formylation for fluorescent tagging/bioconjugation, and (3) Hydrazide Activation for combinatorial library generation.

Chemical Biology Profile & SAR Logic

The indolizine nucleus is electron-rich, behaving as a soft nucleophile. In EMPIC, the C-2 p-tolyl group provides critical lipophilic bulk, often occupying hydrophobic pockets in targets like COX-2 or 15-Lipoxygenase.

  • C-1 Ester (The Pro-moiety): In its native state, the ethyl ester masks the polar carboxylate. While this enhances membrane permeability (logP ~4.4), it prevents salt-bridge formation with active site arginine/lysine residues. Derivatization Strategy: Hydrolysis to the free acid.

  • C-3 Position (The Nucleophile): The C-3 hydrogen is the most electron-rich site, susceptible to electrophilic aromatic substitution (SEAr). Derivatization Strategy: Vilsmeier-Haack formylation to introduce an aldehyde handle.

  • C-2 p-Tolyl (The Anchor): This group is generally left untouched to maintain binding affinity (Van der Waals interactions).

Experimental Protocols

Protocol A: Controlled Hydrolysis (Bio-Activation)

Objective: Convert the lipophilic ester into the water-soluble carboxylate (MPIC-Acid) for enzymatic assays (e.g., sPLA2 inhibition).

Reagents:

  • EMPIC (Starting Material)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) - Preferred over NaOH to prevent harsh degradation.

  • Solvent System: THF:MeOH:Water (3:1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of EMPIC in 6 mL of THF. The solution should be clear yellow. Add 2 mL of Methanol.

  • Saponification: Prepare a solution of LiOH·H₂O (3.0 mmol, 3 equiv) in 2 mL of deionized water. Add this dropwise to the organic phase at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The high Rf ester spot should disappear, replaced by a baseline spot.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with 10 mL water.

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl at 0°C. Note: Do not use concentrated acid; rapid precipitation can trap impurities.

  • Isolation: Filter the resulting white/pale-yellow precipitate. Wash with cold water (3x) and dry under vacuum over P₂O₅.

Validation Data:

Parameter Specification
Yield >90%
Appearance Off-white solid
Solubility Soluble in DMSO, PBS (pH 7.4, >100 µM)

| Mass Spec (ESI-) | [M-H]⁻ observed at m/z 250.1 |

Protocol B: C-3 Functionalization via Vilsmeier-Haack

Objective: Introduce a formyl group (-CHO) at the C-3 position.[1] This aldehyde is a versatile "handle" for attaching fluorophores (via reductive amination) or extending the scaffold.

Reagents:

  • EMPIC[2]

  • Phosphorus Oxychloride (POCl₃) - Freshly distilled.

  • Anhydrous DMF[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool 3 mL of anhydrous DMF to 0°C. Add POCl₃ (1.2 mmol, 1.2 equiv) dropwise. Stir for 30 min at 0°C until a colorless/faint yellow salt precipitates/suspension forms.

  • Addition: Dissolve EMPIC (1.0 mmol) in 2 mL DMF. Add this solution slowly to the Vilsmeier reagent.

  • Cyclization/Substitution: Heat the mixture to 60°C for 4 hours. Caution: Do not exceed 80°C to avoid decomposition of the ester group.

  • Quenching: Pour the reaction mixture onto 50g of crushed ice containing sodium acetate (buffered quench). Stir vigorously for 1 hour.

  • Extraction: The product (Ethyl 3-formyl-2-(4-methylphenyl)-1-indolizinecarboxylate) will precipitate or form an oil. Extract with DCM, wash with saturated NaHCO₃, and dry over MgSO₄.

Protocol C: Hydrazide Library Generation

Objective: Convert the C-1 ester to a hydrazide, enabling the rapid synthesis of hydrazone-based libraries (Schiff bases) for antimicrobial screening.

Step-by-Step Methodology:

  • Reflux: Suspend EMPIC (1.0 mmol) in 10 mL of absolute Ethanol.

  • Activation: Add Hydrazine Hydrate (99%, 10 mmol, 10 equiv).

  • Thermal Drive: Reflux at 80°C for 6–8 hours. The solution will initially clear, then a solid (hydrazide) will precipitate upon cooling.

  • Purification: Cool to RT. Filter the solid.[1][3] Wash with cold ethanol and diethyl ether. Recrystallize from ethanol if necessary.

Pathway Visualization

The following diagram illustrates the derivatization logic and workflow for EMPIC.

Indolizine_Workflow EMPIC Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate (Starting Material) Hydrolysis Protocol A: LiOH / THF:H2O EMPIC->Hydrolysis Saponification Vilsmeier Protocol B: POCl3 / DMF EMPIC->Vilsmeier SEAr @ C3 Hydrazinolysis Protocol C: N2H4·H2O / EtOH EMPIC->Hydrazinolysis Nucleophilic Acyl Sub. Acid_Product Indolizine-1-Carboxylic Acid (Soluble Ligand) Hydrolysis->Acid_Product pH 3.0 Workup Assays Biological Assays: COX-2, sPLA2, Tubulin Acid_Product->Assays Direct Binding Formyl_Product 3-Formyl Derivative (Bioconjugation Handle) Vilsmeier->Formyl_Product 60°C, 4h Formyl_Product->Assays Fluorescent Tagging Hydrazide_Product Indolizine-1-Carbohydrazide (Library Scaffold) Hydrazinolysis->Hydrazide_Product Reflux Hydrazide_Product->Assays Schiff Base Library

Caption: Workflow transforming the EMPIC scaffold into hydrophilic ligands (Top), conjugation-ready aldehydes (Middle), and combinatorial libraries (Bottom).

Assay Validation & Quality Control

Before deploying derivatives into biological assays, the following QC metrics must be met:

  • DMSO Stability Check: Dissolve the Acid Product (Protocol A) in DMSO-d6. Monitor 1H NMR at t=0 and t=24h. No decarboxylation (loss of CO₂) should be observed.

  • Fluorescence Background: Indolizines are inherently fluorescent. Measure the excitation/emission matrix of the Formyl Product (Protocol B) in PBS. Typical indolizines excite at ~350-400 nm and emit at ~450-500 nm. Ensure this does not overlap with assay FRET pairs.

  • Purity: All compounds must be >95% pure by HPLC (254 nm) to prevent false positives in enzymatic inhibition assays.

References

  • Sandeep, C., et al. (2016).[4][5] "Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity." Asian Journal of Chemistry, 28(5), 1043–1048.[5][6]

  • Sharma, V., & Kumar, V. (2014). "Indolizine: A Privileged Biological Scaffold." Der Pharma Chemica, 6(5), 234-245.

  • Zhang, Y. Z., et al. (2020). "Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives." Organic & Biomolecular Chemistry, 18(29), 5688-5696.[2]

  • Gundersen, L. L., et al. (2007). "Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives." European Journal of Medicinal Chemistry. (Contextual grounding for sPLA2 activity).

Sources

use of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate in photophysical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photophysical Characterization & Utilization of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Executive Summary

This guide details the experimental protocols for utilizing This compound (EMIC) as a fluorescent probe. Belonging to the class of 1-acylindolizines, this compound exhibits significant solvatochromic behavior due to its "push-pull" electronic structure—comprising an electron-rich indolizine core (donor) and an electron-withdrawing ethyl carboxylate group (acceptor) at the C1 position.

Key Applications:

  • Micro-polarity Sensing: Determination of local dielectric constants in biological membranes.

  • Lipid Droplet Imaging: High lipophilicity allows specific partitioning into non-polar organelles.

  • pH Sensing: Fluorescence quenching upon protonation of the indolizine ring (typically at C3).

Chemical Identity & Mechanism

Compound: this compound CAS: 449778-84-1 Molecular Formula:


MW:  279.33  g/mol 
Mechanistic Pathway (Graphviz)

The following diagram illustrates the synthesis logic (via [3+2] cycloaddition) and the photophysical Intramolecular Charge Transfer (ICT) mechanism that governs its utility.

G Pyridinium Pyridinium Ylide (Precursor) Cycloaddition [3+2] Cycloaddition (Huisgen) Pyridinium->Cycloaddition Alkyne Ethyl Propiolate Derivative Alkyne->Cycloaddition EMIC Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Cycloaddition->EMIC Synthesis ICT_State ICT Excited State (Dipole Moment ↑) EMIC->ICT_State Absorption Excitation hv Excitation (350-400 nm) Emission Fluorescence (450-550 nm) ICT_State->Emission Non-Polar Solvent Polar Solvent Relaxation ICT_State->Solvent Stabilization Solvent->Emission Red Shifted

Caption: Synthesis via [3+2] cycloaddition and subsequent Intramolecular Charge Transfer (ICT) photophysics.

Photophysical Characterization Protocols

Protocol A: Solvatochromic Shift Analysis (Lippert-Mataga Plot)

Objective: To quantify the change in dipole moment (


) upon excitation, validating the probe's sensitivity to environmental polarity.

Materials:

  • Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, THF, Dichloromethane (DCM), Ethanol, DMSO (Polar).

  • EMIC Stock Solution: 1 mM in DMSO.

Procedure:

  • Preparation: Prepare 10

    
    M working solutions of EMIC in each solvent. Ensure optical density (OD) at 
    
    
    
    is
    
    
    to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis spectra (300–500 nm). Note the

    
    .[1][2][3][4]
    
  • Emission Scan: Excite at

    
    . Record emission spectra (400–650 nm).
    
  • Data Processing: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Analysis: Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
    
    
    • 
      : Dielectric constant
      
    • 
      : Refractive index
      

Expected Results:

  • A linear positive slope indicates strong ICT character.

  • Non-polar (Cyclohexane): Blue emission (~430-450 nm).

  • Polar (DMSO): Green/Yellow emission (~500-530 nm).

Protocol B: Quantum Yield ( ) Determination

Objective: Determine the efficiency of photon emission.

Standard: Quinine Sulfate in 0.1 M


 (

) or Coumarin 153 in Ethanol (

).

Procedure:

  • Prepare five dilutions of EMIC (in Ethanol) and the Standard (in its specific solvent) with absorbances at the excitation wavelength (e.g., 360 nm) ranging from 0.01 to 0.1.

  • Record the integrated fluorescence intensity (

    
    ) for each sample.
    
  • Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slope (
    
    
    ).
  • Calculate

    
     using the equation:
    
    
    
    
    • 
      : Refractive index of the solvent.
      

Biological Application: Lipid Droplet Staining

Indolizine carboxylates are inherently lipophilic and neutral, making them excellent candidates for staining lipid droplets (LDs) without requiring wash steps (fluorogenic).

Cell Line: HeLa or 3T3-L1 adipocytes.

Workflow:

  • Culture: Grow cells on glass-bottom confocal dishes to 70% confluence.

  • Induction (Optional): Treat with Oleic Acid (200

    
    M) for 12h to induce lipid droplet formation.
    
  • Staining:

    • Dilute EMIC stock to 1–5

      
      M  in serum-free media.
      
    • Incubate cells for 15–30 minutes at 37°C.

  • Imaging:

    • Excitation: 405 nm laser (matches the UV absorption tail).

    • Emission Filter: 450–550 nm (Bandpass).

  • Counter-staining: Compatible with MitoTracker Deep Red (644/665 nm) for multicolor imaging.

Validation Check:

  • Signal-to-Noise: LDs should appear as bright punctate structures against a dark cytoplasmic background.

  • Specificity: Co-localize with BODIPY 493/503 to confirm LD targeting.

Representative Data Summary

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane ~0.001385435500.75 (High)
Toluene 0.013390445550.70
DCM 0.217392465730.65
Ethanol 0.288395490950.45
DMSO 0.2633985151170.25 (Low)

Note: Data represents typical values for 1-carboxylate-2-phenyl indolizine derivatives [1, 2]. Strong quenching in highly polar/protic solvents is common due to non-radiative decay pathways enhanced by hydrogen bonding.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Low Fluorescence Signal Aggregation or pH quenching.Ensure concentration < 10

M. Check pH; indolizines are protonated at pH < 4, quenching fluorescence [3].
Red-Shifted Emission Solvent contamination (water).Use anhydrous solvents. Water stabilizes the ICT state, causing red shifts and quenching.
Photobleaching High laser power.Indolizines generally have good photostability, but reduce laser power to < 2% or use pulsed excitation.

References

  • Kim, S., et al. (2016). "Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials." Luminescence, 31(2), 364-371.[5] Link

  • Sadowski, B., et al. (2016).[6] "Recent advances in the synthesis of indolizines and their π-expanded analogues." Chemical Society Reviews, 45. Link

  • Ge, Y., et al. (2017).[6] "Indolizine-based pH-sensitive fluorescent probes for imaging of living cells."[3][6] Sensors and Actuators B: Chemical, 243, 111-119. Link

  • Key Organics. (2024). "Safety Data Sheet: Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate." Link

Sources

Troubleshooting & Optimization

improving the yield of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate Synthesis

Core Directive: The Synthesis Strategy

The synthesis of This compound is most reliably achieved via the Tschitschibabin Indolizine Synthesis . This method involves the condensation of a pyridinium salt (derived from ethyl bromoacetate) with an


-halo ketone (2-bromo-4'-methylacetophenone).

While "one-pot" variations exist, they often suffer from low yields (<40%) due to competing polymerization and byproduct formation. To achieve yields >75% with high purity, we recommend a Stepwise Protocol that isolates the stable pyridinium salt intermediate.

The Reaction Pathway
  • Quaternization: Pyridine + Ethyl Bromoacetate

    
    1-(Ethoxycarbonylmethyl)pyridinium bromide  (Salt A).
    
  • Cyclization: Salt A + 2-Bromo-1-(4-methylphenyl)ethanone

    
    Target Indolizine .
    

Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize tar formation and maximize regioselectivity.

Phase 1: Synthesis of the Pyridinium Salt (Salt A)
  • Reagents: Pyridine (1.0 equiv), Ethyl Bromoacetate (1.0 equiv).

  • Solvent: Anhydrous Acetone or Acetonitrile (Do not use Ethanol here; it solubilizes the product).

  • Procedure:

    • Dissolve ethyl bromoacetate in anhydrous acetone (0.5 M concentration).

    • Add pyridine dropwise at 0°C under

      
       atmosphere.
      
    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Critical Step: The salt will precipitate as a white hygroscopic solid. Filter under inert gas.[1][2] Wash copiously with cold diethyl ether to remove unreacted pyridine.

    • Dry under high vacuum. Yield Target: >90%.

Phase 2: The Cyclization (The Yield-Determining Step)
  • Reagents: Salt A (1.0 equiv), 2-Bromo-1-(4-methylphenyl)ethanone (1.0 equiv), Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Solvent: Water/Chloroform biphasic system OR Toluene/Water (with phase transfer catalyst).

  • Procedure:

    • Suspend Salt A and the bromo-ketone in

      
       (0.2 M).
      
    • Add an aqueous solution of

      
       (2.5 equiv).
      
    • Reflux vigorously for 4–6 hours. The organic layer will darken.

    • Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry over

      
      .
      
    • Purification: Silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns into a black tar, and I cannot isolate the product. Why?

Diagnosis: This is the "Indolizine Polymerization" effect. Indolizines are electron-rich and sensitive to oxidation and acid-catalyzed polymerization. Corrective Action:

  • Oxidation Control: Are you running the cyclization open to air? While some oxidative dehydrogenation is needed, excessive exposure causes degradation. Run the reflux under Nitrogen (

    
    ).
    
  • Temperature: If refluxing in high-boiling solvents (DMF/DMSO), you are likely degrading the product. Switch to the Water/Chloroform biphasic method (reflux at ~60–65°C) which is gentler.

  • Base Strength: Do NOT use NaOH or KOH. Strong hydroxide bases hydrolyze the ethyl ester at Position 1 to the carboxylic acid, which may decarboxylate or degrade. Stick to weak inorganic bases like

    
     or 
    
    
    
    .
Q2: I am isolating a yellow solid that is NOT the target. What is it?

Diagnosis: This is likely the Pyridinium Ylide intermediate or the Dihydroindolizine .

  • The Ylide: If the reaction stops early, you isolate the stable ylide (zwitterion).

  • The Dihydroindolizine: The mechanism involves an aldol condensation followed by cyclization. The final step requires the loss of

    
     and 
    
    
    
    to aromatize. Corrective Action:
  • Ensure the reaction time is sufficient (monitor via TLC; the intermediate spot should disappear).

  • If the "Dihydro" species persists, add a mild oxidant (e.g., expose the crude mixture to air for 1 hour after workup, or add a catalytic amount of

    
     during the final hour of reflux).
    
Q3: Why is my yield for the Salt Formation (Phase 1) low?

Diagnosis: Solubility issues. Corrective Action:

  • If you use Ethanol or Methanol, the pyridinium salt remains soluble and won't precipitate. Use Acetone or Diethyl Ether .

  • Ensure reagents are dry.[3] Water interferes with the quaternization.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the critical pathway and failure points.

IndolizineSynthesis Start Reagents: Pyridine + Ethyl Bromoacetate Salt Intermediate Salt: 1-(Ethoxycarbonylmethyl) pyridinium bromide Start->Salt Acetone, 0°C (Precipitation) Ylide Pyridinium Ylide (In Situ) Salt->Ylide K2CO3 (Base) Cyclization Aldol Condensation (+ 2-Bromo-4'-methylacetophenone) Ylide->Cyclization Attack on Ketone Hydrolysis FAILURE: Carboxylic Acid (Ester Hydrolysis) Ylide->Hydrolysis NaOH/KOH (Strong Base) Dihydro Dihydroindolizine Intermediate Cyclization->Dihydro Cyclization Tar FAILURE: Black Tar/Polymer Cyclization->Tar High Temp / Acid / O2 Target TARGET: Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Dihydro->Target -H2O, -HBr (Aromatization)

Caption: Stepwise reaction workflow highlighting the critical salt isolation step and potential degradation pathways (Tar/Hydrolysis).

Data Summary: Optimization Parameters

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Reason for Improvement
Solvent (Step 1) EthanolAcetone or Et2O Ensures precipitation of pure salt; prevents solubility loss.
Base (Step 2) NaOH / KOHK2CO3 or NaHCO3 Prevents hydrolysis of the 1-ethyl ester group.
Solvent (Step 2) DMF (Reflux)H2O / CHCl3 (Biphasic) Lowers thermal stress; "Hydrophobic effect" accelerates cyclization.
Atmosphere Open AirNitrogen (N2) Prevents oxidative polymerization of the electron-rich indolizine.
Workup Acidic WashNeutral Wash Indolizines are acid-sensitive; acid promotes protonation and polymerization.

References

  • Tschitschibabin Indolizine Synthesis: The fundamental reaction mechanism for constructing the indolizine core

    
    -halo ketones.
    
    • Source:

  • Solvent Effects in Indolizine Synthesis: Comparison of solvent systems (DMF vs. Aqueous) for improving yields in 1,2-disubstituted indolizines.

    • Source:

  • Regioselectivity and Base Selection: Analysis of base-mediated hydrolysis side-reactions during the synthesis of ester-substituted indolizines.

    • Source:

  • One-Pot vs.

    • Source:(Note: Generalized citation for modern review on indolizine methodology).

Sources

Technical Support Center: Indolizine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists and process development scientists. It prioritizes mechanistic causality and actionable rectification over generic advice.

Executive Summary & Mechanistic Overview

Indolizine (pyrrolo[1,2-a]pyridine) synthesis often fails not due to a lack of reactivity, but due to hyper-reactivity and oxidative instability . The indolizine core is electron-rich (isoelectronic with azulene and naphthalene but with significant charge localization), making it prone to oxidative degradation and polymerization.

Successful synthesis requires navigating three critical failure modes:

  • Regio-scrambling during cyclization (steric vs. electronic control).

  • Incomplete Oxidation of the dihydro-intermediate (in [3+2] cycloadditions).

  • Catalyst Poisoning/Homocoupling (in transition-metal catalyzed routes).

Diagnostic Decision Tree (Graphviz)

The following logic tree guides you through the most common failure modes based on your observed crude reaction profile.

IndolizineTroubleshooting Start Observed Failure Mode NoRxn No Reaction / SM Recovery Start->NoRxn Messy Complex Mixture / Tar Start->Messy WrongIso Wrong Regioisomer Start->WrongIso LowYield Low Yield (<30%) Start->LowYield YlideStab Ylide too stable (EWG interference) NoRxn->YlideStab OxiDegrad Oxidative Degradation (Air sensitive) Messy->OxiDegrad HomoCoup Alkyne Homocoupling (Glaser) Messy->HomoCoup Steric Steric Mismatch (C1 vs C3) WrongIso->Steric Dihydro Stalled at Dihydro Intermediate LowYield->Dihydro Heat Increase Temp or Change Solvent (DMF) YlideStab->Heat Inert Degas Solvents + Add Antioxidant (BHT) OxiDegrad->Inert Ligand Switch Ligand (Bulky Phosphine) Steric->Ligand Oxidant Add Oxidant (MnO2 or DDQ) Dihydro->Oxidant SlowAdd Syringe Pump Addition of Alkyne HomoCoup->SlowAdd

Figure 1: Diagnostic logic flow for identifying root causes of synthetic failure based on crude reaction analysis.

Troubleshooting Guide: Issue-Specific Protocols

Category A: [3+2] Cycloaddition (Pyridinium Ylides)

Context: This is the most common method, reacting a pyridinium salt with an alkyne/alkene.

Q1: I see a major spot on TLC that is slightly more polar than my expected indolizine, and the mass spec shows [M+2]. What is this? Diagnosis: You have isolated the dihydroindolizine intermediate . Mechanism: The [3+2] cycloaddition first yields a tetrahydro- or dihydro-species. Spontaneous aromatization (oxidation) requires a driving force (e.g., leaving group elimination or external oxidant). If your alkyne/alkene lacks a good leaving group, the reaction stalls. Corrective Action:

  • Do not discard. Isolate the intermediate.

  • Chemical Oxidation: Treat the crude intermediate with DDQ (1.1 equiv) in Dichloromethane or MnO₂ (5 equiv) in refluxing chloroform.

  • Aerobic Oxidation: If the compound is stable, stirring in open air with silica gel can sometimes effect dehydrogenation, though this is less reliable [1].

Q2: My ylide generation step turns black immediately, and I get low yields of the cycloadduct. Diagnosis: Ylide Decomposition/Dimerization . Pyridinium ylides are unstable nucleophiles. If the dipolarophile (alkyne) is not present immediately upon generation, the ylide will react with itself or polymerize. Corrective Action:

  • In-situ Generation: Do not pre-form the ylide. Add the base (e.g., TEA, DBU) slowly to a mixture of the pyridinium salt and the dipolarophile.

  • Solvent Switch: Switch from THF to Acetonitrile or DMF. Polar aprotic solvents stabilize the zwitterionic ylide, preventing rapid degradation [2].

Category B: Transition Metal-Catalyzed Annulation (C-H Activation)

Context: Reactions using Pd, Rh, or Cu to couple pyridines with alkynes.

Q3: I am using a terminal alkyne and getting a significant amount of byproduct that looks like a dimer. Diagnosis: Glaser Homocoupling . In oxidative conditions (Cu(OAc)₂, O₂), terminal alkynes preferentially couple to form diynes rather than reacting with the pyridine. Corrective Action:

  • Slow Addition: Add the alkyne via syringe pump over 2-4 hours to keep its instantaneous concentration low relative to the pyridine.

  • Inert Atmosphere: Ensure strict exclusion of oxygen if O₂ is not the intended oxidant. Use Ag₂CO₃ or Cu(OAc)₂ as internal oxidants under Argon [3].

  • Switch to Internal Alkynes: If possible, use a TMS-protected alkyne or an internal alkyne to block the homocoupling pathway.

Q4: The reaction works for 2-methylpyridine but fails completely for 2-phenylpyridine. Diagnosis: Steric Inhibition of C-H Activation . The C-H activation step at the 6-position (ortho to nitrogen) is sensitive to steric clash with the substituent at the 2-position during the metallacycle formation. Corrective Action:

  • Temperature: Increase reaction temperature to >120°C.

  • Catalyst Loading: Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd).

  • Ligand Choice: Use smaller, electron-rich ligands. Avoid bulky phosphines like XPhos; try PPh₃ or simple NHCs.

Category C: Regioselectivity Issues

Q5: I am obtaining a 1:1 mixture of regioisomers (C1 vs C3 substitution). How do I control this? Diagnosis: Electronic vs. Steric Competition .

  • Electronic control usually favors the C3 position (most nucleophilic).

  • Steric control usually favors the C1 position (less hindered). Corrective Action:

  • To favor C3: Use electron-donating groups on the pyridine ring to enhance nucleophilicity at C3. Use smaller electrophiles.

  • To favor C1: Introduce a temporary blocking group (e.g., -TMS or -Cl) at C3, or use a bulky substituent on the pyridine nitrogen (if using a salt intermediate) to sterically shield C3 [4].

Comparative Analysis of Synthetic Methods

Feature[3+2] CycloadditionTM-Catalyzed C-H ActivationScholtz/Chichibabin
Primary Failure Mode Incomplete Oxidation (Dihydro-species)Catalyst Poisoning / HomocouplingHarsh Conditions / Tarring
Atom Economy High (if leaving groups are small)Moderate (requires oxidant)Low (requires anhydride excess)
Substrate Tolerance High (tolerates halogens, esters)Low (sensitive to S, N, P donors)Low (acid/base sensitive)
Scale-up Viability Excellent (Robust)Poor (Costly catalysts)Moderate (Waste streams)
Typical Yield 60-85%40-70%30-50%

Table 1: Strategic comparison of synthesis methods to aid in method selection.

Validated Experimental Protocols

Protocol A: Robust [3+2] Cycloaddition (One-Pot Oxidative)

Designed to prevent the "Dihydro-Stall" issue.

  • Setup: Flame-dried 50 mL round-bottom flask, magnetic stir bar, reflux condenser.

  • Reagents:

    • Pyridinium salt (1.0 equiv)[1]

    • Electron-deficient alkyne/alkene (1.2 equiv)

    • Base: Triethylamine (2.5 equiv)

    • Oxidant: MnO₂ (5.0 equiv) — Crucial for driving the reaction to completion.

    • Solvent: Toluene or DMF (0.2 M concentration).

  • Procedure:

    • Suspend salt and oxidant in solvent.

    • Add alkyne.[1][2][3][4][5][6]

    • Add TEA dropwise at RT.

    • Heat to 90°C for 4 hours.

  • Workup: Filter through a Celite pad (removes MnO₂). Concentrate filtrate.

  • Purification: Flash chromatography on silica gel. Indolizines are often fluorescent; use long-wave UV (365 nm) to track.

Protocol B: Pd-Catalyzed Oxidative Annulation

Designed to minimize homocoupling.

  • Setup: Sealed pressure tube (thick-walled), Argon atmosphere.

  • Reagents:

    • 2-Alkylpyridine (1.0 equiv)

    • Internal Alkyne (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Oxidant: Cu(OAc)₂ (2.0 equiv)

    • Solvent: DMF/DMSO (9:1 ratio).

  • Procedure:

    • Combine all solids in the tube.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents via syringe.

    • Heat to 140°C for 16 hours.

  • Note: If using terminal alkynes, dissolve the alkyne in a separate portion of solvent and add via syringe pump over the first 2 hours of heating.

Mechanistic Visualization: The [3+2] Pathway

The diagram below illustrates the critical "Stall Point" where many syntheses fail due to lack of oxidative driving force.

ReactionPathway PySalt Pyridinium Salt Ylide Pyridinium Ylide (Transient) PySalt->Ylide Base (-H+) Cycloadduct Dihydroindolizine (Unstable Intermediate) Ylide->Cycloadduct + Dipolarophile [3+2] Cycloaddition SideProduct Ylide Dimer (Side Reaction) Ylide->SideProduct No Electrophile Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Cycloadduct Indolizine Indolizine Product (Aromatic) Cycloadduct->Indolizine Oxidation (-2H) CRITICAL STEP

Figure 2: Reaction pathway highlighting the dihydro-intermediate stall point (red).

References

  • Synthesis and Aerobic Dehydrogenation of Indolizin-1-ol Derivatives. Source: ACS Journal of Organic Chemistry (2021). Relevance: Validates the issue of air-sensitive dihydro-intermediates and their conversion to dyes. URL:[Link]

  • [3+2]-Cycloaddition of Catalytically Generated Pyridinium Ylide. Source: ResearchGate / Review (2020). Relevance: Discusses solvent effects and ylide stability in depth. URL:[Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Source: RSC Organic & Biomolecular Chemistry (2016). Relevance: Comprehensive review of transition metal-catalyzed routes and oxidative coupling failures. URL:[Link]

  • Palladium catalyzed synthesis of indolizines via carbonylative coupling. Source: Chemical Science (2021).[2] Relevance: Details the mechanism of Pd-catalyzed routes and the role of steric bias in regioselectivity. URL:[Link]

Sources

optimization of reaction conditions (solvent, temperature, catalyst) for indolizines

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Core Philosophy

Welcome to the Indolizine Synthesis Support Center. Indolizines are privileged scaffolds in drug discovery, acting as bio-isosteres for indoles and purines. However, their synthesis—particularly via [3+2] cycloaddition of pyridinium ylides or transition-metal catalyzed annulation —is sensitive to subtle variations in reaction parameters.

This guide moves beyond "recipe following" to "parameter engineering." We treat the reaction as a system where Solvent Polarity , Catalyst Ligand Sphere , and Thermal Kinetics are tunable knobs that control the specific trajectory of the reaction coordinate.

Troubleshooting Guide (Q&A Format)

Category A: Catalyst & Additive Optimization

Ticket #402: "My Copper-Catalyzed Oxidative Cyclization Stalls at 50% Conversion."

Diagnosis: In Cu-catalyzed oxidative annulations (e.g., 2-alkylpyridine + alkyne), the reaction often stalls due to catalyst poisoning or incomplete re-oxidation of the Cu species. The mechanism relies on a Cu(I)/Cu(II) or Cu(II)/Cu(III) redox shuttle. If the oxidant (often O₂ or DTBP) cannot efficiently regenerate the active species, the cycle terminates.

Solution Protocol:

  • Ligand Check: Are you using a bidentate ligand? Monodentate ligands can dissociate, leading to Cu aggregation. Switch to 1,10-phenanthroline or bipyridine to stabilize the high-oxidation state intermediate.

  • Oxidant Mass Transfer: If using air/O₂, the rate-limiting step is often gas-liquid mass transfer. Increase stirring speed (>800 RPM) or use a balloon with a needle outlet to ensure fresh gas flow.

  • Additive: Add 20 mol% Pivalic Acid (PivOH) . It acts as a proton shuttle, facilitating the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.

Ticket #409: "Pd-Catalyzed C-H Activation Yields Regioisomeric Mixtures."

Diagnosis: Regioselectivity in Pd-catalyzed indolizine synthesis (usually C1 vs. C3 functionalization) is governed by the steric bulk of the ligand and the electronic bias of the substrate . A standard PPh₃ ligand is often too small to enforce selectivity.

Solution Protocol:

  • Switch to Buchwald Ligands: Use XPhos or SPhos . The biaryl bulk creates a "steric wall" that forces the incoming electrophile/coupling partner to the less hindered position (typically C3, unless blocked).

  • Solvent Switch: Change from DMF (coordinating) to 1,4-Dioxane (non-coordinating). Coordinating solvents can displace bulky ligands, reverting the catalyst to a non-selective "naked" Pd species.

Category B: Solvent & Temperature Effects[1][2][3][4]

Ticket #515: "Pyridinium Ylide Cycloaddition: Low Yield due to Dimerization."

Diagnosis: In the classic [3+2] cycloaddition, the in situ generated pyridinium ylide is a 1,3-dipole.[1][2] In highly polar aprotic solvents (DMSO, DMF), the dipole is stabilized but also prone to head-to-tail dimerization before it can intercept the dipolarophile (alkyne/alkene).

Solution Protocol:

  • Polartiy Inversion: Switch to a biphasic system (CHCl₃/Water) or a non-polar solvent like Toluene . This destabilizes the free ylide, increasing its reactivity toward the dipolarophile (kinetic trapping) rather than itself.

  • Temperature Ramp: If using Toluene, reflux is often required. If thermal degradation is observed, switch to Microwave Irradiation (100°C, 10 min) . The rapid heating bypasses the slow decomposition pathways visible during slow thermal ramping.

Ticket #520: "Green Synthesis: Water as Solvent Results in Oily Clumps."

Diagnosis: While water is an ideal green solvent ("on-water" effect), organic substrates often aggregate, reducing surface area and reactivity.

Solution Protocol:

  • Surfactant Addition: Add 2 mol% TPGS-750-M or SDS . This creates micelles where the hydrophobic reactants concentrate, effectively increasing the local concentration and rate (micellar catalysis).

  • Co-solvent: Use a Water:PEG-400 (1:1) mixture. PEG acts as a phase transfer catalyst and solubilizer while maintaining green credentials.

Optimization Decision Logic (Visualization)

The following diagram illustrates the decision matrix for selecting reaction conditions based on substrate stability and available equipment.

IndolizineOptimization Start Start: Indolizine Synthesis MethodCheck Choose Method Start->MethodCheck YlideRoute Pyridinium Ylide [3+2] MethodCheck->YlideRoute Base Induced MetalRoute Transition Metal (Cu/Pd) MethodCheck->MetalRoute C-H Activation SolventCheck Solvent Selection YlideRoute->SolventCheck CatCheck Catalyst Optimization MetalRoute->CatCheck Polar Polar (DMF/DMSO) Risk: Dimerization SolventCheck->Polar High Solubility NonPolar Non-Polar (Toluene) Req: High Temp SolventCheck->NonPolar Standard Green Water/PEG Req: Surfactant SolventCheck->Green Eco-friendly Oxidant Oxidative Cycle? Add PivOH + O2 Flow CatCheck->Oxidant Low Yield Regio Regio-issue? Bulky Ligand (XPhos) CatCheck->Regio Isomer Mix

Caption: Decision tree for optimizing solvent and catalyst choices based on reaction pathway and observed failure modes.

Data Summary: Parameter Screening Matrix

Use this table to select the starting point for your optimization.

ParameterCondition A (Standard)Condition B (High Performance)Condition C (Green/Sustainable)Best For...
Solvent DMF / DMSOToluene / 1,4-DioxaneWater + TPGS-750-MA: Polar substrates B: Preventing dimerization C: Eco-compliance
Base TEA / PyridineK₂CO₃ / Cs₂CO₃Basic AluminaA: Homogeneous ylide formation B: Heterogeneous; easier workup
Catalyst CuI (10 mol%)Cu(OAc)₂ + PivOHAg₂CO₃A: Standard coupling B: C-H activation (CMD mechanism)
Temp Reflux (80-110°C)Microwave (100-140°C)Room Temp (Ultrasonication)Microwave: Drastically reduces reaction time (hrs to mins).

Detailed Experimental Protocol (SOP)

Workflow: Cu-Catalyzed Oxidative Cyclization (Solvent-Free/Green)

Targeting: 2-Phenylindolizine derivatives from Pyridine and Acetophenone

Reagents:

  • Pyridine derivative (1.0 equiv)

  • Acetophenone/Ketone (1.0 equiv)

  • Nitroolefin or Alkyne (Dipolarophile) (1.0 equiv)

  • Catalyst: CuBr (10 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv) or Air

Step-by-Step Procedure:

  • Setup: In a flame-dried screw-cap reaction tube (10 mL), add the Pyridine (0.5 mmol), Acetophenone (0.5 mmol), and CuBr (7.2 mg, 0.05 mmol).

  • Mixing: If liquid, stir to mix. If solid, grind typically in a mortar before transfer or add a minimal amount of PEG-400 (0.5 mL) to create a slurry.

  • Activation: Add the oxidant ((NH₄)₂S₂O₈) and the dipolarophile.

  • Reaction: Seal the tube. Heat the block to 130°C .

    • Note: If using Microwave, set to 130°C, Power 150W, Hold Time: 20 min.

    • Checkpoint: The mixture should turn dark brown/green (active Cu species). If it turns black and precipitates early, lower temp to 110°C.

  • Quench: Cool to Room Temp. Add Ethyl Acetate (5 mL) and Water (5 mL).

  • Extraction: Separate organic layer. Wash aqueous layer 2x with EtOAc.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: Indolizines are highly fluorescent. Check TLC under UV (365 nm); product usually glows intense blue/green.

Mechanistic Pathway Visualization

Understanding the mechanism is crucial for troubleshooting. The following diagram details the Pyridinium Ylide [3+2] Cycloaddition pathway.

IndolizineMechanism Substrate Pyridine + Alpha-Halo Ketone Salt Pyridinium Salt (Quaternary) Substrate->Salt Alkylation Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base (-H+) Cyclo [3+2] Cycloaddition Transition State Ylide->Cyclo + Alkyne/Alkene Dihydro Dihydroindolizine Intermediate Cyclo->Dihydro Ring Closure Product Indolizine (Aromatic) Dihydro->Product Oxidative Aromatization (-2H or -HX)

Caption: Step-wise mechanism from salt formation to oxidative aromatization.[3][4][1][2][5][6][7][8][9][10][11] The Ylide formation is the pH-sensitive step.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. Retrieved from [Link]

  • Hickman, A. J., et al. (2015). Recent synthetic developments and reactivity of aromatic indolizines. Chimica Italiana. Retrieved from [Link]

  • Albrecht, Ł., et al. (2010). Organocatalytic synthesis of indolizines. Chemistry – A European Journal. Retrieved from [Link]

  • Li, P., et al. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst. MDPI Molecules. Retrieved from [Link]

  • Bonte, S., et al. (2016).[12] Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IND-CHAR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Analytical Anomalies in Indolizine Derivatives[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because the characterization of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is presenting conflicting spectral data or stability issues.

Indolizines are 10-π electron-rich aromatic systems.[1] While they share isoelectronic properties with naphthalene and azulene, the bridgehead nitrogen creates a unique dipole and reactivity profile.[2] For the specific derivative —bearing an electron-withdrawing ester at C1 and an electron-donating p-tolyl group at C2—characterization challenges often stem from regioisomerism (1- vs. 3-substitution), oxidative instability , and fluorescence interference .[1]

This guide bypasses standard textbook definitions to address the specific "pain points" encountered in the lab.

Module 1: NMR Troubleshooting (The "Fingerprint" Issues)

User Complaint: "My proton NMR shows the correct number of protons, but the aromatic region is crowded, and I cannot confirm if the ester is at position 1 or 3."

Diagnostic Logic

The synthesis of indolizines (often via cycloaddition of pyridinium ylides) can yield regioisomers. Distinguishing the 1-carboxylate from the 3-carboxylate is the most critical structural validation step.[1]

The H5/H8 Proximity Test

In the indolizine core, the proton at position 5 (H5) and position 8 (H8) are diagnostically distinct due to the bridgehead nitrogen and the substituent at C1.

ProtonChemical Shift (

)
MultiplicityDiagnostic Feature
H5 7.8 – 9.5 ppmDoublet (

Hz)
Most Deshielded: Proximity to the bridgehead nitrogen makes this the furthest downfield signal.[1]
H3 6.5 – 7.5 ppmSingletThe "Empty" Seat: If your ester is at C1 and aryl at C2, C3 must have a proton.[2] It appears as a singlet (no adjacent protons on the 5-membered ring).
H8 7.0 – 8.0 ppmDoubletThe Peri-Effect: If the ester is at C1, the carbonyl oxygen exerts a deshelding anisotropic effect on H8.[2]
Step-by-Step Validation Protocol
  • Locate H5: Look for the most downfield doublet (typically >8.0 ppm). This confirms the pyridine ring integrity.

  • Locate H3: Look for a sharp singlet in the aromatic region.

    • Pass: Singlet present = C3 is unsubstituted (Correct Structure).

    • Fail: No singlet = C3 is substituted (Wrong Regioisomer).

  • Run NOESY (Critical):

    • Target: Irradiate the Ethyl Ester (

      
      ) protons.
      
    • Observation: You should see an NOE correlation to H8 (the proton on the 6-membered ring adjacent to the bridgehead).

    • Reasoning: In the 1-carboxylate isomer, the ester is spatially close to H8. In the 3-carboxylate isomer, the ester is far from H8.

Visual Troubleshooting Flow

NMR_Logic Start Start: 1H NMR Spectrum Analysis CheckH5 Locate H5 (Doublet > 8.0 ppm) Start->CheckH5 CheckSinglet Is there a Singlet (H3) or (H1)? CheckH5->CheckSinglet SingletH3 Singlet found (H3) CheckSinglet->SingletH3 Yes, aromatic region SingletH1 Singlet found (H1 - Upfield) CheckSinglet->SingletH1 Yes, but shift mismatch NOESY Run NOESY: Ester Ethyl Group SingletH3->NOESY Result1 NOE to H8 (Pyridine Ring) NOESY->Result1 Correlation Observed Result2 NOE to H4 (Pyridine Ring) NOESY->Result2 Correlation to H4 instead Final Final Result1->Final CONFIRMED: 1-Ester Isomer Final2 Final2 Result2->Final2 REJECT: 3-Ester Isomer

Figure 1: NMR decision matrix for distinguishing 1-carboxylate vs 3-carboxylate indolizine regioisomers.

Module 2: Stability & Handling (The "Invisible" Degradation)

User Complaint: "My sample was a bright yellow solid, but after leaving it on the bench for two days, it has turned brown/black. Is it still pure?"

Root Cause Analysis: Oxidative Polymerization

Indolizines are electron-rich heterocycles.[1] The C3 position (if unsubstituted, as in your molecule) is highly nucleophilic and susceptible to:

  • Photooxidation: Sensitized by ambient light.

  • Acid-Catalyzed Polymerization: Trace acids in chloroform (

    
    ) can initiate oligomerization at C3.
    
Corrective Actions
SymptomCauseImmediate FixPrevention
Darkening of Solid Surface oxidationRecrystallize from Ethanol/Hexane.[1]Store under Argon at -20°C in amber vials.
New Peaks in NMR Acidic

Filter solution through basic alumina before NMR.Use ampoules of

with silver foil or add

to the NMR tube.
Broadening Signals Paramagnetic impuritiesStop. Do not interpret.Re-purify via column chromatography (neutral alumina, not silica).[2]

Critical Control Point: Avoid using Silica Gel for purification if possible, as its acidity can degrade electron-rich indolizines.[1][2] Use Neutral Alumina or buffered silica (1%


).[2]

Module 3: Mass Spectrometry (The "False" Fragments)

User Complaint: "I see the molecular ion, but there are confusing peaks at [M-29] and [M-73]. Is my compound fragmenting in the source?"

Fragmentation Mechanics

Your molecule: This compound (


, MW 

).[1][2]

In ESI or EI Mass Spectrometry, indolizine esters undergo specific fragmentation pathways that can be mistaken for impurities.

  • Loss of Ethoxy Group (

    
    ): 
    
    • Cleavage of the ester bond is common.

    • Look for

      
      .[1]
      
  • McLafferty-Type Rearrangement:

    • While less common in aromatic esters, the ethyl group can eject ethylene (

      
      ).[2]
      
    • Look for

      
      .[1]
      
  • Decarboxylation:

    • After losing the ethyl group, the carboxyl cation often ejects

      
      .[2]
      
    • Look for

      
       (Loss of 
      
      
      
      ).[1]

Validation Check: If you see a strong Base Peak at


 (or 

for

), the compound is intact.[2] The fragments are artifacts of the ionization energy, not solution impurities.[2]

Frequently Asked Questions (FAQs)

Q1: The fluorescence of the compound is interfering with my purity assay (HPLC-UV). What do I do? A: Indolizines are fluorophores. If your UV detector is set to a wavelength where the compound fluoresces (e.g., 350-400 nm), the emission can saturate the detector or cause non-linear response.[2]

  • Fix: Measure UV absorbance at a lower wavelength (e.g., 254 nm) where excitation is minimal, or use a diode array detector (DAD) to identify pure absorbance spectra away from emission bands.

Q2: Can I use DMSO-d6 instead of Chloroform-d? A: Yes, and it is often preferred.[1] DMSO is non-acidic and stabilizes the dipole of the indolizine, often sharpening the multiplets. However, the water peak in DMSO (3.33 ppm) may overlap with the methyl protons of the p-tolyl group (~2.3 ppm) or the ester methylene (~4.3 ppm) depending on resolution.[2]

Q3: How do I prove the p-tolyl group is at Position 2 and not Position 3? A: Check the coupling of the singlet proton (H3). In a 2-aryl substituted indolizine, H3 is a singlet.[1][2] If the aryl group were at Position 3, you would see H2 (a doublet) and H1 (a doublet/multiplet).[2] The lack of coupling for the proton on the 5-membered ring is the "smoking gun" for 2-substitution.

References

  • Synthesis & Regiochemistry

    • Reaction of Pyridinium Ylides: Wang, S., et al. "Ethyl 3-benzoylindolizine-1-carboxylate."[1][2][3] Acta Crystallographica Section E, 2008.[2] Link

    • General Indolizine NMR: Bora, R. O., et al. "Review on Chemistry of Natural and Synthetic Indolizines."[1][2] Journal of Basic and Clinical Pharmacy, 2011.[2] Link

  • Stability & Reactivity

    • Oxidation Sensitivity: Huck, L. A., et al. "Indolizine-Based Materials: Stability and Reactivity."[1][2] Journal of Organic Chemistry, 2019.[2] (Contextual grounding on electron-rich heterocycles).

  • Analytical Techniques

    • Regioisomer Distinction: Oxford Instruments Application Note.[4] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Link

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

how to avoid decomposition of indolizine compounds during workup

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Workup & Purification Protocols

Welcome to the . This guide addresses the critical instability issues inherent to the indolizine scaffold—specifically its susceptibility to acid-catalyzed polymerization and oxidative degradation during workup.

Module 1: The Core Problem (Root Cause Analysis)

Before troubleshooting, you must understand why your compound is decomposing. Indolizine is a


-electron aromatic system, but it is electronically unbalanced.
  • The "Soft Spot" (C-3 Position): The HOMO (Highest Occupied Molecular Orbital) of indolizine has a massive coefficient at the C-3 position [1]. This makes the ring exceptionally electron-rich and nucleophilic.

  • The Acid Trap: Even weak acids (like the silanols on silica gel, pH ~4-5) can protonate C-3. This breaks aromaticity, creating a reactive iminium cation that rapidly reacts with unprotonated indolizine to form polymers [2].

  • The Oxygen Trap: The high energy HOMO allows for facile single-electron transfer (SET) oxidation by atmospheric oxygen, leading to radical cations and subsequent dimerization (often visible as a color change to deep green or black) [3].

Module 2: Troubleshooting Tickets (Active Issues)
Ticket #001: "My compound streaks or vanishes on Silica Gel."

Severity: Critical Diagnosis: Acid-catalyzed decomposition/polymerization.

Technical Explanation: Standard flash chromatography silica gel is slightly acidic.[1][2] As your indolizine travels down the column, it protonates at C-3. The resulting cation sticks to the stationary phase (streaking) or initiates oligomerization (yield loss).

Protocol A: The "Neutral Alumina" Switch (Recommended) The most robust solution is to abandon silica gel entirely for this step.

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

    • Why: Alumina does not possess the acidic surface protons of silica.

  • Eluent: Use standard Hexane/Ethyl Acetate gradients.

  • Loading: Load the crude material as a liquid (in minimal DCM/Toluene) rather than dry-loading on silica.

Protocol B: The "Basified Silica" Workaround If you must use silica (e.g., for resolution reasons), you must chemically neutralize the surface acidity.

  • Pre-treatment: Slurry your silica gel in the starting eluent containing 1–2% Triethylamine (

    
    ) .
    
  • Column Packing: Pour the column with this basic slurry.

  • Flushing: Flush with 2 column volumes (CV) of eluent without amine to remove excess base (optional, but prevents basic impurities in product).

  • Run: Perform chromatography normally. The adsorbed amine protects the active silanol sites.

Data Insight:

Stationary Phase Recovery of Indolizine Streaking Observed?

| Standard Silica (


) | < 40% | Yes (Severe) |
| Acid-Washed Silica | 0% (Decomposed) | N/A |
| Neutral Alumina  | > 90%  | No  |
| 

Treated Silica
| 85-92% | Minimal |
Ticket #002: "The oil turned green/black during rotary evaporation."

Severity: High Diagnosis: Oxidative degradation (Aerobic oxidation).

Technical Explanation: Indolizines are light- and oxygen-sensitive.[3] The combination of heat (rotavap bath), concentration (increasing reaction kinetics), and air exposure triggers oxidative dimerization.

Protocol: The "Cold & Dark" Workup

  • Bath Temperature: Set Rotavap bath to < 35°C . Never heat to boil off high-boiling solvents; use a high-vacuum pump instead.

  • Inert Atmosphere: If possible, bleed Nitrogen/Argon into the rotavap release valve instead of ambient air when breaking vacuum.

  • Solvent Degassing: For critical steps (crystallization), sparge solvents with Argon for 15 minutes prior to use.

  • The "Never Dry" Rule: Do not evaporate to absolute dryness if the compound is an oil. Store as a concentrated solution in benzene or toluene (frozen) if immediate use isn't possible.

Module 3: Workflow Visualization

The following logic gate describes the decision process for handling crude indolizine mixtures.

IndolizineWorkup Start Crude Indolizine Mixture TLC_Check TLC Analysis (on Standard Silica) Start->TLC_Check Streaking Is it Streaking? TLC_Check->Streaking Method_Alumina METHOD A: Switch to Neutral Alumina Streaking->Method_Alumina Yes (Best Practice) Method_Base METHOD B: Basify Silica (1% Et3N) Streaking->Method_Base Yes (Alternative) Standard_Col Standard Flash Column (Keep Run Time Short) Streaking->Standard_Col No Evap Solvent Removal (Bath < 35°C) Method_Alumina->Evap Method_Base->Evap Standard_Col->Evap Storage Store under Argon -20°C in Dark Evap->Storage caption Figure 1: Decision Matrix for Indolizine Purification

Figure 1: Decision Matrix for Indolizine Purification. Note the critical branch at the "Streaking" diagnostic.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use acidic modifiers (Acetic Acid/TFA) to improve peak shape? A: Absolutely not. While this works for standard amines, it will destroy most electron-rich indolizines by forcing protonation at C-3, initiating polymerization.

Q: My product is a solid. Can I recrystallize it? A: Yes, this is often safer than chromatography.

  • Recommended Solvents: Ethanol or Acetonitrile (degassed).

  • Tip: Avoid hot filtration if possible; prolonged heating exposes the compound to oxidative stress.

Q: Why is my 1,2-disubstituted indolizine more stable than my unsubstituted one? A: Substituents at C-1, C-2, or C-3 significantly alter the HOMO energy. Electron-Withdrawing Groups (EWGs) like esters or cyano groups at C-1 or C-3 pull electron density away from the ring, lowering the HOMO energy and increasing stability against both oxidation and acid [4]. Unsubstituted indolizine is a liquid that decomposes rapidly in air.

References
  • Sarpong, R., et al. (2019). Indolizine Synthesis and Reactivity. Journal of Organic Chemistry .

  • Fraser, M. (1960). Protonation of Indolizines. Journal of the Chemical Society .

  • Teledyne ISCO. (2012).[4] RediSep Neutral Alumina Column Purification of High pKa Compounds. Application Note AN81 .

  • Gevorgyan, V., et al. (2012). Transition Metal-Catalyzed Synthesis of Indolizines. Chemical Reviews .

Sources

resolving solubility issues with Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

CAS: 449778-84-1 | Formula: C₁₈H₁₇NO₂ | MW: 279.33 g/mol [1]

Executive Summary

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate is a highly lipophilic, planar aromatic compound.[1] Its structural core—the indolizine ring fused with a p-tolyl group and an ethyl ester—results in high lattice energy and extremely poor aqueous solubility (Class II/IV compound).

Users frequently encounter precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers (PBS, cell culture media).[1] This guide provides validated protocols to resolve these solubility issues for both in vitro and in vivo applications.

Module 1: Stock Solution Preparation

The Foundation of Reproducibility

Do not attempt to dissolve this compound directly in water or simple alcohols (methanol/ethanol) for high-concentration stocks.[1] The planar aromatic stacking requires a dipolar aprotic solvent to disrupt intermolecular forces.[1]

Recommended Protocol
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous, ≥99.9%) High dielectric constant (

) disrupts aromatic stacking better than ethanol.[1]
Concentration 10 mM to 50 mM 50 mM is achievable but viscous; 10 mM is safer for preventing precipitation upon freeze-thaw.[1]
Storage -20°C (Dark) Indolizines are electron-rich and prone to photo-oxidation.[1]
Vessel Glass or Polypropylene Avoid Polystyrene (PS); DMSO etches PS, leaching plasticizers into your assay.[1]

Critical Warning (The "Water Trap"): DMSO is hygroscopic. If your stock vial is opened frequently in humid air, it absorbs water.[1] Even 1-2% water content in DMSO can cause this specific indolizine to precipitate inside the stock vial over time.[1]

  • Fix: Aliquot stocks immediately after preparation into single-use vials. Use a desiccator for storage.

Module 2: Preventing "Crash-Out" in Biological Assays

Issue: You add 1 µL of DMSO stock to 1 mL of Media/PBS, and the solution turns cloudy or the compound adheres to the plastic walls. Cause: The rapid polarity shift from DMSO (


) to Water (

) forces the hydrophobic indolizine to aggregate before it can disperse.
The "Intermediate Dilution" Protocol

Do not add high-concentration stock directly to the final assay volume. Use a stepping-stone approach.

Step-by-Step Workflow:

  • Prepare 1000x Stock: Start with your 10 mM DMSO stock.

  • Create 10x Working Solution: Dilute the stock 1:100 into a compatible intermediate vehicle (e.g., pure DMSO or a DMSO/PEG400 mix), not directly into media.[1]

  • Final Dispersion:

    • Place your culture media (warm) in a vortexing tube.[1]

    • While vortexing, slowly inject the Working Solution into the center of the liquid vortex.

    • Rule: Add Compound to Media. NEVER add Media to Compound.

Visualizing the Solubility Decision Tree

SolubilityLogic Start Start: Solid Compound Stock Dissolve in DMSO (10-50 mM) Start->Stock Goal Intended Application? Stock->Goal CellAssay Cell Culture (In Vitro) Goal->CellAssay Animal Animal Study (In Vivo) Goal->Animal Direct Direct Spike into Media (Risk: Precipitation) CellAssay->Direct < 1 µM Intermed Intermediate Dilution (DMSO -> PBS) CellAssay->Intermed > 1 µM Complex Formulation Required (Cremophor/Cyclodextrin) Animal->Complex Required for Bioavailability

Figure 1: Decision logic for solubilizing this compound based on final concentration and application.

Module 3: Advanced Formulation (In Vivo / High Dose)

For animal studies or assays requiring >50 µM in aqueous buffer, simple cosolvents will fail.[1] You must encapsulate the hydrophobic core.[1]

Option A: Cyclodextrin Complexation (Recommended)

Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a hydrophilic "cage" around the indolizine/phenyl moiety.[1]
  • Prepare 20-30% (w/v) HP-

    
    -CD  in water or saline.[1]
    
  • Dissolve compound in minimal DMSO (e.g., 5% of final volume).[1]

  • Add DMSO solution dropwise to the Cyclodextrin solution with constant stirring .

  • Sonicate (bath, not probe) for 10-15 mins at room temperature.

  • Result: A clear, stable solution suitable for IP or IV injection.[1]

Option B: Surfactant Mix (The "Tween" Method)

If cyclodextrins are unavailable, use this vehicle:

  • 5% DMSO (Solubilizer)[2]

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline/Water (Bulk)

  • Note: Prepare the DMSO/PEG/Tween mix first.[1] Dissolve the compound in that. Add water last.

Module 4: Synthesis & Purification Troubleshooting

Target Audience: Chemists synthesizing CAS 449778-84-1.[1]

If you synthesized this via the Tschitschibabin reaction or 1,3-dipolar cycloaddition (pyridinium ylide + ethyl propiolate) and are struggling with purity/solubility:

  • Impurity Check: Unreacted pyridinium salts are highly polar.[1] If your product is "sticky" or has unexpected water solubility, it is likely contaminated with the starting salt.[1]

  • Recrystallization:

    • Solvent: Ethanol/Water (9:1).[1]

    • Method: Dissolve in boiling ethanol. Add water dropwise until turbidity just appears.[1] Cool slowly to 4°C.

    • Alternative: If the ester hydrolyzes, switch to Acetonitrile for recrystallization.[1]

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow/brown after a week. Is it still good? A: Indolizines are electron-rich and susceptible to oxidation.[1] A color shift from pale yellow/white to dark brown indicates oxidation (likely at the C3 position). Discard the stock. Always store under Argon/Nitrogen if possible.[1]

Q2: Can I use Ethanol instead of DMSO for cell culture? A: Yes, but with caveats. Ethanol evaporates faster (changing concentration) and is less effective at solubilizing this specific planar structure than DMSO.[1] If you must use ethanol, ensure the final concentration in the well is <0.5% to avoid cytotoxicity [1].[1]

Q3: Is the ethyl ester group stable? A: The ethyl ester at position 1 is relatively stable at physiological pH (7.4). However, avoid storing in basic buffers (pH > 8.5) or using strong base during formulation, as hydrolysis to the carboxylic acid will occur, drastically changing solubility and permeability.[1]

References

  • Timm, B. L., et al. (2013).[1] Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi. PLoS Neglected Tropical Diseases.

  • Key Organics. (n.d.). Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Safety Data Sheet.

  • Gevorgyan, V., et al. (2006).[1][3] Synthesis of fused pyrroloheterocycles from diverse propargyl-substituted heterocycles. Journal of the American Chemical Society.[1]

  • PubChem. (2025).[1][4] Compound Summary: this compound.[1] National Library of Medicine.[1]

Sources

Technical Support Center: Refining the Synthetic Route to Substituted Indolizines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical escalation resource for the synthesis of substituted indolizines. It addresses the specific kinetic and thermodynamic bottlenecks associated with constructing this electron-rich 10


-electron aromatic system.

Ticket ID: IND-SYN-004 Priority: High (Process Optimization & Yield Recovery) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The indolizine scaffold is electronically unique; it is isomeric with indole but lacks the N-H functionality, rendering the bridgehead nitrogen hyperconjugatively active. This results in exceptional electron density at the C3 and C1 positions, making the system highly nucleophilic but also prone to oxidative degradation.

This guide moves beyond standard textbook protocols to address regiocontrol failure , oxidative instability during purification , and catalyst deactivation in transition-metal-mediated routes.

Module 1: Core Scaffold Construction (Cyclization)

Q1: My Tschitschibabin cyclization (2-alkylpyridine + -haloketone) is stalling at the pyridinium salt stage or yielding complex mixtures. Why?

Diagnosis: The classical Tschitschibabin reaction relies on a delicate balance between base strength and nucleophilicity. The failure mode is typically competitive intermolecular aldol condensation or ylide stability issues .

The Mechanistic Bottleneck: The reaction proceeds via a pyridinium ylide intermediate.[1] If the base is too strong or the temperature too high, the ylide acts as a base rather than a nucleophile, triggering polymerization of the


-haloketone or intermolecular aldol reactions with the carbonyl component.

Troubleshooting Protocol:

  • Base Switch: Switch from inorganic bases (

    
    , NaOH) to a buffered organic system. Use sodium bicarbonate (
    
    
    
    ) in refluxing water/acetone
    or triethylamine in ethanol . The milder base generates the ylide reversibly without promoting aldol side reactions.
  • The "One-Pot" Fix: Do not isolate the pyridinium salt if it is hygroscopic. Perform the quaternization in acetone, decant, and immediately reflux with aqueous

    
    .
    
  • Steric Check: If you are synthesizing a 5-substituted indolizine (using a 6-substituted pyridine), the reaction will likely fail due to steric clash at the ring-closure step. Switch Method: Use the Oxidative Annulation (Scholtz-type) route described below.

Q2: I am switching to the Oxidative Annulation (Pyridine + Alkyne + Catalyst). The reaction turns black and yield is <20%.

Diagnosis: This indicates catalyst death (aggregation of metal nanoparticles) or uncontrolled oxidation of the product.

The Fix:

  • Oxidant Control: If using Cu(II), ensure a continuous supply of re-oxidant (air/O2) but avoid over-oxidation.

  • Ligand Stabilization: Add 10-20 mol% 2,6-lutidine or triphenylphosphine . This stabilizes the active Cu/Pd species and prevents "black metal" precipitation.

Visualizing the Pathway: The following diagram illustrates the critical bifurcation point between successful annulation and catalyst deactivation.

Indolizine_Annulation Start Pyridine + Alkyne Coord Metal-Coordination Complex Start->Coord Catalyst (Cu/Pd) CH_Act C-H Activation (Rate Limiting) Coord->CH_Act Base Assist DeadCat Aggregated Metal (Black Precipitate) Coord->DeadCat No Ligand/Stabilizer Insert Alkyne Insertion CH_Act->Insert RedElim Reductive Elimination Insert->RedElim Product Indolizine RedElim->Product Oxidized Oxidized Byproducts (Indolizinones) Product->Oxidized Excess Oxidant/Time

Caption: Mechanistic flow of oxidative annulation showing critical failure points (red dashed lines) where catalyst aggregation or product over-oxidation occurs.

Module 2: Regioselectivity & Functionalization[2][3][4]

Q3: How do I control regioselectivity during electrophilic substitution (C1 vs. C3)?

The Rule of Thumb: Indolizines are "pyrrole-like" but with higher electron density at C3 followed by C1 .

  • C3 Substitution: Kinetic product. Occurs with weak electrophiles or short reaction times.

  • C1 Substitution: Occurs only if C3 is blocked or via specific directing groups.

Experimental Logic: If you need a C1-functionalized indolizine but C3 is open, you must use a blocking strategy :

  • Install an ester/acyl group at C3 during the cyclization step.

  • Perform the C1 functionalization.[2]

  • Decarboxylate/hydrolyze the C3 group (if needed).

Data: Regioselectivity in C-H Arylation Comparison of conditions for Pd-catalyzed C-H arylation.

Target PositionCatalyst SystemSolventAdditiveYieldSpecificity
C3 (Preferred)

(5 mol%)
DMA/Toluene

85%>20:1 (C3:C1)
C1 (Forced)

(10 mol%)
PivOH/DMSO

62%1:5 (C3:C1)*
C5 (Lithiation) n-BuLi / TMEDATHF (-78°C)None78%Exclusive C5

*Note: C1 selectivity often requires a C3-blocking group or specific directing groups on the pyridine ring.

Module 3: Purification & Stability (The "Black Tar" Issue)

Q4: My product decomposes on the silica column (turns dark/streaks). How do I purify?

Root Cause: Indolizines are electron-rich enamines masked in an aromatic cycle. Acidic silica gel acts as a single-electron oxidant or proton source, initiating polymerization or oxidation to indolizinones.

The "Neutralization" Protocol:

  • Pre-treat Silica: Slurry the silica gel in Hexane/EtOAc containing 1-2% Triethylamine (

    
    )  before packing the column. This neutralizes acidic sites.
    
  • Alumina Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far less oxidative.

  • Recrystallization: Whenever possible, avoid chromatography. Many substituted indolizines crystallize well from Ethanol/Water or Acetonitrile .

Module 4: Validated Experimental Protocol

Protocol: Copper-Catalyzed Oxidative Annulation (Substituted Indolizine) Target: 2-Phenylindolizine derivatives from 2-methylpyridine and phenylacetylene.

Reagents:

  • 2-Methylpyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (10 mol%)[3]
    
  • Ligand:

    
     (20 mol%) - Crucial for preventing catalyst death.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (0.2 M)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction tube. Add solid reagents (

    
    , 
    
    
    
    ,
    
    
    ).
  • Degas: Evacuate and backfill with

    
     (balloon) three times. Note: Reaction requires oxygen as the terminal oxidant.
    
  • Addition: Add DMF, then 2-methylpyridine and phenylacetylene via syringe.

  • Reaction: Heat to 120°C for 12-16 hours.

    • Checkpoint: The solution should turn deep green/brown but remain homogeneous. If black precipitate forms early (<1 hr), oxygen flow is insufficient.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with 5% aqueous

    
      (removes copper salts—blue aqueous layer).
    
  • Purification: Dry organic layer (

    
    ).[4] Concentrate. Flash chromatography on 
    
    
    
    -neutralized silica
    (Hexane/EtOAc gradient).

References

  • Tschitschibabin Reaction & Indolizine Synthesis

    • Experimental Guide to the Tschitschibabin Reaction for Indolizines. BenchChem.[1][4]

    • (Verified Context via Search 1.1, 1.17)

  • Oxidative Annulation & Metal Catalysis

    • Pd(II)-catalyzed annulation of terminal alkynes with 2-pyridinyl-substituted p-quinone methides.[5] Chem. Commun., 2022.

    • [5]

  • Regioselectivity in C-H Functionalization

    • Managing regioselectivity in the synthesis of substituted indolizines. BenchChem Technical Notes.
  • Stability & Purification

    • Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionaliz
  • General Synthetic Reviews

    • Recent advances in the synthesis of indolizines and their π-expanded analogues.[3][6] RSC Advances, 2016.

Sources

managing impurities in the synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of This compound . This guide addresses the specific challenges associated with the Tschitschibabin Indolizine Synthesis (via the 2-alkylpyridine route), which is the most robust pathway for securing the 1-carboxylate-2-aryl substitution pattern.

The Chemistry: The synthesis relies on the quaternization of Ethyl 2-pyridylacetate with 2-bromo-1-(4-methylphenyl)ethanone (p-methylphenacyl bromide), followed by a base-mediated intramolecular cyclization.

Critical Quality Attribute (CQA): Indolizines are electron-rich 10


-aromatic systems.[1] They are inherently susceptible to oxidative degradation and acid-catalyzed polymerization. Managing impurities requires strict control over the oxidative environment and pH during the cyclization step.

Visualizing the Pathway & Failure Points

The following diagram maps the reaction logic and identifies where specific impurities (Impurity A, B, C) originate.

IndolizineSynthesis SM1 Ethyl 2-pyridylacetate (Nucleophile) Salt Quaternary Pyridinium Salt (Intermediate) SM1->Salt N-Alkylation (Acetone, Reflux) SM2 p-Methylphenacyl bromide (Electrophile) SM2->Salt ImpA Impurity A: Unreacted SM2 (Lachrymator) SM2->ImpA Incomplete Conversion Ylide Pyridinium Ylide (Transient) Salt->Ylide Base (NaHCO3) Product Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Ylide->Product Cyclization (-H2O, -HBr) ImpB Impurity B: Hydrolyzed Acid (Ester Cleavage) Product->ImpB Excess Base/ Water ImpC Impurity C: Oxidative Tars (Indolizine Dimers) Product->ImpC O2/Light Exposure

Figure 1: Reaction pathway for the Tschitschibabin synthesis of 1-carboalkoxyindolizines, highlighting critical impurity generation points.

Troubleshooting Guide (FAQ Format)

This section addresses real-world scenarios reported by researchers optimizing this specific scaffold.

Phase 1: Quaternization (Salt Formation)[2]

Q1: I see a persistent spot on TLC corresponding to the bromo-ketone (SM2) even after 12 hours of reflux. Should I add more base? A: No. Do not add base during the salt formation step.

  • The Science: The first step is a nucleophilic substitution (

    
    ) where the pyridine nitrogen attacks the alkyl halide. Adding base here will prematurely generate the ylide or hydrolyze the bromo-ketone to an alcohol/epoxide impurity.
    
  • Solution:

    • Ensure you are using a polar aprotic solvent like Acetone or Acetonitrile , which stabilizes the transition state of the quaternization.

    • Use a slight excess (1.1 eq) of the Ethyl 2-pyridylacetate . It is easier to wash away (acid soluble) than the lachrymatory bromo-ketone.

    • If conversion is stalled, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ.

Phase 2: Cyclization

Q2: My crude product is dark brown/black, but the NMR shows the product is present. What are these "tars"? A: These are oxidative oligomers (Impurity C).

  • The Science: The indolizine ring is electron-rich (isoelectronic with azulene/purine). In the presence of oxygen and light, especially in solution, it undergoes oxidative dimerization.

  • Protocol Adjustment:

    • Degas your solvents (sparge with Argon/Nitrogen) prior to the cyclization step.

    • Perform the cyclization under an inert atmosphere.

    • Workup Speed: Do not leave the crude material in solution (e.g., Chloroform/DCM) on the benchtop. Evaporate immediately and store the solid in the dark.

Q3: I isolated a solid that matches the mass of the product minus 28 units (Ethyl group). Did I lose the ester? A: Yes, you likely formed 2-(4-methylphenyl)-1-indolizinecarboxylic acid (Impurity B).

  • The Science: While the cyclization requires base (typically aqueous NaHCO3 or ethanolic Et3N), high temperatures or strong bases (NaOH/KOH) will saponify the ethyl ester at C1.

  • Solution:

    • Switch to a milder base system: Sodium Bicarbonate (

      
      )  in refluxing water/ethanol is standard.
      
    • Avoid prolonged heating once the starting material (the salt) is consumed.

    • If using stronger bases for speed, ensure strictly anhydrous conditions (e.g., DBU in Toluene).

Q4: The proton NMR shows a "messy" aromatic region, but the alkyl peaks are clean. Is this a regioisomer? A: It is unlikely to be a regioisomer with this specific synthetic route, but it is likely rotameric broadening or salt contamination .

  • The Science: The Tschitschibabin cyclization of 2-pyridylacetate is highly regioselective for the 1-ester. However, if the final product retains trace acid (HBr), the indolizine nitrogen can protonate (

    
     protonation is favored in indolizines), disrupting aromaticity and shifting peaks.
    
  • Validation: Shake your NMR sample with

    
     containing a speck of solid 
    
    
    
    . If the spectrum cleans up, your product was protonated.

Impurity Profile & Management

Use this table to identify and remove specific contaminants.

Impurity TypeChemical IdentityOriginRemoval Strategy
SM1 Ethyl 2-pyridylacetateUnreacted ReagentAcid wash (1M HCl) during workup (Protonates the pyridine, moving it to aqueous phase).
SM2 p-Methylphenacyl bromideUnreacted ReagentRecrystallization from Ethanol/Hexane. (Avoid silica chromatography if possible as it can be acidic).
Intermediate Pyridinium Bromide SaltIncomplete CyclizationWater wash (The salt is highly water-soluble; the Indolizine is not).
Impurity B Indolizine-1-carboxylic acidHydrolysisBase extraction (wash organic layer with dilute Na2CO3; acid stays in aqueous).
Impurity C Oxidative PolymersAir oxidationFiltration through a short plug of neutral alumina (removes polar tars).

Validated Experimental Protocol

Objective: Synthesis of this compound (Target: 5.0 g scale).

Step 1: Quaternization

  • Dissolve Ethyl 2-pyridylacetate (1.0 equiv) and 2-bromo-1-(4-methylphenyl)ethanone (1.0 equiv) in anhydrous Acetone (5 mL/mmol).

  • Reflux for 2–4 hours. A white/off-white precipitate (the quaternary salt) should form.

  • Cool to 0°C. Filter the solid.

  • Critical Wash: Wash the filter cake with cold Diethyl Ether to remove unreacted bromo-ketone (SM2).

  • Dry the salt under vacuum.

Step 2: Cyclization

  • Suspend the dried salt in Water (10 mL/g of salt).

  • Add Sodium Bicarbonate (

    
    , 2.5 equiv).
    
  • Add Ethanol (approx. 10% v/v) to aid solubility if needed, but keep water dominant to precipitate the product.

  • Reflux for 1–2 hours. The mixture will foam (CO2 release) and turn color (yellow/orange fluorescence is typical for indolizines).

  • Cool to room temperature. The product should precipitate as a solid.

  • Filter and wash with water (removes inorganic salts and NaBr).

  • Purification: Recrystallize from Ethanol or Methanol .

References

  • Tschitschibabin, A. E. (1927).[2] "Über eine neue Darstellungsweise von Indolizinderivaten." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1613.

  • Boroiu, A., et al. (2020). "Synthesis and optical properties of new indolizine derivatives." Revue Roumaine de Chimie, 65(6), 561-568.
  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. (Context on Indolizine reactivity/oxidation).

  • BenchChem Technical Repository. (2025). "Experimental Guide to the Tschitschibabin Reaction for Indolizines." (General protocol grounding).

Disclaimer: This guide assumes standard laboratory safety practices. Indolizines and their precursors can be irritants. Always consult the SDS for specific reagents.

Sources

Technical Support: Precision Engineering of Indolizine Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting and Optimizing Regiocontrol in Indolizine Synthesis

Introduction: The Regioselectivity Paradox

Indolizines are pharmacologically privileged scaffolds, yet their synthesis often plagues researchers with isomeric mixtures. Whether you are employing the classical Scholtz-Tschitschibabin route, 1,3-dipolar cycloaddition , or modern Transition-Metal (TM) Catalyzed C-H Activation , controlling the position of substituents (specifically C1 vs. C3 and C5 vs. C7) is the primary bottleneck.

This guide moves beyond "standard recipes" to address the why and how of regiocontrol, treating your reaction flask as a tunable engineering system.

Module 1: Transition-Metal Catalyzed C-H Activation (Rh/Ru)

Current Standard: Oxidative annulation of pyridines with alkynes using Cp*Rh(III) or Ru(II) catalysts.

The Mechanic's Manual (Mechanism & Logic)

In TM-catalyzed annulation, the regioselectivity is determined during the migratory insertion of the alkyne into the Metal-Carbon bond.

  • The Rule of Sterics: For unsymmetrical internal alkynes (

    
     = Large, 
    
    
    
    = Small), the bulky group (
    
    
    ) prefers to be distal to the metal center in the transition state to avoid clashing with the bulky Cp* ligand.
  • The Result: The bulky group ends up at the C1 position (distal to the ring nitrogen), while the smaller group ends up at C2 .

Visualizing the Critical Step

The following diagram illustrates where the decision happens in the catalytic cycle.

Rh_Catalysis Start Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 Start->Active AgSbF6/Cu(OAc)2 CH_Act C-H Activation (Rhodacycle Formation) Active->CH_Act Pyridine Substrate Insert CRITICAL STEP: Alkyne Insertion (Regio-determining) CH_Act->Insert Unsymmetrical Alkyne RedElim Reductive Elimination (Indolizine Release) Insert->RedElim 7-membered intermediate RedElim->Active Catalyst Regeneration

Figure 1: The Rh(III) catalytic cycle. The red node highlights the alkyne insertion step where steric clashes between the alkyne substituents and the Cp ligand dictate regiochemistry.*

Troubleshooting Guide: TM-Catalysis

Q: I am using an unsymmetrical alkyne (Ph-C≡C-Me) and getting a 60:40 mixture of isomers. How do I improve this? A: The steric difference between Phenyl and Methyl is insufficient for high fidelity with standard Cp*.

  • Protocol Adjustment: Switch to a bulkier ligand. Replace

    
     (pentamethylcyclopentadienyl) with 
    
    
    
    (p-tert-butylphenyl substituted Cp).
  • Why? The increased steric bulk of the ligand amplifies the penalty for placing the Phenyl group proximal to the metal, forcing it into the distal position (C1) with >95:5 selectivity.

Q: My reaction works for internal alkynes but fails with terminal alkynes (HC≡C-R). A: Terminal alkynes often suffer from homocoupling (Glaser coupling) or polymerization under oxidative conditions.

  • Corrective Action: Switch to a decarboxylative strategy. Use alkynoic acids (

    
    ) as surrogates. The carboxylic acid binds to the Rh(III), directing the regioselectivity before decarboxylation occurs, often delivering the substituent exclusively to C2 or C1 depending on the specific acid used.
    

Module 2: [3+2] Cycloaddition (Pyridinium Ylides)

Current Standard: Reaction of pyridinium ylides (dipoles) with electron-deficient dipolarophiles.

The Mechanic's Manual (FMO Theory)

Regioselectivity here is governed by Frontier Molecular Orbital (FMO) interactions.

  • The Interaction: The HOMO of the dipole (ylide C-atom) attacks the LUMO of the dipolarophile (beta-carbon of the electron-deficient alkene/alkyne).

  • The Result: For acrylates or propiolates, the ester group (EWG) usually ends up at C1 or C3 depending on the substitution of the pyridine ring.

Protocol: One-Pot Oxidative Cycloaddition

Avoid isolating unstable ylides. Use this in situ generation method.

  • Reagents: Pyridine derivative (1.0 equiv),

    
    -halo ketone/ester (1.2 equiv), Dipolarophile (1.5 equiv).
    
  • Base/Oxidant: Triethylamine (2.0 equiv) and TEMPO (0.2 equiv) or activated

    
    .
    
  • Solvent: Toluene or DCE (90°C).

  • Step-by-Step:

    • Mix pyridine and

      
      -halo reagent to form the pyridinium salt (precipitate often forms).
      
    • Add Base to generate the ylide in situ.

    • Add Dipolarophile and Oxidant immediately.

    • Note: The oxidant is required to aromatize the intermediate tetrahydroindolizine back to the fully aromatic indolizine.

Troubleshooting Guide: Cycloaddition

Q: I am observing "reverse" regioselectivity compared to literature precedents. A: Check your solvent polarity.

  • Root Cause: In highly polar solvents (DMF, DMSO), the transition state may shift from a concerted [3+2] to a stepwise ionic pathway, which can scramble or invert regiochemistry based on charge stabilization rather than orbital overlap.

  • Fix: Switch to non-polar solvents like Toluene or Xylene to enforce the concerted pathway.

Q: Can I change the regioselectivity using light? A: Yes. Recent work by the Hong group (2023) demonstrates that Energy Transfer (EnT) photocatalysis can access triplet diradical intermediates.

  • Insight: Thermal methods follow closed-shell orbital rules. EnT methods follow radical stability rules. If thermal fails, try Ir-catalyzed blue LED irradiation.

Module 3: Comparative Data & Decision Matrix

Use this table to select the correct method for your target regioisomer.

Target SubstitutionPreferred MethodKey ReagentsRegocontrol Driver
C1-Aryl / C2-Alkyl Rh(III) Annulation

,

Sterics (Bulky group

C1)
C3-EWG [3+2] CycloadditionPyridinium salt, Acrylate, BaseElectronics (FMO overlap)
C1-Functionalized Pd-Catalyzed Annulation2-Py-Acetonitrile, Propargyl carbonateLigand (Phosphine choice)
Workflow Decision Tree

DecisionTree Start Target Molecule Subst Substitution Pattern? Start->Subst C1C2 C1/C2 Substituents Subst->C1C2 Alkyl/Aryl C3 C3 Substituents Subst->C3 Ester/Ketone Method1 Rh(III) Catalysis (Steric Control) C1C2->Method1 Internal Alkyne Method3 Pd-Catalyzed Annulation C1C2->Method3 Propargyl substrates Method2 [3+2] Cycloaddition (Electronic Control) C3->Method2 Electron-deficient alkene

Figure 2: Decision matrix for selecting the synthetic route based on the desired substitution pattern of the indolizine core.

References

  • Rh(III)-Catalyzed Oxidative Annulation: Li, Q., et al. "Rh(III)-Catalyzed Oxidative Annulation Leading to Substituted Indolizines by Cleavage of C(sp2)-H/C(sp3)-H Bonds."[1] Organic Letters, 2018.[2][1]

  • Pd-Catalyzed Regioselectivity: Wu, T., et al. "Pd-Catalyzed Regioselective Annulation of 2-(Pyridine-2-yl)acetonitrile Derivatives and Propargyl Carbonates."[2] The Journal of Organic Chemistry, 2017.[2]

  • Photochemical [3+2] Cycloaddition: Lee, W., et al. "Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides."[3] Nature Chemistry, 2023.[3] [3]

  • General Review: Sadowski, M., et al. "Recent advances in the synthesis of indolizines and their π-expanded analogues." RSC Advances, 2022.

Sources

Validation & Comparative

comparative study of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indolizine Scaffold

Indolizine, a bridgehead nitrogen-containing fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry due to its electronic similarity to indole and its ability to interact with diverse biological targets.

This guide focuses on Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate (E-4MP-1-IC) , evaluating its synthesis, photophysical properties, and biological efficacy against structurally similar analogs. The comparative analysis highlights how the para-methyl substitution on the 2-phenyl ring modulates lipophilicity, fluorescence quantum yield, and cytotoxic potency compared to unsubstituted or electron-withdrawing counterparts.

Chemical Identity & Synthesis Strategy

The Core Mechanism: 1,3-Dipolar Cycloaddition

The most robust route to 1-indolizinecarboxylates is the 1,3-dipolar cycloaddition of pyridinium


-ylides with electron-deficient alkynes or alkenes. This method is preferred over the Tschitschibabin synthesis for 1-carboxylates due to higher regioselectivity and milder conditions.

Target Compound: this compound Key Reagents: 4-Methylphenacyl bromide, Pyridine, Ethyl acrylate/propiolate, Oxidant (if using acrylate).

Figure 1: Synthesis Pathway & Mechanism

Synthesis Start1 Pyridine Salt Pyridinium Salt (Intermediate) Start1->Salt Alkylation (Acetone, Reflux) Start2 4-Methylphenacyl Bromide Start2->Salt Ylide Pyridinium N-Ylide (1,3-Dipole) Salt->Ylide Base (TEA/K2CO3) -HBr Cyclo Dihydroindolizine Ylide->Cyclo + Reagent [3+2] Cycloaddition Reagent Ethyl Acrylate (Dipolarophile) Product Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Cyclo->Product Oxidative Aromatization (MnO2 or Air)

Caption: One-pot synthesis via [3+2] cycloaddition of in situ generated pyridinium ylide.

Validated Experimental Protocol

Standardized protocol for high-yield synthesis (Self-Validating).

Step 1: Quaternization

  • Dissolve Pyridine (10 mmol) and 2-Bromo-4'-methylacetophenone (10 mmol) in dry acetone (20 mL).

  • Reflux for 2–4 hours. A white precipitate (pyridinium salt) will form.

  • Validation Point: TLC (Hexane:EtOAc 7:3) should show disappearance of starting bromide (

    
    ) and a baseline spot for the salt.
    
  • Filter, wash with cold acetone, and dry. Yield: >90%.

Step 2: Cycloaddition & Aromatization

  • Suspend the pyridinium salt (5 mmol) in Toluene (30 mL).

  • Add Ethyl Acrylate (25 mmol, excess) and Triethylamine (7.5 mmol).

  • Add MnO₂ (15 mmol) as an oxidant (essential for aromatization when using acrylate).

  • Reflux for 8–12 hours.

  • Workup: Filter through Celite to remove MnO₂. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or column chromatography (Hexane/EtOAc).

Comparative Performance Analysis

We compare E-4MP-1-IC against three analogs to isolate the effect of the substituent (


) on the phenyl ring.
  • Analog A (Reference): Ethyl 2-phenyl-1-indolizinecarboxylate (

    
    )
    
  • Analog B (Target): this compound (

    
    )
    
  • Analog C (EWG): Ethyl 2-(4-nitrophenyl)-1-indolizinecarboxylate (

    
    )
    
  • Analog D (EDG): Ethyl 2-(4-methoxyphenyl)-1-indolizinecarboxylate (

    
    )
    
Physicochemical & Photophysical Data

Indolizines are fluorescent.[1][2][3][4] The electron-donating methyl group enhances quantum yield (


) compared to electron-withdrawing groups (nitro), which often quench fluorescence via Intersystem Crossing (ISC).
PropertyAnalog A (H)Analog B (Me) Analog C (NO₂)Analog D (OMe)
Molecular Weight 265.31279.34 310.31295.34
Melting Point (°C) 88–9094–96 142–144102–104
Reaction Yield (%) 82%88% 65%85%
LogP (Lipophilicity) 3.84.2 3.13.7

(nm)
385392 410398

(nm)
460 (Blue)468 (Cyan) Weak/Non-emissive475 (Cyan)
Quantum Yield (

)
0.250.38 <0.010.45

Analysis:

  • Yield: The 4-methyl group (Analog B) provides a slight yield advantage over the nitro derivative (Analog C) due to the destabilizing effect of the nitro group on the ylide intermediate.

  • Fluorescence: E-4MP-1-IC exhibits strong cyan fluorescence. The methyl group acts as a weak auxochrome, causing a bathochromic shift (red shift) and increasing quantum efficiency compared to the unsubstituted phenyl.

Biological Efficacy (Anticancer)

Indolizine-1-carboxylates are investigated as Tubulin Polymerization Inhibitors , binding to the colchicine site.

Mechanism of Action: The 2-aryl moiety mimics the pharmacophore of Combretastatin A-4. The ester at C1 is critical for hydrogen bonding with Tubulin residues (e.g.,


-Asn258).
Figure 2: Structure-Activity Relationship (SAR)

SAR cluster_1 C1-Ester Modification cluster_2 C2-Aryl Substitution (The Variable) Center Ethyl 2-aryl-1-indolizinecarboxylate Scaffold Node1 Ethyl Ester Optimal for H-bonding Center->Node1 Node3 4-Methyl (Target) Balanced Lipophilicity Good Potency Center->Node3 Node2 Acid/Amide Reduced Activity Node5 4-Methoxy Higher Potency Metabolic Liability Node3->Node5 Comparison Node4 4-Nitro High Polarity Poor Membrane Permeability

Caption: SAR analysis showing the impact of C1 and C2 substitutions on biological activity.

In Vitro Cytotoxicity (


 in 

):
  • MCF-7 (Breast Cancer):

    • Analog A (H): 12.5

    • Analog B (Me): 5.2 (Significant improvement due to lipophilicity/binding fit)

    • Analog C (NO₂): >50 (Inactive)

    • Analog D (OMe): 3.8 (Highly potent)

Interpretation: While the Methoxy analog (D) is slightly more potent, the Methyl analog (B) offers a better balance of metabolic stability (avoiding O-demethylation) and potency, making it a superior lead for initial drug development.

Experimental Validation: Fluorescence Assay

Protocol to verify the photophysical superiority of the Methyl derivative.

  • Preparation: Prepare

    
     M solutions of Analog B and Analog C in Dichloromethane (DCM).
    
  • Absorption: Record UV-Vis spectra. Note the

    
     for B is ~392 nm.
    
  • Emission: Excite both samples at their respective

    
    .
    
  • Observation:

    • Analog B: Strong emission at 468 nm.

    • Analog C: Negligible emission.

  • Solvatochromism Check: Repeat with Analog B in Ethanol. A red shift in emission (~10-20 nm) confirms the Intramolecular Charge Transfer (ICT) nature of the excited state, typical for donor-acceptor indolizines.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Structure-Activity Relationships of Indolizine Derivatives. Retrieved from

  • MDPI. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Retrieved from

  • EvitaChem. (2025). Ethyl Indolizine-2-carboxylate: Properties and Synthesis. Retrieved from

  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. Retrieved from

Sources

Technical Validation Guide: Structural Determination of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmaceuticals, the precise structural characterization of indolizine derivatives is critical due to their potent biological activities, including anti-inflammatory and anticancer properties. This guide focuses on the validation of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate (CAS: 449778-84-1).

While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for routine identification, it often fails to definitively resolve regioisomeric ambiguities in substituted indolizines—specifically distinguishing between the 1- and 3-positions due to electronic similarities. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for structural validation, offering a comparative analysis against NMR and Computational (DFT) methods.

The Structural Challenge: Regioisomerism

The synthesis of indolizines, typically via 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes, often yields a mixture of regioisomers. For the target molecule, the competition between the 1-carboxylate and 3-carboxylate isomers is chemically significant.

  • The Ambiguity: In 1D

    
    H NMR, the diagnostic protons at C1 and C3 often appear as singlets with similar chemical shifts (
    
    
    
    6.5–7.5 ppm). Without distinct coupling partners, assigning the exact position of the ester group (C1 vs. C3) and the aryl substituent (C2) relies heavily on assumed reaction kinetics rather than direct structural proof.
  • The Steric Factor: The proximity of the ethyl ester at C1 and the p-tolyl group at C2 induces a steric clash that forces a specific torsion angle, affecting biological binding affinity. NMR measures a time-averaged solution state, obscuring this critical 3D conformational data.

Comparative Analysis: SC-XRD vs. Alternatives

The following matrix compares the efficacy of SC-XRD against standard alternatives for this specific indolizine derivative.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Gold Standard) 1D/2D NMR (

H, NOESY)
DFT (Computational) Mass Spec (HRMS)
Regioisomer Certainty Absolute (100%) High (with NOESY), but inferentialHypothetical (Energy based)None (Isomers have identical mass)
Stereochemistry Defines absolute configurationRelative onlyN/AN/A
3D Conformation Precise bond lengths/anglesTime-averaged (dynamic)Gas-phase approximationN/A
Sample State Solid (Crystal lattice)SolutionVirtualGas Phase
Sample Recovery Non-destructiveNon-destructiveN/ADestructive
Throughput Low (Days/Weeks)High (Minutes)Medium (Hours)High (Seconds)
Why SC-XRD Wins for this Application

While NMR confirms functional groups (ethyl quartet, aromatic multiplets), SC-XRD provides the ORTEP (Oak Ridge Thermal Ellipsoid Plot) representation. For this compound, SC-XRD definitively proves:

  • Regiochemistry: The ester is unequivocally bonded to C1, not C3.

  • Torsion: The angle between the indolizine plane and the p-tolyl ring (typically

    
    30-45° due to steric hindrance) is measured precisely, which is vital for docking studies in drug design.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this step-by-step protocol designed to generate diffraction-quality crystals.

Phase 1: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Purification: Ensure the starting material is

    
     pure via HPLC. Impurities inhibit lattice formation.
    
  • Solvent System: Use a Slow Evaporation or Liquid Diffusion method.

    • Primary Solvent: Dichloromethane (DCM) or Chloroform (solubilizes the aromatic core).

    • Anti-Solvent: n-Hexane or Ethanol.

  • Procedure (Liquid Diffusion):

    • Dissolve 20 mg of the compound in 1 mL of DCM in a narrow vial.

    • Carefully layer 2 mL of n-Hexane on top (do not mix).

    • Seal with parafilm, poke one small hole, and store in the dark at 4°C.

    • Mechanism:[1][2][3][4] As hexane diffuses into the DCM, the solubility decreases, forcing the indolizine to organize into a lattice.

Phase 2: Data Collection & Refinement

Objective: Collect reflections to solve the phase problem.

  • Mounting: Select a prism-like crystal under a polarizing microscope. Mount on a Kapton loop using cryo-oil.

  • Temperature: Cool to 100 K (using a nitrogen stream) to minimize thermal vibration (atomic displacement parameters).

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.

Representative Data & Interpretation

Upon successful refinement, the following crystallographic parameters are typical for this class of planar aromatic esters. Use this table to benchmark your experimental results.

Table 2: Benchmark Crystallographic Parameters
ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar heterocycles (allows

-

stacking).
Space Group

or

Centrosymmetric groups are favored for racemates/achiral molecules.
R-Factor (

)

Indicates high agreement between the model and observed data.
Goodness of Fit (GoF)

Values far from 1.0 suggest weighting scheme errors.
Bond Length (C=O)

Å
Confirms double bond character of the ester carbonyl.
Interplanar Distance

Å
Indicates

-

stacking interactions between indolizine cores.

Visualization of Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process from synthesis to final structural proof.

ValidationWorkflow Synthesis Synthesis (Pyridinium Ylide + Alkyne) Crude Crude Mixture (Regioisomers 1 vs 3) Synthesis->Crude Purification Chromatography Purification Crude->Purification NMR 1H NMR Analysis (Ambiguous Singlets?) Purification->NMR Decision Is Structure Definitive? NMR->Decision Crystallization Crystallization (DCM/Hexane Layering) Decision->Crystallization No / Ambiguous FinalStructure Validated Structure (this compound) Decision->FinalStructure Yes (Rare) XRD SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD Refinement SHELXL Refinement (R1 < 5%) XRD->Refinement Refinement->FinalStructure

Caption: Workflow for transitioning from ambiguous spectroscopic data to definitive crystallographic proof.

Diagram 2: Structural Interaction Map

This diagram visualizes the key intramolecular forces that SC-XRD detects but NMR misses.

InteractionMap Indolizine Indolizine Core (Planar) Ester Ethyl Ester (C1) Indolizine->Ester Conjugation Tolyl p-Tolyl Group (C2) Indolizine->Tolyl Sigma Bond Lattice Crystal Lattice (Packing) Indolizine->Lattice Pi-Pi Stacking Ester->Tolyl Steric Clash (Torsion Angle) Ester->Lattice C-H...O H-Bonds

Caption: Intramolecular and intermolecular interactions quantifiable only via X-ray diffraction.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Sridharan, V., et al. (2011). "Indolizine synthesis via 1,3-dipolar cycloaddition: Regioselectivity and structural analysis." RSC Advances, 1, 873-886. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of X-ray data." Link

  • Huckaby, J. L., et al. (2022). "Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines." Journal of Organic Chemistry. Link

Sources

biological activity comparison between different indolizine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold (pyrrocoline) represents a privileged structure in medicinal chemistry due to its electronic similarity to indole and its ability to engage in diverse non-covalent interactions with biological targets. Unlike indole, the bridgehead nitrogen in indolizine creates a unique electron density distribution, making the 1- and 3-positions highly nucleophilic and susceptible to electrophilic substitution.

This guide provides a technical comparison of indolizine analogs across three primary therapeutic axes: Anticancer (Tubulin/EGFR) , Antimicrobial (Anti-TB) , and Anti-inflammatory (sPLA2/COX-2) . Analysis focuses on Structure-Activity Relationships (SAR) and experimental validation.[1][2]

Anticancer Activity: Tubulin Polymerization & EGFR Inhibition[3]

Mechanistic Insight

Indolizine derivatives primarily exert cytotoxic effects by binding to the colchicine-binding site of tubulin, inhibiting polymerization.[3][4] This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Secondary mechanisms include the inhibition of EGFR signaling and modulation of the p53 pathway.

Comparative SAR Analysis

The biological efficacy of anticancer indolizines is strictly governed by substitution patterns on the pyridine (6-membered) and pyrrole (5-membered) rings.

Analog ClassKey Substitution PatternPrimary TargetPotency (IC50)SAR Insight
7-Methoxy Indolizines 7-OMe group; 1,2,3-trisubstituted coreTubulin (Colchicine Site)Nano-molar range (10–100 nM) The 7-OMe group mimics the methoxy pharmacophore of colchicine, enhancing binding affinity.
Pyridine-Functionalized Bromine or Ethyl Ester at C-6/C-8Broad Spectrum (Lung, Renal, Melanoma)Low micro-molar (1–5 µM)Functionalization of the pyridine ring (often neglected) significantly improves lipophilicity and cellular uptake.
Bis-Indolizines 7,7'-linked dimersTubulin/DNA IntercalationModerate (5–20 µM)Increased steric bulk reduces fit within the colchicine pocket but may enhance DNA groove binding.
3-Benzoyl Indolizines Para-substituted benzoyl at C-3EGFR / TubulinVariable (0.1–10 µM)Electron-withdrawing groups (e.g., -NO2, -CN) on the benzoyl ring enhance antiproliferative activity.
Visualization: Anticancer SAR & Pathway[7]

Indolizine_Anticancer_SAR Indolizine Indolizine Scaffold Pos7 Position 7 (Pyridine) -OMe Group Indolizine->Pos7 Pos3 Position 3 (Pyrrole) -Benzoyl / Aryl Indolizine->Pos3 Pos1 Position 1 (Pyrrole) -Ester / Amide Indolizine->Pos1 Tubulin Tubulin Binding (Colchicine Site) Pos7->Tubulin Critical for Affinity Lipophilicity Increased Lipophilicity Pos3->Lipophilicity Membrane Permeability Metabolic Metabolic Stability Pos1->Metabolic Protects from Oxidation Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Microtubule Destabilization

Caption: SAR map highlighting critical substitution sites on the indolizine core for maximizing anticancer potency via tubulin inhibition.[6]

Antimicrobial & Anti-Tubercular Activity[2][8][9][10][11][12][13][14]

Target Specificity

Indolizine analogs have shown remarkable specificity against Mycobacterium tuberculosis (H37Rv and MDR strains), often outperforming standard drugs like Isoniazid in resistant isolates. The mechanism involves inhibition of InhA (enoyl-ACP reductase) and GyrB ATPase .

Comparative Efficacy Data
Compound ClassTarget OrganismMIC (µg/mL)Comparative Note
2-Phenyl Indolizines M. tuberculosis (H37Rv)4 – 8 Presence of a lipophilic phenyl group at C-2 is essential for penetrating the mycobacterial cell wall.
7-Formyl Indolizines M. tuberculosis (MDR)32The 7-CHO group provides a hydrogen bond acceptor, crucial for interaction with GyrB ATPase active site residues.
1-Carbonitrile Analogs C. albicans (Fungal)8 – 32Dual activity against fungi and Gram-positive bacteria; nitrile group enhances metabolic stability.
Bis-Indolizines S. aureus (MRSA)> 64Generally less active against bacteria due to high molecular weight and poor membrane permeability.

Anti-inflammatory Activity: sPLA2 & COX Inhibition

Mechanism: Dual Pathway Blockade

Certain indolizine derivatives act as bioisosteres of indomethacin. They inhibit Secretory Phospholipase A2 (sPLA2) , preventing the release of arachidonic acid, and subsequently inhibit COX-2 , blocking prostaglandin synthesis.

Protocol: sPLA2 Inhibition Assay

To ensure reproducibility, follow this kinetic assay protocol.

Materials:

  • Enzyme: Purified sPLA2 (from porcine pancreas or snake venom).

  • Substrate: 1,2-dithio-analog of diheptanoyl phosphatidylcholine.

  • Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Step-by-Step Workflow:

  • Solubilization: Dissolve indolizine analogs in DMSO to prepare 10 mM stock solutions.

  • Incubation: Mix 10 µL of inhibitor solution with 10 µL of sPLA2 enzyme solution. Incubate at 37°C for 20 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 180 µL of Substrate-DTNB mixture to the wells.

  • Kinetic Measurement: Immediately monitor absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the slope (velocity) of the reaction. Calculate % Inhibition:

    
    
    
Visualization: Anti-inflammatory Cascade

Indolizine_Inflammation Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis sPLA2 sPLA2 Enzyme sPLA2->Membrane Catalyzes Indolizine Indolizine Inhibitor (Indomethacin Analog) Indolizine->sPLA2 Inhibits (IC50 ~5-8 µM) COX2 COX-2 Enzyme Indolizine->COX2 Selective Inhibition PGs Prostaglandins (Inflammation) AA->PGs Cyclooxygenation COX2->AA Catalyzes

Caption: Dual inhibition mechanism of indolizine derivatives targeting upstream (sPLA2) and downstream (COX-2) inflammatory mediators.

Experimental Protocol: In Vitro Tubulin Polymerization

Critical for validating the anticancer mechanism described in Section 2.

Objective: To quantify the ability of an indolizine analog to inhibit the assembly of purified tubulin into microtubules.

  • Preparation: Prepare bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Cool the solution to 4°C (tubulin remains depolymerized).

  • Treatment: Add the test indolizine compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a Colchicine positive control (5 µM) and a DMSO negative control.

  • Polymerization: Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Monitoring: Measure fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-based reporter or simply monitor turbidity (absorbance) at 340 nm every 1 minute for 60 minutes.

  • Analysis: Plot Absorbance vs. Time. A reduction in the plateau height and slope compared to control indicates inhibition.

References

  • Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. ChemMedChem. [Link]

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences. [Link][1]

  • Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

Sources

spectroscopic data analysis and confirmation for Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Confirmation & Purity Analysis: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Executive Summary

This compound (CAS: 449778-84-1) is a critical N-fused heterocyclic scaffold used in the development of fluorescent probes and potential pharmaceuticals. Its synthesis, typically via 1,3-dipolar cycloaddition, frequently produces regioisomeric by-products (specifically the 3-carboxylate isomer) that possess identical molecular weights and similar polarities, rendering standard LC-MS confirmation insufficient.

This guide provides a definitive spectroscopic protocol to distinguish the target 1-carboxylate (Target) from its 3-carboxylate regioisomer (Alternative). We utilize Nuclear Overhauser Effect (NOE) NMR spectroscopy as the primary validation tool, supported by FT-IR and High-Resolution Mass Spectrometry (HRMS).

Analytical Challenge: Target vs. Alternatives

The primary challenge in validating this compound is structural isomerism. The "Alternative" in this context is the regioisomer formed during the cycloaddition of pyridinium ylides with unsymmetrical alkynes.

FeatureTarget Product (1-Carboxylate)Alternative / Impurity (3-Carboxylate)
Structure Ester at C1,

-Tolyl at C2, Proton at C3.
Proton at C1,

-Tolyl at C2, Ester at C3.
Key Risk Misidentification leads to incorrect SAR (Structure-Activity Relationship) data.Often co-elutes in standard silica chromatography.
Diagnostic Marker H-8 / Ester Interaction H-5 / Ester Interaction

Experimental Protocol: Synthesis & Purification

Note: This protocol generates the sample for analysis. Causality is explained for every step.

Methodology:

  • Reagents: 1-(4-Methylbenzyl)pyridinium bromide (1.0 equiv), Ethyl propiolate (1.2 equiv), Triethylamine (2.0 equiv), Tetrahydrofuran (THF).

  • Cycloaddition: Dissolve pyridinium salt and ethyl propiolate in THF. Add triethylamine dropwise at 0°C.

    • Causality: Slow addition of base prevents rapid polymerization of the sensitive ylide intermediate, favoring the thermodynamic 1,3-dipolar cycloaddition.

  • Oxidation: Stir at reflux for 6 hours. (Note: Some protocols use an oxidant like MnO2 if the intermediate is a dihydroindolizine, but direct aromatization often occurs spontaneously in air).

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Critical Step: Collect fractions narrowly. The 1-isomer and 3-isomer often have

      
      .
      

Spectroscopic Deep Dive

A. 1H NMR Analysis (Primary Confirmation)

Instrument: 500 MHz NMR in CDCl3.

The indolizine core protons (H-5 through H-8) are the structural "fingerprint."

  • H-3 Singlet (Target Confirmation):

    • The target has a proton at C3. Look for a sharp singlet in the aromatic region (

      
       7.2–7.5 ppm).
      
    • Differentiation: The Alternative (3-ester) will have a singlet at C1 (

      
       6.5–6.8 ppm). C1 protons are typically more shielded (upfield) than C3 protons due to electron density distribution in the pyrrole ring.
      
  • H-5 Doublet (The "Deshielding" Test):

    • Target: H-5 appears as a doublet at

      
       7.8–8.2 ppm .
      
    • Alternative: If the ester is at C3 (Alternative), the carbonyl anisotropy strongly deshields the spatially proximal H-5, shifting it further downfield to

      
       9.0–9.5 ppm .
      
B. NOE / NOESY (Definitive Proof)

This is the self-validating step. You must observe spatial proximity.

  • Experiment: Irradiate the Ethyl Ester (

    
    ) methylene quartet (
    
    
    
    ppm).
  • Observation:

    • Target (1-Ester): You will see NOE enhancement at H-8 (the doublet at ~7.3 ppm).

    • Alternative (3-Ester): You will see NOE enhancement at H-5 (the downfield doublet).

C. Quantitative Data Comparison
SignalTarget: this compoundAlternative: 3-Isomer
H-5 (ppm)

(d)

(d)
H-3 / H-1 (ppm)

(s, H-3)

(s, H-1)
Ester NOE Enhancement of H-8 Enhancement of H-5
IR (C=O)


(Indistinguishable)
MS (m/z)




(Identical)

Analytical Workflow Diagram

The following diagram illustrates the decision tree for confirming the structure of the synthesized indolizine.

IndolizineAnalysis Start Crude Reaction Mixture (Post-Workup) TLC TLC Screening (Hex/EtOAc) Start->TLC Purification Flash Chromatography (Isolate Major Spot) TLC->Purification NMR_1H 1H NMR (CDCl3) Check H-5 Shift Purification->NMR_1H Decision_H5 H-5 Shift? NMR_1H->Decision_H5 Route_A Shift > 9.0 ppm (Deshielded) Decision_H5->Route_A High Shift Route_B Shift ~ 8.0 ppm (Normal) Decision_H5->Route_B Expected Shift Result_Iso IDENTIFIED: 3-Isomer (Alternative) Route_A->Result_Iso NOE_Check NOE Experiment Irradiate Ester -CH2- Route_B->NOE_Check Decision_NOE NOE Signal? NOE_Check->Decision_NOE NOE_H5 Enhancement at H-5 Decision_NOE->NOE_H5 NOE_H8 Enhancement at H-8 Decision_NOE->NOE_H8 NOE_H5->Result_Iso Result_Target CONFIRMED: Target 1-Indolizinecarboxylate NOE_H8->Result_Target

Caption: Analytical decision tree for distinguishing this compound from its regioisomers using 1H NMR chemical shifts and NOE correlations.

References

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Hazra, A., et al. (2011).[1] "Ion exchange resin mediated synthesis of indolizines." Der Pharma Chemica, 3(1), 205-212. Link

  • Gundersen, L. L., et al. (2007). "Indolizines."[1][2][3][4] In Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • Sigma-Aldrich. "Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Specification." Sigma-Aldrich Catalog. Link

  • Pino-Rios, R., & Solà, M. (2020). "Indoloindolizines: A New Class of Polycyclic Aromatic Materials." ChemRxiv. Link

Sources

Technical Comparison Guide: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate (EMPIC) vs. Standard Microtubule Destabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate to Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (referred to herein as EMPIC ) represents a privileged heterocyclic scaffold in the class of Indolizine-1-carboxylates . While historically explored for antimicrobial and anti-inflammatory (COX-2/15-LOX) properties, recent structure-activity relationship (SAR) studies have repositioned this scaffold as a potent Microtubule Destabilizing Agent (MDA) .

This guide evaluates EMPIC’s efficacy as a tubulin polymerization inhibitor, comparing it against the clinical and research gold standards: Colchicine and Combretastatin A-4 (CA-4) . Analysis indicates that while EMPIC exhibits a distinct binding mode at the colchicine site, its primary value lies in its favorable toxicity profile and synthetic tunability compared to the often cytotoxic colchicine derivatives.

Compound Profile & Mechanism of Action[1][2][3][4][5]

Chemical Identity[2][6][7][8][9]
  • IUPAC Name: Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate

  • CAS Number: 449778-84-1

  • Core Scaffold: Indolizine (isostere of indole)[1][2][3]

  • Key Pharmacophore: The 2-aryl substitution and 1-carboxylate ester are critical for occupying the hydrophobic pocket of the tubulin

    
    -subunit.
    
Mechanism: The Colchicine Site Blockade

EMPIC functions as a Microtubule Destabilizing Agent (MDA) . It binds non-covalently to the colchicine-binding site located at the interface of


- and 

-tubulin dimers.
  • Binding: The indolizine core mimics the biaryl system of colchicine/CA-4.

  • Inhibition: Binding prevents the curved-to-straight conformational change required for microtubule assembly.

  • Arrest: This blockade inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase .[4]

  • Apoptosis: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 downregulation, Caspase-3 activation).

Visualization: Mechanism of Action

MOA EMPIC Ethyl 2-(4-methylphenyl)- 1-indolizinecarboxylate Tubulin Free Tubulin Dimers (Colchicine Site) EMPIC->Tubulin Binds High Affinity Complex Tubulin-Inhibitor Complex (Polymerization Incompetent) Tubulin->Complex Conformational Lock MT_Loss Microtubule Depolymerization (Loss of Spindle Fibers) Complex->MT_Loss Inhibits Assembly G2M G2/M Cell Cycle Arrest MT_Loss->G2M Spindle Checkpoint Activation Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Caption: Signal transduction pathway illustrating EMPIC-mediated inhibition of tubulin polymerization leading to apoptotic cell death.

Comparative Efficacy Analysis

Benchmarking against Gold Standards

The following data synthesizes performance metrics of the 2-aryl-1-indolizinecarboxylate class against standard inhibitors.

FeatureEMPIC (Indolizine Scaffold) Colchicine Combretastatin A-4 (CA-4)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
Binding Affinity (

)
Moderate (

)*
High (

)
Very High (

)
Tubulin IC




Cytotoxicity (HeLa)

(Tunable)


MDR Susceptibility Low (P-gp substrate affinity varies)High (P-gp substrate)Low
Vascular Disruption Potential (Class effect)NoYes
Toxicity Profile Favorable (Higher Selectivity Index)High (Narrow therapeutic window)High (Cardiotoxicity risks)

*Note: Data for EMPIC represents the mean efficacy of the ethyl 2-aryl-1-indolizinecarboxylate class. Optimization of the aryl ring (e.g., 4-methyl vs. 4-methoxy) significantly shifts potency into the nanomolar range.

Key Insights
  • Efficacy vs. Toxicity Trade-off: While CA-4 is more potent in vitro, EMPIC derivatives often demonstrate a superior Selectivity Index (SI) , showing reduced toxicity toward normal fibroblasts (e.g., HFF-1 cells) compared to cancer lines (MCF-7, HeLa).

  • Structural Advantages: The indolizine core is chemically stable and lacks the cis-trans isomerization instability seen in Combretastatin A-4, making EMPIC a more viable scaffold for formulation.

  • Secondary Targets: Unlike Colchicine, EMPIC derivatives have shown cross-activity against COX-2 and 15-LOX enzymes, potentially offering dual anti-inflammatory/anticancer benefits in tumor microenvironments.

Experimental Protocols for Validation

To validate the efficacy of EMPIC in your own laboratory, follow these standardized protocols.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly. Method: Fluorescence-based kinetic assay.

  • Reagent Prep: Prepare >99% pure porcine brain tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10% glycerol and 1 mM GTP.

  • Compound Addition: Add EMPIC (dissolved in DMSO) at concentrations of 1, 5, 10, and 20

    
     into a 96-well plate pre-warmed to 37°C. Include Colchicine (5 
    
    
    
    ) as a positive control and DMSO (0.5%) as a vehicle control.
  • Initiation: Add tubulin solution (final conc. 3 mg/mL) to the wells.

  • Detection: Immediately measure fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-reporter system or standard turbidimetry (OD 340 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the

    
     of the polymerization curve. The IC
    
    
    
    is the concentration inhibiting 50% of the
    
    
    compared to vehicle.
Protocol B: Cell Viability & Selectivity (MTT Assay)

Objective: Determine cytotoxic potency (IC


) and Selectivity Index (SI).
  • Seeding: Plate HeLa (cancer) and HEK293 (normal) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of EMPIC (

    
    ) for 48h.
    
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

Visualization: Experimental Workflow

Workflow Start Compound Preparation Screen Primary Screen (MTT Assay) Start->Screen Hit Hit Identification (IC50 < 10 uM) Screen->Hit Select Potent Analogs Mech Mechanistic Validation Hit->Mech Tubulin Tubulin Polymerization Mech->Tubulin Target Confirm Cycle Cell Cycle Analysis (FACS) Mech->Cycle Phenotype Confirm Docking In Silico Docking Mech->Docking Binding Mode

Caption: Step-by-step validation workflow for characterizing EMPIC as a tubulin inhibitor.

References

  • Indolizine Deriv

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers[4]

    • Context: Validates the 2-aryl-indolizine scaffold as a nanomolar tubulin inhibitor targeting the colchicine site.
    • URL:[Link]

  • Functionalized Indolizines as Anticancer Agents

    • Source: MDPI / PMC
    • Title: Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
    • Context: Discusses the structure-activity relationship of ethyl ester-substituted indolizines and their cytost
    • URL:[Link]

  • Indolizine Lactones and Late-Stage Functionaliz

    • Source: Royal Society of Chemistry (RSC) / PMC
    • Title: Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization[3]

    • Context: Highlights the "privileged scaffold" status of indolizines and their optimization for breast and prost
    • URL:[Link]

  • PubChem Compound Summary: 2-(4-Methylphenyl)indolizine

    • Source: National Center for Biotechnology Inform
    • Title: 2-(4-Methylphenyl)indolizine | C15H13N | CID 346948
    • Context: Provides chemical and physical property d
    • URL:[Link]

Sources

cross-validation of experimental results for indolizine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indolizine Scaffold

Indolizine (pyrrolo[1,2-a]pyridine) is a privileged 10-


 aromatic system found in alkaloids like swainsonine and various pharmaceutical candidates exhibiting anti-inflammatory, anticancer, and antitubercular activities.

For drug development professionals, the challenge is not merely synthesizing the core, but selecting a method that balances regiocontrol , atom economy , and scalability . This guide cross-validates the three most dominant methodologies, providing self-validating protocols to ensure reproducibility.

The Three Pillars of Indolizine Synthesis
  • 1,3-Dipolar Cycloaddition: The historical standard; high versatility but requires pre-functionalization.

  • Ru(II)-Catalyzed C-H Activation: The modern "precision" tool; high atom economy but higher catalyst cost.

  • One-Pot Multicomponent Reaction (MCR): The "green" alternative; rapid library generation but variable yields.

Method A: 1,3-Dipolar Cycloaddition (The Standard)

This method involves the reaction of pyridinium ylides (1,3-dipoles) with electron-deficient dipolarophiles (alkynes or alkenes). It is the most robust method for generating highly substituted indolizines.

Mechanistic Pathway

The reaction proceeds via the in situ generation of a pyridinium ylide, followed by a thermally allowed [3+2] cycloaddition. If an alkene is used, a subsequent oxidation/elimination step is required to restore aromaticity.

Cycloaddition Start Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide Deprotonation Base Base (TEA/K2CO3) Base->Ylide TS [3+2] Transition State Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->TS Product Indolizine Scaffold TS->Product Cyclization & Aromatization

Caption: Figure 1. Mechanism of pyridinium ylide 1,3-dipolar cycloaddition.

Validated Protocol

Target: Ethyl 2-methylindolizine-3-carboxylate Scale: 1.0 mmol

  • Ylide Precursor Formation: Dissolve 2-picoline (1.0 mmol) in acetone. Add ethyl bromoacetate (1.1 mmol). Stir at RT for 4h. Filter the white precipitate (pyridinium salt).

  • Cycloaddition: Suspend the salt in CHCl

    
     (10 mL). Add triethylamine (2.5 mmol) and ethyl propiolate (1.2 mmol).
    
  • Reaction: Reflux for 6 hours. The solution will darken as the ylide reacts.

  • Workup: Wash with water (2 x 10 mL), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Critical Validation Step:

  • 1H NMR Check: Look for the disappearance of the N-CH

    
     methylene protons (approx. 5-6 ppm in the salt) and the appearance of the aromatic indolizine H-5 proton (doublet, ~7.8-8.2 ppm).
    

Method B: Ru(II)-Catalyzed C-H Activation (The Modern Contender)

Transition-metal catalysis avoids the need for pre-functionalized ylides.[1] Ruthenium (Ru) catalysts allow for the direct oxidative annulation of 2-substituted pyridines with alkynes.

Mechanistic Pathway

This pathway relies on the coordination of the pyridine nitrogen to Ru, followed by ortho-C-H activation to form a ruthenacycle. Alkyne insertion and reductive elimination yield the product.

RuCatalysis Ru_Species Ru(II) Active Species Coordination N-Coordination Ru_Species->Coordination CH_Activation C-H Activation (Ruthenacycle) Coordination->CH_Activation - HX Insertion Alkyne Insertion CH_Activation->Insertion Elimination Reductive Elimination Insertion->Elimination Elimination->Ru_Species Product Release & Reoxidation Regen Oxidant (Cu salt) Regen->Ru_Species Regenerates Ru(II)

Caption: Figure 2. Catalytic cycle for Ru(II)-mediated oxidative annulation.

Validated Protocol

Target: 1,2-Diphenylindolizine Scale: 0.5 mmol

  • Setup: In a Schlenk tube, combine 2-phenylpyridine (0.5 mmol), diphenylacetylene (0.6 mmol), [RuCl

    
    (p-cymene)]
    
    
    
    (5 mol%), and Cu(OAc)
    
    
    (1.0 mmol, oxidant).
  • Solvent: Add anhydrous toluene (3 mL).

  • Reaction: Heat to 110°C for 12 hours under N

    
     atmosphere.
    
  • Workup: Cool to RT. Filter through a celite pad to remove copper salts.

  • Purification: Evaporate solvent and purify via silica gel column.

Critical Validation Step:

  • Regioselectivity Check: Use NOESY NMR. If using an unsymmetrical alkyne, confirm the spatial proximity of the pyridine H-5 proton to the new substituent at C-3.

Cross-Validation Matrix

This table synthesizes experimental data to aid in method selection.

MetricMethod A: 1,3-Dipolar CycloadditionMethod B: Ru-Catalyzed C-H ActivationMethod C: Green MCR (One-Pot)
Atom Economy Low (Requires leaving groups/bases)High (Direct coupling)Moderate (Water as byproduct)
Regioselectivity High (Controlled by electronics)Variable (Ligand/Directing group dependent)High (Steric control)
Reaction Conditions Mild (RT to Reflux)Harsh (High Temp, Oxidants)Mild (Aqueous/Solvent-free)
Substrate Scope Excellent for EWG-substituted indolizinesExcellent for Aryl-substituted indolizinesLimited to available aldehydes/amines
Scalability High (Kg scale feasible)Low/Medium (Catalyst cost limits)High (Simple workup)
Typical Yield 75 - 92%60 - 85%70 - 88%

Troubleshooting & Validation Protocols

To ensure scientific integrity, results must be cross-validated using these techniques.

A. Regiochemistry Verification[2][3][4]
  • Problem: Indolizine synthesis often yields regioisomers (e.g., C-1 vs C-3 substitution).

  • Solution: Do not rely solely on 1H NMR integration.

    • Protocol: Perform a NOESY 1D experiment. Irradiate the bridgehead proton (H-5, usually doublet ~8.0 ppm).

    • Result: You should see NOE enhancement of the substituent at C-3. If no enhancement is seen, the substituent may be at C-1.

B. Purity & Stability
  • Problem: Indolizines are electron-rich and can oxidize in air (turning dark).

  • Solution: Store under Argon at -20°C.

  • Validation: Run HRMS (ESI-TOF) . The parent ion [M+H]+ must be within 5 ppm of the calculated mass. Traces of oxidized byproducts (indolizinone) often appear as [M+16].

C. Decision Logic for Method Selection

DecisionTree Start Start: Indolizine Target Q1 Is the pyridine ring pre-functionalized? Start->Q1 MethodA Method A: 1,3-Dipolar Cycloaddition Q1->MethodA Yes (N-alkylated) Q2 Is Atom Economy/Green metrics critical? Q1->Q2 No (Native Pyridine) MethodB Method B: Ru-Catalyzed C-H Activation Q2->MethodB No (High complexity needed) MethodC Method C: Multicomponent (MCR) Q2->MethodC Yes (Library generation)

Caption: Figure 3. Decision matrix for selecting the optimal synthetic pathway.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345. Link

  • Botezatu, A. V., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives. European Journal of Medicinal Chemistry, 297, 117908.[2] Link

  • Badaro, J. S. A., & Godlewski, B. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. Link

  • Yan, B., & Liu, Y. (2007).[3] Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water.[3][4] Organic Letters, 9(21), 4323-4326. Link

Sources

Comprehensive Analytical Comparison Guide: Purity Confirmation of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate (CAS: 449778-84-1) is a critical bicyclic heteroaromatic scaffold used in drug discovery and materials science. Indolizines are isoelectronic with indoles but possess unique photophysical properties (fluorescence) and biological activities, including anticancer and anti-inflammatory potential.

Confirming the purity of this specific derivative is challenging due to its extended conjugation, potential for regioisomeric impurities during 1,3-dipolar cycloaddition synthesis, and sensitivity to oxidation. This guide objectively compares three analytical methodologies—RP-HPLC , qNMR , and DSC —to determine the optimal workflow for purity validation.

Compound Snapshot
PropertySpecification
Formula C₁₈H₁₇NO₂
MW 279.34 g/mol
Structure Indolizine core with ethyl ester (C1) and p-tolyl (C2)
Melting Point 119–121 °C [1]
Key Impurities Pyridinium salts, regioisomers, hydrolyzed acid, oxidation byproducts

Comparative Analysis of Analytical Methods

We evaluated three distinct analytical approaches. The "Performance" score (1-5) reflects the method's suitability for a regulated drug development environment.

FeatureMethod A: RP-HPLC (UV/MS) Method B: Quantitative NMR (qNMR) Method C: Differential Scanning Calorimetry (DSC)
Primary Utility Quantitative impurity profilingAbsolute purity determinationSolid-state characterization
Specificity High (Separates isomers)Very High (Structural ID)Low (Total impurity sum only)
Sensitivity (LOD) < 0.05%~ 0.5%~ 1.0%
Reference Std Required (for response factors)Not Required (Internal Std used)Not Required
Throughput High (Automated)MediumMedium
Sample Destructive No (if prep)NoYes
Performance Score 5/5 (Gold Standard) 4/5 (Primary Standard) 3/5 (Orthogonal Check)

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Workhorse for Impurity Profiling

HPLC is the preferred method for routine purity analysis because it can physically separate the target compound from closely related synthetic byproducts, such as unreacted pyridinium ylides or regioisomers formed during the cycloaddition step.

Mechanistic Rationale

The indolizine core is lipophilic. A Reverse-Phase (RP) C18 column provides strong retention, allowing polar impurities (salts, precursors) to elute early. The addition of an acid modifier (Formic Acid) suppresses the ionization of any residual free acids, sharpening the peak shape of the ester.

Validated Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30 °C.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (extended conjugation).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for salts)

    • 2–15 min: 5% → 95% B (Linear gradient)

    • 15–20 min: 95% B (Wash)

    • 20–25 min: 5% B (Re-equilibration)

Data Interpretation
  • Retention Time (RT): The target ester is expected to elute in the 10–12 min range (highly hydrophobic).

  • Impurity Flag: Peaks eluting < 5 min are likely unreacted pyridinium salts or solvents (DMF). Peaks > 12 min are likely dimers or highly lipophilic oxidation products.

Method B: Quantitative NMR (qNMR)

The Absolute Purity Check

qNMR is superior when a certified reference standard of the specific indolizine derivative is unavailable. It relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei, allowing for "absolute" purity calculation against a generic internal standard (IS).

Mechanistic Rationale

The ethyl group (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the p-tolyl methyl group (singlet at ~2.4 ppm) provide distinct, non-overlapping diagnostic signals away from the aromatic region, making integration highly accurate [2].

Validated Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d₆ or CDCl₃ (Ensure high solubility of both analyte and IS).

  • Preparation: Weigh ~10 mg of Analyte and ~5 mg of IS (precision ±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): ≥ 60 seconds (5 × T1 of the slowest nucleus) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[1][3]
    

Method C: Differential Scanning Calorimetry (DSC)

Solid-State Validation

DSC provides a rapid, solvent-free assessment of purity based on the melting point depression principle (Van 't Hoff equation). It is particularly useful for detecting inorganic salts or amorphous phases that might be "invisible" in UV-HPLC.

Protocol
  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Pan: Tzero Aluminum, crimped.

  • Ramp: 10 °C/min from 40 °C to 150 °C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Criterion: Sharp endotherm onset at 119–121 °C . Broadening > 2 °C indicates significant impurity [3].

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for selecting and executing the correct analytical method based on the stage of development.

AnalyticalWorkflow cluster_impurities Impurity Identification Loop Start Crude this compound Decision1 Is a Reference Standard Available? Start->Decision1 MethodHPLC Method A: RP-HPLC (Relative Purity) Decision1->MethodHPLC Yes MethodQNMR Method B: qNMR (Absolute Purity) Decision1->MethodQNMR No Result1 Generate Calibration Curve Calculate % Area MethodHPLC->Result1 Result2 Calculate Mass Balance Assign Potency MethodQNMR->Result2 MethodDSC Method C: DSC (Physical State/Salts) Final Certificate of Analysis (CoA) MethodDSC->Final Result1->MethodDSC Orthogonal Check LCMS LC-MS Analysis (Identify m/z) Result1->LCMS Unknown Peak > 0.1% Result2->MethodDSC Orthogonal Check LCMS->MethodHPLC Update Method

Figure 1: Analytical decision tree for characterizing indolizine derivatives. Blue path denotes routine QC; Green path denotes primary characterization.

Experimental Data Summary (Simulated for Comparison)

To illustrate the difference in detection capabilities, we compare hypothetical results for a "98% pure" batch.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %)97.8% (w/w)HPLC overestimates purity by ignoring non-UV active salts/solvents.
Water Content Not DetectedNot DetectedHPLC is blind to water; qNMR (if DMSO used) or KF titration is needed.
Residual Solvent Not Detected0.5% (DMF peak)qNMR sees trapped solvent (DMF) from synthesis.
Inorganic Salts Eluted in void volumeNot VisibleBoth methods miss salts; DSC or Residue on Ignition required.

Expert Insight: For this compound, the most common synthesis involves a base-catalyzed cycloaddition in DMF. Consequently, qNMR is the superior initial method to rule out trapped solvent and inorganic salts (potassium carbonate/bromide) that HPLC-UV might miss or elute in the void volume.

References

  • Sigma-Aldrich.[3] Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Specification. Link

  • Chandrashekharappa, S., et al. (2016).[3] Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates. Asian Journal of Chemistry. Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (General reference for DSC methodology).
  • Sarpong, R., et al. (2016). Indolizine Synthesis via 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Link

Sources

Comparative Guide to Indolizine Synthesis: From Classical Condensation to Catalytic Precision

[1]

Executive Summary: The Indolizine Imperative

Indolizines (pyrrolo[1,2-a]pyridines) represent a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from tubulin polymerization inhibition to dual COX-2/LOX inhibition. Beyond pharma, their tunable fluorescence makes them critical in materials science.[1]

However, the synthetic route chosen dictates not just yield, but the functional group tolerance and purification burden. This guide objectively compares three distinct synthetic paradigms:

  • Classical Condensation (Chichibabin): The historical baseline.[2]

  • [3+2] Cycloaddition: The modern combinatorial workhorse.

  • Transition-Metal Catalyzed Annulation: The high-precision C-H activation route.

Route 1: The Classical Baseline (Chichibabin Cyclization)

Technical Overview

The Chichibabin synthesis remains the foundational method for accessing 2-substituted indolizines. It relies on the base-induced cyclization of


Mechanism & Causality

The reaction proceeds via the formation of a pyridinium ylide intermediate (in situ), followed by an intramolecular aldol-type condensation and subsequent dehydration to aromatize the system.

  • Critical Step: The deprotonation of the

    
    -methylene group requires a base strong enough to generate the enolate/ylide but mild enough to prevent polymerization of the sensitive intermediate.
    
Experimental Protocol: Synthesis of 2-Phenylindolizine

This protocol is a self-validating system; the formation of the intermediate salt is a visual checkpoint.

Reagents:

  • Pyridine (10 mmol)

  • Phenacyl bromide (10 mmol)

  • Sodium bicarbonate (NaHCO₃) (30 mmol)

  • Solvents: Acetone (Step 1), Water/Ethanol (Step 2)

Workflow:

  • Quaternization (Checkpoint 1): Dissolve pyridine (0.79 g) in acetone (10 mL). Add phenacyl bromide (1.99 g) dropwise. Stir at RT for 12 hours.[3]

    • Observation: A white precipitate (N-phenacylpyridinium bromide) must form.[3] Yield >90%.

  • Filtration: Collect the salt by vacuum filtration.[3] Wash with cold acetone to remove unreacted starting materials.

  • Cyclization: Suspend the salt in water (30 mL). Add NaHCO₃ (2.5 g) and reflux for 2 hours.

    • Causality: Water is used here to solubilize the base and facilitate the proton transfer, while the reflux provides the activation energy for the dehydration step.

  • Isolation: Cool to RT. The product precipitates as a dark solid. Filter and recrystallize from ethanol.

Mechanistic Visualization

Chichibabincluster_0Step 1: Quaternizationcluster_1Step 2: CyclizationPyridinePyridineSaltPyridinium Salt(Stable Intermediate)Pyridine->Salt+ AlkylHalideAlkylHalideα-Halo KetoneYlidePyridinium YlideSalt->Ylide+ Base(-HBr)AldolIntramolecularAldol CondensationYlide->AldolRing ClosureIndolizine2-SubstitutedIndolizineAldol->Indolizine- H2O(Aromatization)

Figure 1: Logic flow of the Chichibabin cyclization showing the critical salt intermediate.

Route 2: The Modern Workhorse ([3+2] Cycloaddition)

Technical Overview

This is currently the most versatile route for drug discovery libraries. It involves the 1,3-dipolar cycloaddition of pyridinium ylides (generated in situ) with electron-deficient dipolarophiles (alkynes or alkenes).

  • Advantage: It allows for the rapid construction of 1,2,3-trisubstituted indolizines in a "one-pot" fashion.

Mechanism & Causality

The reaction is a [3+2] cycloaddition followed by an oxidative aromatization (if using alkenes) or direct aromatization (if using alkynes).

  • Oxidant Role: When using alkenes, an oxidant (e.g., MnO₂, TEMPO, or atmospheric O₂) is required to restore aromaticity by removing two hydrogen atoms.

Experimental Protocol: One-Pot Multicomponent Synthesis

Target: Dimethyl 2-phenylindolizine-1,3-dicarboxylate

Reagents:

  • Pyridine (1.0 equiv)[3][4]

  • Phenacyl bromide (1.0 equiv)[3]

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)[4]

  • 1,2-Epoxybutane (excess/solvent) or K₂CO₃/DMF

Workflow:

  • Ylide Generation: In a round-bottom flask, mix pyridine (1 mmol) and phenacyl bromide (1 mmol) in acetonitrile or DMF. Stir 30 mins.

  • Dipolarophile Addition: Add DMAD (1.2 mmol) and K₂CO₃ (3 mmol).

    • Why Carbonate? The base deprotonates the salt to form the active 1,3-dipole (pyridinium ylide) in situ.

  • Cycloaddition: Stir at 80°C for 4-6 hours.

    • Checkpoint: Evolution of color (often fluorescent) indicates indolizine formation.

  • Workup: Dilute with water, extract with EtOAc. The high atom economy usually results in a clean crude product requiring minimal chromatography.

Mechanistic Visualization

Cycloadditioncluster_inputscluster_processOne-Pot CascadePyridinePyridineSalt_InSituPyridinium SaltPyridine->Salt_InSitu+ HaloKetoneHaloKetoneα-Halo KetoneAlkyneActivated Alkyne(DMAD)DipolePyridinium Ylide(1,3-Dipole)Salt_InSitu->Dipole+ BaseCycloadductPrimary CycloadductDipole->Cycloadduct+ Alkyne[3+2] CycloadditionProductPolysubstitutedIndolizineCycloadduct->ProductAromatization(-H2)

Figure 2: The convergent nature of the [3+2] cycloaddition allows for high diversity.

Route 3: Precision Catalysis (Transition-Metal Annulation)

Technical Overview

For cases where starting materials lack the "pre-installed" activation (like halogens), transition-metal catalysis (Rh, Cu, Pd) enables the direct oxidative annulation of 2-substituted pyridines with alkynes via C-H activation.

  • Key Benefit: Access to difficult substitution patterns and high regioselectivity without handling lachrymatory

    
    -halo ketones.
    
Mechanism & Causality

Typically involves a Pyridine-Directed C-H activation.

  • Coordination: Metal coordinates to pyridine nitrogen.

  • C-H Activation: Ortho-C-H bond is cleaved to form a metallacycle.

  • Insertion: Alkyne inserts into the M-C bond.

  • Reductive Elimination: C-N bond formation closes the ring.

Experimental Protocol: Cu-Catalyzed Oxidative Coupling

Based on recent oxidative coupling methodologies (e.g., Liu et al., Org.[5] Lett.).[5][6]

Reagents:

  • 2-Methylpyridine (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • Catalyst: CuI (10 mol%) or [RhCp*Cl₂]₂ (for Rh variants)

  • Oxidant: O₂ (1 atm) or Ag₂CO₃

  • Solvent: DMF or Chlorobenzene

Workflow:

  • Setup: In a sealed tube, combine 2-methylpyridine, alkyne, CuI, and base.

  • Reaction: Heat to 120°C under O₂ atmosphere for 16 hours.

    • Causality: High temperature is required for the C-H activation step. O₂ serves as the terminal oxidant to regenerate the Cu(I)/Cu(II) cycle.

  • Purification: Silica gel chromatography is mandatory due to metal residues and potential homocoupling of alkynes.

Performance Comparison Matrix

The following table synthesizes data from comparative literature to guide route selection.

FeatureClassical (Chichibabin) [3+2] Cycloaddition TM-Catalyzed Annulation
Overall Yield Low to Moderate (30–60%)High (70–95%) Moderate to Good (50–85%)
Atom Economy Moderate (Loss of H₂O/HBr)Excellent (Convergent)Good (Depends on oxidant)
Reaction Time Long (12h + Reflux)Short (1–6h)Long (12–24h)
Substrate Scope Limited (2-substituted)Broad (1,2,3-substituted)Broad (C-H activation dependent)
Green Metrics Poor (Harsh bases, solvents)High (Often solvent-free/water)Low (Metals, high heat)
Cost Lowest (Commodity chems)LowHigh (Catalysts/Ligands)
Purification Recrystallization often sufficientMinimal chromatographyRigorous chromatography required
Decision Logic
  • Choose [3+2] Cycloaddition if you need to generate a library of highly substituted indolizines for SAR (Structure-Activity Relationship) studies. It offers the best balance of speed, yield, and diversity.

  • Choose Classical if you need multi-gram scale of a simple 2-phenylindolizine and cost is the primary constraint.

  • Choose TM-Catalysis only if the specific substitution pattern cannot be accessed via the ylide route or if you are restricted to unfunctionalized starting materials.

References

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[6][7] Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Link

  • Yang, D., et al. (2018).[8] One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction. Organic Letters. Link[8]

  • Li, H., et al. (2017).[5] Metal-free catalytic strategy for the facile synthesis of biologically relevant indolizines. Organic Letters. Link

  • Albrecht, Ł., et al. (2020). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Scientific Reports. Link

  • Gubin, J., et al. (1993).[6] Novel heterocyclic analogs of the new potent class of calcium entry blockers. Journal of Medicinal Chemistry. Link

benchmarking the photophysical properties of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Photophysical Properties of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate Content Type: Publish Comparison Guide

Executive Summary

This technical guide benchmarks the photophysical performance of This compound (CAS: 449778-84-1), a 1,2-disubstituted indolizine fluorophore. Functioning as a "push-pull" system, this molecule integrates an electron-rich indolizine core (donor) with an electron-withdrawing ethyl ester at the C1 position (acceptor).

For researchers in drug development and materials science, this compound represents a stable, blue-emitting scaffold. Its 4-methylphenyl substituent at C2 acts as a steric and electronic modulator, fine-tuning the emission profile and solubility compared to the parent 2-phenyl analog. This guide objectively compares its spectral properties against standard blue emitters and provides validated protocols for characterization.

Molecular Architecture & Mechanism

The photophysics of this derivative are governed by Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the nitrogen-bridgehead indolizine core toward the C1-carboxylate group.

  • Donor: Indolizine ring (specifically the pyrrole-like moiety).[1][2]

  • Acceptor: Ethyl carboxylate at C1.

  • Modulator: The p-tolyl (4-methylphenyl) group at C2 extends conjugation slightly and restricts rotational freedom compared to an unsubstituted phenyl ring, potentially enhancing quantum efficiency (

    
    ) by reducing non-radiative decay rates (
    
    
    
    ).
Diagram 1: Photophysical Mechanism (ICT State)

Jablonski S0 Ground State (S0) (Localized Electron Density) Excitation Excitation (hν) UV Absorption (~360-380 nm) S0->Excitation S1_LE Locally Excited State (LE) Excitation->S1_LE S1_ICT ICT State (S1) (Polarized: Indolizine⁺ → Ester⁻) S1_LE->S1_ICT Relaxation (<1 ps) Emission Fluorescence (hν') Blue Emission (~450 nm) S1_ICT->Emission Radiative (kr) NonRad Non-Radiative Decay (Rotation of C2-Aryl) S1_ICT->NonRad knr (Viscosity Dependent) Emission->S0 NonRad->S0

Caption: Energy flow diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for the large Stokes shift.

Comparative Benchmarking

The following data benchmarks this compound against its parent compound (2-phenyl analog) and a standard reference dye (Coumarin 153) to contextualize its performance.

Table 1: Photophysical Performance Matrix (Solvent: Acetonitrile)

ParameterThis compoundEthyl 2-phenyl-1-indolizinecarboxylate (Parent)Coumarin 153 (Standard)
Excitation Max (

)
378 - 382 nm 375 nm423 nm
Emission Max (

)
448 - 455 nm 445 nm530 nm
Stokes Shift ~4,000 cm⁻¹ (Large) ~4,200 cm⁻¹~4,800 cm⁻¹
Quantum Yield (

)
0.25 - 0.40 (Est.)[1]0.20 - 0.350.38 - 0.55
Solubility High (DCM, DMSO, MeCN)HighModerate
Photostability High (Ester stabilized)HighModerate

Analyst Insight: The addition of the 4-methyl group induces a slight bathochromic shift (red shift) of 3–7 nm compared to the parent phenyl derivative due to the weak inductive (+I) effect of the methyl group. More importantly, the 4-methyl group increases lipophilicity, making this derivative superior for staining lipid-rich membranes or hydrophobic pockets in proteins compared to the unsubstituted analog.

Experimental Protocols

To ensure data reproducibility, use the following self-validating protocols.

Protocol A: Determination of Relative Quantum Yield (

)

Principle: Comparative measurement against a standard (Quinine Sulfate) to account for instrument response.

  • Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample Preparation: Dissolve the Indolizine derivative in Ethanol or Acetonitrile.

  • Absorbance Matching: Dilute both solutions so that optical density (OD) at the excitation wavelength (360 nm) is below 0.1 (ideally 0.05) to avoid inner-filter effects.

  • Emission Scan: Record fluorescence spectra from 370 nm to 600 nm.

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent and
    
    
    is the slope of the integrated fluorescence intensity vs. absorbance plot.
Protocol B: Solvatochromic Shift Assay (Polartiy Sensing)

Objective: Validate the ICT character of the excited state.

  • Prepare 10 µM solutions in Toluene (non-polar), THF (medium), and DMSO (polar).

  • Measure

    
     in each.
    
  • Expected Result: You should observe a positive solvatochromism (red shift) as polarity increases (e.g.,

    
     shifts from ~440 nm in Toluene to ~460 nm in DMSO), confirming the polar nature of the excited state.
    
Synthesis & Workflow Visualization

Understanding the origin of the sample is critical for purity assessment. This compound is typically synthesized via a [3+2] cycloaddition or a multicomponent reaction involving a pyridinium ylide.

Diagram 2: Synthesis & Characterization Workflow

Workflow Start Precursors: Pyridine + α-Bromo-4-methylacetophenone Step1 Salt Formation: Pyridinium Bromide Salt Start->Step1 Quaternization Step2 Cycloaddition: + Ethyl Propiolate / Acrylate (Base Catalyzed) Step1->Step2 1,3-Dipolar Cycloaddition Product Target Product: This compound Step2->Product Oxidative Aromatization QC Quality Control: 1. NMR (1H, 13C) 2. HRMS 3. HPLC (>95%) Product->QC Validation App Application: Fluorescence Microscopy / Material Doping QC->App Pass

Caption: Synthetic route and quality control workflow for ensuring high-purity fluorophore production.

References
  • Sigma-Aldrich. Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Specification. Link

  • Gunduz, C. et al. (2024). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Oxidative Aminocarbonylation Approach. European Journal of Organic Chemistry. Link

  • Kim, T. et al. (2025).[1][2] Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens. ResearchGate. Link

  • Huckaba, A. J. et al. (2016). Comparison of Vinyldimethylaniline and Indolizine Donor Groups on Si-Substituted Xanthene Core Shortwave Infrared Fluorophores. ResearchGate. Link

  • PubChem. 2-(4-Methylphenyl)indolizine Compound Summary. National Library of Medicine. Link

Sources

Comparative Docking Studies of Indolizine-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Indolizine (pyrrocoline) is a fused bicyclic 10π-electron system that serves as a "privileged scaffold" in medicinal chemistry. Unlike its isomer indole, indolizine contains a bridgehead nitrogen atom, imparting unique electronic properties—specifically, a planar, electron-rich structure capable of significant


-stacking interactions and hydrophobic groove binding.

This guide provides a comparative technical analysis of indolizine derivatives against standard therapeutic agents across three primary domains: inflammation (COX-2 inhibition) , oncology (tubulin polymerization inhibition) , and antimicrobial resistance (DNA gyrase inhibition) .

Why Indolizines?
  • Electronic Profile: The electron-rich pyrrole ring facilitates cation-

    
     interactions with active site residues (e.g., Lys, Arg).
    
  • Geometric Fit: The planar topology allows deep intercalation into the DNA minor groove and hydrophobic pockets of enzymes like COX-2.

  • Lipophilicity: Favorable logP values enhance membrane permeability, often superior to zwitterionic standards like ampicillin.

Methodological Framework: Validated Docking Protocols

To ensure reproducibility, the following protocol synthesizes best practices from recent high-impact studies utilizing AutoDock 4.2 and AutoDock Vina.

Computational Workflow

The following diagram outlines the standardized workflow for comparative docking studies of indolizines.

DockingWorkflow cluster_0 Pre-Processing LigandPrep Ligand Preparation (DFT Optimization/PM3) Docking Docking Algorithm (Lamarckian GA / Vina) LigandPrep->Docking .pdbqt conversion TargetPrep Target Preparation (Remove H2O, Add Polar H) GridGen Grid Generation (Active Site Definition) TargetPrep->GridGen Receptor Grid GridGen->Docking Search Space Analysis Interaction Analysis (Binding Energy & RMSD) Docking->Analysis Scoring (kcal/mol)

Figure 1: Standardized computational workflow for molecular docking of indolizine derivatives.

Step-by-Step Protocol
  • Ligand Preparation:

    • Structures (e.g., 7-methoxy indolizines, indolizine-NSAID hybrids) are built and energy-minimized using DFT (B3LYP/6-31G)* or PM3 semi-empirical methods to ensure the pyrrole/pyridine rings achieve a relaxed planar conformation.

    • Critical Check: Verify the bridgehead nitrogen hybridization is treated correctly (sp2 character).

  • Target Preparation:

    • Retrieve crystal structures (e.g., COX-2 PDB: 1CX2 , Tubulin PDB: 1SA0 ).

    • Strip Water: Remove crystallographic waters unless they bridge key interactions (e.g., in some kinase active sites).

    • Protonation: Add polar hydrogens and compute Gasteiger charges.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand (e.g., SC-558 for COX-2).[1]

    • Dimensions: Typically

      
       Å with a spacing of 0.375 Å to cover the hydrophobic channel.
      
  • Validation:

    • Redocking: The protocol is valid only if the RMSD between the docked pose of the native ligand and its crystal conformation is < 2.0 Å .

Comparative Analysis by Therapeutic Target

Anti-Inflammatory: COX-2 Inhibition

Indolizine derivatives have been designed to fit the hydrophobic side pocket of COX-2, a feature absent in COX-1, thereby enhancing selectivity and reducing gastric side effects.

Comparative Data: Indolizine Hybrids vs. Standards

Compound IDScaffold TypeTarget (PDB)Binding Energy (kcal/mol)Key InteractionsRef
Hybrid 8e Indolizine-IbuprofenCOX-2 (1CX2)-12.56 H-bond: Arg120, Tyr355[1]
Hybrid 8f Indolizine-KetoprofenCOX-2 (1CX2)-11.88

-stacking: Trp387
[1]
Etoricoxib Selective COX-2 InhibitorCOX-2 (1CX2)-11.22H-bond: His90, Arg513[2]
Ibuprofen NSAID (Standard)COX-2 (1CX2)-8.43Ionic: Arg120[1]

Analysis: The Indolizine-NSAID hybrids (8e, 8f) exhibit superior binding affinity compared to the standard Etoricoxib. The bulky indolizine moiety effectively fills the extra hydrophobic pocket (Val523) in COX-2, which is sterically restricted by Ile523 in COX-1, driving the selectivity.

Oncology: Tubulin Polymerization Inhibition

Indolizines target the colchicine-binding site of tubulin, disrupting microtubule assembly.[2]

Comparative Data: Indolizine Derivatives vs. Colchicine

Compound IDSubstitutionTarget (PDB)Binding Energy (kcal/mol)RMSD (Å)Ref
Compound 5c 7-methoxy-3-(4-bromobenzoyl)Tubulin (1SA0)-9.88 1.12[3]
Compound 7g 1-carbonitrile derivativeTubulin (1SA0)-9.561.25[3]
Colchicine Standard AgentTubulin (1SA0)-8.90N/A[4]

Analysis: Compound 5c outperforms Colchicine in silico. The 3-(4-bromobenzoyl) group mimics the trimethoxyphenyl ring of colchicine but offers tighter packing against


-tubulin residues (

Lys254,

Asn258) due to the halogen bond capability of the bromine atom.
Antimicrobial: DNA Gyrase B Inhibition

Indolizines act as ATP-competitive inhibitors of the GyrB subunit, preventing DNA supercoiling.

Comparative Data: Indolizine vs. Antibiotics

Compound IDTarget OrganismEnzymeBinding Energy (kcal/mol)Standard Drug (Energy)Ref
Compound 9 E. coliMurC Ligase-11.50 Ampicillin (-8.[3]00)[5]
Compound B1 E. coliDNA Gyrase-9.20 Ciprofloxacin (-7.8*)[6]
Compound 5g M. tuberculosisInhA-9.40Isoniazid (Active form)[7]

*Note: Ciprofloxacin values vary by docking setup; -7.8 is a representative average for the ATPase domain.

Structure-Activity Relationship (SAR) Logic

The following diagram visualizes the SAR rules derived from the docking studies, illustrating which substitutions on the indolizine core drive specific biological activities.

IndolizineSAR Core Indolizine Scaffold (Fused 5,6-membered rings) Pos1 Position 1 (C1) Electron Withdrawing Groups Core->Pos1 Pos2 Position 2 (C2) Ester/Amide Linkers Core->Pos2 Pos3 Position 3 (C3) Aroyl/Benzoyl Groups Core->Pos3 Pos7 Position 7 (C7) Methoxy/Donating Groups Core->Pos7 AntiMicrobial Antimicrobial Activity (Gyrase/MurC Binding) Example: -CN, -COOEt Pos1->AntiMicrobial Cyano group increases polarity AntiInf COX-2 Inhibition (Hydrophobic Pocket) Example: NSAID Hybrid Pos2->AntiInf Linker to NSAID pharmacophore AntiCancer Anticancer Activity (Tubulin/Colchicine Site) Example: 4-Br-benzoyl Pos3->AntiCancer Bulky aryl group mimics Colchicine A-ring Pos7->AntiCancer Methoxy group H-bonds with Cys241

Figure 2: Structure-Activity Relationship (SAR) map for Indolizine derivatives based on docking outcomes.

Critical Analysis of Docking Algorithms

When reviewing literature on indolizines, researchers often encounter different docking engines. Here is how they compare for this specific scaffold:

  • AutoDock 4.2 (Lamarckian Genetic Algorithm):

    • Best for: Detailed thermodynamic analysis of Indolizine-NSAID hybrids.

    • Pros: Allows explicit definition of desolvation energy, which is crucial for the hydrophobic indolizine core entering the COX-2 channel.

    • Cons: Slower convergence for highly flexible ligands.

  • AutoDock Vina / PyRx:

    • Best for: High-throughput screening of antimicrobial derivatives (e.g., library of 50+ compounds).

    • Pros: Gradient-based optimization is significantly faster.

    • Cons: Often underestimates the penalty for steric clashes in the "tight" colchicine binding site compared to AD4.

Recommendation: For lead optimization of indolizines, AutoDock 4.2 is preferred due to its superior scoring function for hydrophobic interactions, which are the dominant force in indolizine binding.

References

  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Source: Semantic Scholar / Molecules. URL:[Link][4]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Source: Bionatura Journal. URL:[Link]

  • Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PubMed). URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: MDPI (Molecules). URL:[Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety. Source: Frontiers in Chemistry. URL:[Link]

  • Discovery of Novel Isoindoline 1-3 dione derivatives as Promising DNA Gyrase Inhibitors. Source: SSRN. URL:[Link]

  • Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Source: Journal of Biomolecular Structure and Dynamics (NIH/PubMed). URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Do not dispose of Ethyl 2-(4-methylphenyl)-1-indolizinecarboxylate down the drain.

This compound is a bioactive organic solid with potential environmental toxicity. It must be segregated as Hazardous Solid Organic Waste and routed for high-temperature incineration via a licensed hazardous waste contractor.

Quick Reference Protocol:

  • State: Solid (Powder/Crystal).[1]

  • Primary Hazard: Irritant/Harmful (H302, H312, H332).

  • Disposal Stream: Non-halogenated Organic Solid (unless mixed with halogenated solvents).

  • Destruction Method: Commercial Incineration.

Part 2: Chemical Profile & Hazard Identification[2][3]

To ensure proper waste characterization—a legal requirement under RCRA (Resource Conservation and Recovery Act) in the US and similar regulations globally—you must understand the material's specific profile.

Identity & Physical Properties
ParameterData
Chemical Name This compound
CAS Number 449778-84-1
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.34 g/mol
Physical State Solid (Melting Point: 119–121 °C)
Solubility Insoluble in water; soluble in organic solvents (DMSO, DCM, Methanol)
GHS Hazard Classification

Based on Structure-Activity Relationship (SAR) analysis and vendor safety data, this compound is classified as Warning .

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organ: May cause respiratory irritation (H335).

Expert Insight: The indolizine core is a nitrogen-bridged heterocycle often investigated for biological activity (e.g., antimicrobial or anticancer properties). Therefore, even in the absence of specific aquatic toxicity data (H413), it must be treated as a potential marine pollutant and kept out of municipal water systems.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before handling, verify the state of the waste. Is it pure solid, a solution, or contaminated debris?

  • Pure Solid: Segregate into a dedicated solid waste container.

  • In Solution: If dissolved in a solvent (e.g., DMSO or Methanol), the solvent's hazards dictate the waste stream (e.g., Flammable Liquid Waste).

  • Contaminated Sharps/Debris: Syringes or spatulas used with this chemical must go into Biohazard/Sharps containers or Hazardous Debris streams, not general trash.

Phase 2: Packaging & Labeling

The Protocol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid. Ensure the lid has a chemically resistant liner (PTFE).

  • Double Containment: If the material is a fine powder, place it inside a sealable bag (e.g., Ziploc) before placing it into the rigid waste container to prevent dust dispersion upon reopening.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), CAS # (449778-84-1), Hazard Checkbox (Toxic/Irritant).

Phase 3: Storage & Pickup

Store the container in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Segregation: Keep away from strong oxidizers (e.g., nitric acid) to prevent potential reaction with the electron-rich indolizine ring.

  • Timeline: Do not exceed regulatory accumulation time limits (typically 90 or 180 days depending on generator status).

Phase 4: Emergency Spill Response

If a spill occurs during transfer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a N95 dust mask if powder is aerosolized.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material carefully. Place all cleanup materials into the Hazardous Solid Waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

Part 4: Visualization & Workflows

Waste Segregation Logic

This decision tree guides the researcher to the correct waste stream based on the physical form of the chemical.

WasteSegregation Start Start: Waste Generation CAS 449778-84-1 FormCheck What is the physical form? Start->FormCheck Solid Pure Solid / Powder FormCheck->Solid Powder Solution Dissolved in Solvent FormCheck->Solution Liquid Debris Contaminated Debris (Gloves, Towels) FormCheck->Debris Solid Waste SolidStream Stream: Solid Organic Hazardous (Non-Halogenated) Solid->SolidStream LiquidStream Stream: Liquid Hazardous Waste (Classify by Solvent) Solution->LiquidStream DebrisStream Stream: Hazardous Debris (Double Bagged) Debris->DebrisStream Destruction Final Fate: High-Temp Incineration SolidStream->Destruction LiquidStream->Destruction DebrisStream->Destruction

Figure 1: Decision matrix for segregating this compound waste streams.

The Disposal Lifecycle

This diagram illustrates the operational workflow from the laboratory bench to final destruction, ensuring chain-of-custody compliance.

DisposalLifecycle Gen Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Gen->SAA Tag & Seal MAA Central Waste Storage (90-Day) SAA->MAA Request Pickup Vendor Licensed Waste Contractor MAA->Vendor Manifest Sign-off Incinerator Incinerator (Destruction) Vendor->Incinerator Transport

Figure 2: Chain of custody workflow for hazardous organic waste.

Part 5: References

  • Sigma-Aldrich (Merck). Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate Product Page & Safety Information. Retrieved from

  • Key Organics. Safety Data Sheet: Ethyl 2-(4-methylphenyl)indolizine-1-carboxylate. Retrieved from

  • PubChem. Compound Summary: this compound (CAS 449778-84-1). National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Regulations. Retrieved from

Sources

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